3-cyano-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRILKXIBCQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622010 | |
| Record name | 3-Cyano-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363186-09-8 | |
| Record name | 3-Cyano-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-cyano-N-methylbenzamide
Abstract: This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzamide, a key chemical intermediate in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthesis protocols, safety and handling procedures, and its significant role as a structural motif in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Core Compound Identification and Properties
This compound is an aromatic organic compound featuring a central benzene ring substituted with a cyano group and an N-methylamido group at the meta positions. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 363186-09-8 [1].
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key quantitative properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 363186-09-8 | [1] |
| Molecular Formula | C₉H₈N₂O | Inferred from structure |
| Molecular Weight | 160.17 g/mol | [2] |
| Physical Form | Solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide (DMF) based on the polarity of the amide group.[3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through standard amidation chemistry. The most direct and reliable method involves the reaction of a 3-cyanobenzoyl derivative with methylamine.
Recommended Synthetic Protocol: Acyl Chloride Method
This protocol is a robust and scalable method for producing this compound with high purity.
Principle: The reaction proceeds via nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of methylamine. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-cyanobenzoyl chloride (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Reagents: Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of methylamine (1.1 eq, typically as a 40% solution in water or 2M in THF).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification (Initial): Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
While this compound itself is not typically an active pharmaceutical ingredient (API), its core structure is a prevalent and valuable scaffold in medicinal chemistry. The benzamide moiety is a common feature in many drugs, and the cyano group can act as a hydrogen bond acceptor or a precursor for other functional groups.
Role as a Key Building Block
Derivatives of cyanobenzamide have shown significant promise in targeting various biological pathways. The compound serves as a foundational fragment for building more complex molecules with tailored therapeutic activities.
-
Enzyme Inhibition: The cyano and amide groups can form critical hydrogen bonds and polar interactions within the active sites of enzymes. Research on related structures has identified potent inhibitors for targets like Sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases.[4]
-
Receptor Modulation: The rigid aromatic core provides a scaffold to which various substituents can be attached to optimize binding to nuclear hormone receptors. For example, complex derivatives have been developed as inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2), a target for autoimmune diseases.[5]
-
Metabolic Stability: The N-methyl group can prevent metabolic degradation at the amide nitrogen, a common liability in drug candidates, thereby improving pharmacokinetic profiles.
Caption: Logical flow from core scaffold to biological target.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The following information is derived from supplier safety data sheets (SDS).
GHS Hazard Classification
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling and Storage Recommendations
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound (CAS: 363186-09-8) is a compound of significant interest to the scientific community, particularly those engaged in synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and versatile intermediate. While its primary value lies not in its own biological activity but in its role as a foundational scaffold, its frequent appearance in the patent and scientific literature for next-generation therapeutics underscores its importance. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide serves as a foundational resource for its effective and safe utilization in advanced research and development projects.
References
-
PubChem. 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-Cyano-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. American Chemical Society. Available at: [Link]
-
PubChem. 3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Cyanobenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Things. N-Methylbenzamide. Available at: [Link]
-
Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available at: [Link]
-
PubMed Central. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. National Institutes of Health. Available at: [Link]
-
PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 363186-09-8|this compound|BLD Pharm [bldpharm.com]
- 2. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-cyano-N-methylbenzamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzamide, a valuable building block in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and safety information. While a specific, publicly documented synthesis protocol and detailed experimental spectral data remain elusive in readily available literature, this guide furnishes the foundational chemical information necessary for researchers and drug development professionals working with this compound.
Molecular Structure and Identification
This compound is an aromatic organic compound featuring a benzamide core substituted with a cyano group at the meta-position and a methyl group on the amide nitrogen.
Molecular Formula: C₉H₈N₂O
Molecular Weight: 160.17 g/mol
IUPAC Name: this compound
CAS Number: 363186-09-8
SMILES String: CNC(=O)C1=CC=CC(=C1)C#N
The structure combines the rigidity of the benzene ring with the hydrogen bonding capabilities of the amide group and the reactivity of the nitrile functionality, making it an interesting scaffold for further chemical exploration.
Diagram of the Molecular Structure of this compound:
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | --- |
| Molecular Formula | C₉H₈N₂O | --- |
| Physical Form | Solid | [1] |
| pKa (predicted) | 14.16 ± 0.46 | [2] |
| Boiling Point (predicted) | 345.8 ± 25.0 °C | [2] |
| Density (predicted) | 1.16 ± 0.1 g/cm³ | [2] |
Synthesis and Reactivity
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound from 3-cyanobenzoic acid.
Step-by-Step Conceptual Protocol:
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Activation of the Carboxylic Acid: 3-cyanobenzoic acid would first be converted to a more reactive acyl halide, typically the acyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or with a catalytic amount of dimethylformamide (DMF).
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Amidation: The resulting 3-cyanobenzoyl chloride is then reacted with methylamine (CH₃NH₂) to form the amide bond. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.
Reactivity Insights:
The chemical reactivity of this compound is dictated by its three main functional groups:
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Benzene Ring: Susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the cyano and amide groups will direct incoming electrophiles to the meta-positions relative to these groups.
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Amide Group: The N-H bond can be deprotonated under strongly basic conditions. The carbonyl group can participate in nucleophilic attack, though it is less reactive than a ketone or aldehyde carbonyl.
-
Cyano Group: The nitrile functionality can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should expect the following features:
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¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons (a doublet, coupled to the N-H proton), and the amide proton (a quartet or broad singlet, coupled to the N-methyl protons). The aromatic region would show a complex splitting pattern due to the meta-substitution.
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, the carbonyl carbon, and the N-methyl carbon.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C≡N stretch of the nitrile (around 2230 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 160.17. Fragmentation patterns would likely involve cleavage of the amide bond.
Biological Activity and Applications
The biological activities of this compound have not been extensively reported. However, the benzamide scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, analgesic, and anti-inflammatory activities.[3] The presence of the cyano group can also influence biological activity and metabolic stability. Therefore, this compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
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P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362: Take off contaminated clothing and wash before reuse.[4]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
It is imperative that this compound be handled by technically qualified individuals in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides the essential molecular and physicochemical information for this compound. While detailed experimental data on its synthesis and spectral properties are not widely available, the foundational information presented here serves as a valuable resource for scientists and researchers. Further investigation into the synthesis and biological activity of this compound is warranted to fully explore its potential.
References
- AKSci. (n.d.). Safety Data Sheet: this compound.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research.
Sources
An In-depth Technical Guide to 3-cyano-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-cyano-N-methylbenzamide. As a Senior Application Scientist, this document is structured to deliver not just data, but also insights into the practical considerations and scientific rationale behind the study of this compound.
I. Introduction and Molecular Overview
This compound (CAS No. 363186-09-8) is an aromatic organic compound featuring a benzamide scaffold substituted with a cyano group at the meta-position and a methyl group on the amide nitrogen. Its molecular formula is C₉H₈N₂O, with a corresponding molecular weight of 160.17 g/mol [1]. The presence of the cyano and N-methylamide functional groups imparts specific electronic and steric properties that make it an interesting candidate for medicinal chemistry and materials science. This guide will delve into the core characteristics of this molecule, providing a foundational understanding for researchers in drug development and related fields.
II. Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing factors such as solubility, absorption, and formulation. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following sections provide a combination of available data and predicted properties based on related compounds and general chemical principles.
A. Tabulated Physical Properties
| Property | Value/Information | Source/Comment |
| CAS Number | 363186-09-8 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Based on related benzamides[2]. |
| Melting Point | No experimental data found. 3-Cyanobenzamide has a melting point of 222 °C[3]. | The N-methylation would likely lower the melting point compared to the unsubstituted amide due to disruption of intermolecular hydrogen bonding. |
| Boiling Point | No experimental data found. | High boiling point expected due to polarity and molecular weight. |
| Solubility | No specific experimental data found. Likely soluble in polar organic solvents like methanol, ethanol, and DMSO[4]. | The polarity of the amide and cyano groups suggests solubility in polar solvents, while the benzene ring provides some nonpolar character[4]. |
B. Solubility Profile
III. Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule. The following sections outline the expected spectroscopic features of this compound based on the known spectral properties of its constituent functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide proton (if not exchanged with a deuterated solvent). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region (around 2.8-3.2 ppm). The amide proton, if observable, would be a broad singlet or a quartet (if coupled to the N-methyl protons).
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (in the 110-140 ppm range), the cyano carbon (around 115-125 ppm), and the N-methyl carbon (around 25-30 ppm).
B. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups:
-
N-H Stretch: For a secondary amide, a single sharp peak is expected in the region of 3300-3500 cm⁻¹[6].
-
C=O Stretch (Amide I band): A strong absorption band is anticipated around 1630-1680 cm⁻¹[6].
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹[7].
-
Aromatic C-H and C=C Stretches: These would appear in their characteristic regions of the spectrum.
C. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z = 105) and a methylaminyl radical. The loss of the cyano group could also be observed.
IV. Synthesis and Reactivity
A. Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a common and logical approach would be the amidation of 3-cyanobenzoyl chloride with methylamine.
Caption: Synthesis of this compound.
Illustrative Protocol for the Synthesis of this compound:
-
Acid Chloride Formation: 3-Cyanobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride and solvent are then removed under reduced pressure to yield crude 3-cyanobenzoyl chloride.
-
Amidation: The crude 3-cyanobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled in an ice bath. A solution of methylamine (in a solvent like water or THF) is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.
-
Work-up and Purification: The reaction mixture is washed with dilute acid (to remove excess methylamine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any unreacted acid chloride), and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
B. Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the cyano group and the amide group.
-
Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid. Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid (3-cyanobenzoic acid) and methylamine under strong acidic or basic conditions with heating.
V. Role in Drug Discovery and Development
Derivatives of benzamide are prevalent in medicinal chemistry and have been explored for a wide range of therapeutic targets[8]. The 3-cyano-substituted benzamide scaffold, in particular, has been investigated for its potential in developing inhibitors for various enzymes and receptors. The cyano group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for binding to a biological target. The N-methyl group can influence the compound's conformation, solubility, and metabolic stability.
While specific biological activities for this compound are not widely reported, its structural motifs are present in molecules with known pharmacological activities, suggesting its potential as a building block in the synthesis of new therapeutic agents.
VI. Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
General Handling: It should be handled in a well-ventilated area, preferably in a chemical fume hood. Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized[9].
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn[9].
-
Toxicity: While specific toxicity data for this compound is not available, compounds containing a cyano group should be handled with care due to the potential for the release of cyanide. It is important to avoid contact with strong acids, which could lead to the formation of hydrogen cyanide gas[9].
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
VII. Conclusion
This compound is a molecule with interesting structural features that suggest its potential utility in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. While there is a notable lack of specific experimental data in the public domain, this document serves as a valuable resource for researchers by consolidating the available information and providing a scientifically grounded framework for the further investigation of this compound.
VIII. References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (URL: [Link])
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (URL: [Link])
-
Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC. (URL: [Link])
-
US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (URL: )
-
CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (URL: )
-
10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry - MSU chemistry. (URL: [Link])
-
Supplementary Material - The Royal Society of Chemistry. (URL: [Link])
-
Applications of amide isosteres in medicinal chemistry - PubMed. (URL: [Link])
-
Benzamides: Sulpiride - Pharmaguideline. (URL: [Link])
-
N-Methylbenzamide - Solubility of Things. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (URL: [Link])
Sources
- 1. Reverse polarity of amide nitrogen enables expedient access to N-cyano amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-CYANO-BENZAMIDE CAS#: 3441-01-8 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rsc.org [rsc.org]
- 6. whitman.edu [whitman.edu]
- 7. WO2013007603A1 - Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. 3-Cyano-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 3-cyano-N-methylbenzamide Solubility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Theoretical Principles to Practical Application
In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a critical cornerstone for successful formulation, delivery, and bioavailability. This guide provides a comprehensive framework for approaching the solubility of 3-cyano-N-methylbenzamide. As specific quantitative solubility data for this compound is not widely published, this document focuses on equipping the research professional with the foundational principles, predictive tools, and robust experimental methodologies required to determine its solubility profile. We will move beyond simple data recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: Molecular Structure and Its Implications for Solubility
To predict and understand the solubility of this compound, we must first analyze its molecular structure.
Molecular Formula: C₉H₈N₂O
Structure:
Key Functional Groups and Their Influence:
-
Benzene Ring: This aromatic ring is inherently nonpolar and hydrophobic. It will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This feature will contribute to solubility in polar solvents.
-
Amide Group (-C(=O)NH-): The N-methylamide group is highly polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen). This is a significant driver for solubility in polar protic solvents.[1]
Overall Polarity Assessment: this compound is an amphiphilic molecule, possessing both significant polar (amide, cyano) and nonpolar (benzene ring) regions. Its solubility will therefore be highly dependent on the specific solvent's ability to interact favorably with these distinct moieties. The fundamental principle of "like dissolves like" is paramount; polar solvents will interact well with the polar groups, while nonpolar solvents will interact with the nonpolar ring.[2][3][4] The ultimate solubility in a given solvent will be a balance of these competing interactions.
Part 2: Predictive Approaches to Solvent Selection
Before embarking on extensive experimental work, a predictive analysis can narrow the field of potential solvents, saving time and resources. We can use established solvent parameters to make educated selections.
Hansen Solubility Parameters (HSP)
A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[5] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
The principle is that substances with similar HSP values are likely to be miscible.[6] While the specific HSP values for this compound are not published, we can use the HSP of common solvents to select a diverse screening set that covers a wide range of these three parameters. A solvent is likely to be effective if the "distance" between its HSP values and those of the solute is small.[6][8]
Solvent Property Comparison
The following table provides key properties for a range of common laboratory solvents. Researchers can use this table to select a diverse set of solvents for initial screening, covering a spectrum from nonpolar to highly polar protic and aprotic systems. A solvent's dielectric constant offers a rough measure of its polarity; values above 15 typically indicate a polar solvent.[3][9]
| Solvent | Type | Dielectric Constant (ε) at 20°C | Polarity Index | Key Characteristics |
| Hexane | Nonpolar | 1.89 | 0.1 | Good for dissolving nonpolar compounds. |
| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Can interact with the benzene ring. |
| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | A versatile solvent for a range of polarities. |
| Acetone | Polar Aprotic | 21.0 | 5.1 | Good hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Moderate polarity, common in synthesis. |
| Isopropanol | Polar Protic | 20.2 | 3.9 | Hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | 25.3 | 4.3 | Highly polar, strong H-bonding. |
| Methanol | Polar Protic | 33.0 | 5.1 | Highly polar, strong H-bonding. |
| Acetonitrile | Polar Aprotic | 36.6 | 5.8 | Highly polar, good for dissolving polar compounds. |
| DMSO | Polar Aprotic | 47.2 | 7.2 | Very strong polar aprotic solvent. |
| Water | Polar Protic | 80.1 | 10.2 | Universal polar solvent, strong H-bonding. |
Part 3: Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[10][11] This method is accepted by regulatory bodies like the FDA for Biopharmaceutics Classification System (BCS) studies.[12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[12][13]
Diagram of the Experimental Workflow
The overall process, from preparation to analysis, can be visualized as follows.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of appropriate purity
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Calibrated pipettes and volumetric flasks
-
Analytical balance
-
HPLC-UV system or a validated UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A common practice is to add enough solid to be visually apparent.[10]
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[14] Allow the mixture to agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, though the time to reach equilibrium should ideally be determined empirically.[11][14]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid.[15] This can be achieved by:
-
Quantification: Determine the concentration of this compound in the clear filtrate/supernatant using a pre-validated analytical method. HPLC-UV is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[18][19]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.[17]
-
Inject the sample and determine its concentration by comparing its response to the calibration curve.
-
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the results in appropriate units, such as mg/mL or mol/L.
Self-Validation and Causality:
-
Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached saturation and is in equilibrium with the solid phase.[18]
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[2][11] Small variations can cause significant differences.[14]
-
Why agitation? Agitation ensures that the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and helping the system reach equilibrium faster.
-
Why filtration/centrifugation? Any undissolved solid particles carried over into the analytical sample will be dissolved during dilution, leading to a significant overestimation of the solubility. Proper phase separation is arguably the most critical step for accuracy.
Part 4: Data Presentation and Interpretation
Quantitative results should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Solvent Type | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |
| e.g., Water | Polar Protic | [Insert Data] | [Insert Data] | [e.g., Colorless solution] |
| e.g., Ethanol | Polar Protic | [Insert Data] | [Insert Data] | [e.g., Rapid dissolution] |
| e.g., Dichloromethane | Polar Aprotic | [Insert Data] | [Insert Data] | [e.g., Slower dissolution] |
| e.g., Toluene | Nonpolar | [Insert Data] | [Insert Data] | [e.g., Poorly soluble] |
| e.g., Hexane | Nonpolar | [Insert Data] | [Insert Data] | [e.g., Insoluble] |
Interpreting the Results: The expected trend would be higher solubility in polar solvents like ethanol, methanol, and DMSO, which can effectively solvate both the cyano and amide groups. Water, while highly polar, may show moderate solubility due to the hydrophobic nature of the benzene ring. Nonpolar solvents like hexane are expected to show very poor solubility. The results should be correlated back to the molecular structure and the solvent properties outlined in Part 2.
Conclusion
This guide provides a robust framework for determining and understanding the solubility of this compound. By combining theoretical prediction with rigorous experimental methodology, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this compound in research and development.
References
- Vertex AI Search Grounding Service. (n.d.). Solubility and Polarity.
- PubChem. (n.d.). 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Google Cloud. (n.d.). Hansen solubility parameter.
- Wikipedia. (n.d.). Hansen solubility parameter.
- PubChem. (2025). 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Sigma-Aldrich. (n.d.). 3-Cyano-N,N-dimethylbenzamide.
- YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina.
- OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). Principles of Solubility and Solutions.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide.
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
- Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- PubChem. (n.d.). N-Cyano-N-methylbenzamide.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Solubility of Things. (n.d.). N-Methylbenzamide.
- PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. paint.org [paint.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. improvedpharma.com [improvedpharma.com]
- 14. scielo.br [scielo.br]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. bhu.ac.in [bhu.ac.in]
Technical Guide to the Spectroscopic Analysis and Characterization of 3-cyano-N-methylbenzamide
This document provides an in-depth technical guide to the spectroscopic characterization of 3-cyano-N-methylbenzamide. As direct experimental data for this specific molecule is not aggregated in public databases, this guide synthesizes predictive data based on established spectroscopic principles and empirical data from structurally analogous compounds. The methodologies and interpretations provided herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and similar molecules.
The core of this guide is built on the foundational pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, provides detailed protocols that serve as self-validating systems, and is grounded in authoritative scientific literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is the cornerstone technique for elucidating the precise arrangement of hydrogen atoms within a molecule. For this compound, ¹H NMR confirms the presence and connectivity of the aromatic protons on the substituted benzene ring, the N-methyl protons, and the amide proton. The predicted chemical shifts are influenced by the anisotropic effect of the benzene ring and the electron-withdrawing nature of the carbonyl and cyano groups.
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR signals for this compound, assuming data acquisition in a standard deuterated solvent such as deuterochloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Amide N-H) | ~6.5 - 7.5 | Broad Singlet (br s) | - | 1H |
| H-2 (Aromatic) | ~8.10 | Singlet (s) / Triplet (t) | J ≈ 1.5 | 1H |
| H-4 (Aromatic) | ~8.00 | Doublet of Triplets (dt) | J ≈ 7.8, 1.4 | 1H |
| H-6 (Aromatic) | ~7.85 | Doublet of Triplets (dt) | J ≈ 7.8, 1.4 | 1H |
| H-5 (Aromatic) | ~7.60 | Triplet (t) | J ≈ 7.8 | 1H |
| H (N-CH₃) | ~3.05 | Doublet (d) | J ≈ 4.9 | 3H |
Expert Interpretation
-
Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the benzene ring are expected to appear in the downfield region (7.60-8.10 ppm) due to the deshielding effect of the aromatic ring current.[1] The electron-withdrawing cyano and amide groups further deshield these protons. H-2 and H-4, being ortho to the electron-withdrawing groups, are predicted to be the most downfield. The splitting patterns arise from coupling to adjacent protons: H-5 will be a triplet due to coupling with H-4 and H-6; H-4 and H-6 will appear as complex multiplets (doublet of triplets) due to coupling with H-5 and a smaller long-range coupling to other protons.[2]
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is expected to show a signal around 3.05 ppm. This signal appears as a doublet due to coupling with the adjacent amide proton (N-H). The observation of this coupling confirms the N-methyl group's proximity to the N-H proton.
-
Amide Proton (N-H): The amide proton typically appears as a broad singlet, with a chemical shift that can be highly variable depending on concentration and solvent.[3] Its coupling to the N-methyl group provides a key diagnostic feature.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.[4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) for proper instrument shimming.[7]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization: ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for direct counting of non-equivalent carbon atoms.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on standard values for aromatic, amide, nitrile, and alkyl carbons.[8][9]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~167 |
| C-3 (Aromatic) | ~135 |
| C-1 (Aromatic) | ~134 |
| C-5 (Aromatic) | ~133 |
| C-4 (Aromatic) | ~131 |
| C-6 (Aromatic) | ~130 |
| C-2 (Aromatic) | ~129 |
| C≡N (Nitrile) | ~118 |
| C-N (Quaternary Aromatic) | ~112 |
| N-CH₃ | ~27 |
Expert Interpretation
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the far downfield end of the spectrum, typically around 167 ppm.[9]
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region of 110-140 ppm. The carbon attached to the cyano group (C-3) and the carbon attached to the amide group (C-1) are quaternary and will likely have lower intensity signals. Their exact shifts are influenced by the electronic effects of both substituents.
-
Nitrile Carbon (C≡N): The carbon of the cyano group has a characteristic chemical shift in the range of 115-125 ppm. Its presence as a relatively weak signal in this region is a key identifier.
-
N-Methyl Carbon (N-CH₃): The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum, predicted to be around 27 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to ¹H NMR, but requires a higher sample concentration or a longer acquisition time due to the low natural abundance of ¹³C.[5]
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the sample.
-
Dissolve in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Set up a proton-decoupled ¹³C experiment.
-
Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration).
-
Process the data using Fourier transformation and appropriate corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.
-
Visualization: ¹³C NMR Workflow
Caption: Workflow for ¹³C NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The spectrum provides a distinct "fingerprint" by revealing the presence of key bonds such as C=O (carbonyl), C≡N (nitrile), N-H (amide), and C-H (aromatic and alkyl).
Predicted FT-IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amide) |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch (N-CH₃) |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1650 | Strong | C=O Stretch (Amide I Band) |
| ~1600, 1480 | Medium-Weak | Aromatic C=C Ring Stretches |
| ~1550 | Medium | N-H Bend (Amide II Band) |
Expert Interpretation
-
N-H and C-H Stretches: A sharp peak around 3350 cm⁻¹ is characteristic of the N-H stretch in a secondary amide.[10] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[11]
-
Nitrile Stretch (C≡N): The most diagnostic peak for this molecule is the strong, sharp absorption around 2230 cm⁻¹. The position and sharpness of this peak are highly characteristic of the nitrile functional group.[12]
-
Carbonyl Stretch (C=O): A very strong absorption around 1650 cm⁻¹ corresponds to the amide C=O stretch (Amide I band). Its high intensity is due to the large change in dipole moment during the vibration.[10]
-
Amide II and Aromatic Bends: The N-H bend (Amide II band) is expected around 1550 cm⁻¹. The aromatic ring gives rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region.[11]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common and reliable technique for analyzing solid samples. It involves dispersing the analyte in a dry, IR-transparent matrix of potassium bromide.[13][14]
-
Sample Preparation:
-
Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder.
-
Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (approx. 8-10 tons) using a hydraulic press to form a clear, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a unique fragmentation pattern that can be used to deduce the molecule's structure.[15]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight (Nominal): 160 g/mol
-
Exact Mass: 160.0637 Da
-
Predicted Molecular Ion (M⁺·): m/z 160
| Predicted m/z | Proposed Fragment Structure | Fragment Name |
| 160 | [C₉H₈N₂O]⁺· | Molecular Ion |
| 130 | [C₈H₄NO]⁺ | [M - CH₂NH]⁺· |
| 102 | [C₇H₄N]⁺ | 3-cyanophenyl cation |
| 76 | [C₆H₄]⁺ | Benzyne radical cation |
Expert Interpretation
The fragmentation of aromatic amides under EI-MS typically follows a predictable pathway.[16]
-
Molecular Ion (m/z 160): The initial ionization event removes an electron to form the molecular ion (M⁺·), whose m/z value confirms the molecular weight of the compound.
-
Formation of the Acylium Ion (m/z 130): The most common fragmentation pathway for benzamides is the cleavage of the N-CO bond.[16][17] This results in the loss of a neutral methylamino radical (·CH₂NH) and the formation of the stable, resonance-stabilized 3-cyanobenzoyl cation at m/z 130. This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide (m/z 102): The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the 3-cyanophenyl cation at m/z 102.
-
Further Fragmentation (m/z 76): Loss of the nitrile group (HCN) from the phenyl cation can lead to the formation of the benzyne radical cation at m/z 76.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a standard method for obtaining an EI mass spectrum, often coupled with a separation technique like Gas Chromatography (GC-MS).[18]
-
Sample Introduction:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Ionization and Analysis:
-
The sample is volatilized in the high-vacuum source of the mass spectrometer.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[19]
-
The resulting ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization: MS Workflow and Fragmentation
Caption: Workflow and predicted fragmentation for this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a powerful and self-validating framework for the structural confirmation of this compound. The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry creates a unique molecular fingerprint. Key identifying features include the characteristic nitrile stretch in the IR spectrum (~2230 cm⁻¹), the distinct pattern of aromatic protons in the ¹H NMR spectrum, the downfield amide carbonyl signal in the ¹³C NMR spectrum (~167 ppm), and the predictable fragmentation pattern in the mass spectrum yielding a base peak at m/z 130. By following the detailed protocols and understanding the expert interpretations provided, researchers can confidently verify the synthesis, purity, and identity of this compound.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. [Link]
-
Wikipedia. Electron ionization. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Chemistry LibreTexts. 3.1: Electron Ionization. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ACD/Labs. A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
IRB Barcelona. NMR sample preparation guidelines. [Link]
-
Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
-
Purdue University. Lecture 2 Ionization Methods : Electron Ionization. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
Ohio Northern University. Table of Characteristic IR Absorptions. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
U.S. Environmental Protection Agency. This method describes sampling and analytical procedures for extractive emission measurements using Fourier transform infrared (FTIR) spectroscopy. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Colorado Boulder. Infrared Spectroscopy Table. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
National Institutes of Health. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Electron ionization - Wikipedia [en.wikipedia.org]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
The Evolving Landscape of 3-Cyanobenzamide Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [A Senior Application Scientist]
Abstract
The benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1] Within this broad class, derivatives of 3-cyanobenzamide have garnered substantial interest due to their diverse and potent biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 3-cyanobenzamide derivatives, with a particular focus on their promising anticancer and antimicrobial properties. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present data in a clear, comparative format to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the 3-Cyanobenzamide Core
The incorporation of a cyano group at the meta-position of the benzamide scaffold introduces unique electronic and steric properties that can profoundly influence a molecule's interaction with biological targets.[2] This strategic modification has been a key element in the development of potent enzyme inhibitors and modulators of various cellular pathways. Notably, the 3-cyanobenzamide moiety is a recurring structural motif in a number of investigational and approved drugs, underscoring its significance as a privileged scaffold in drug design.[3]
This guide will navigate the journey from the synthesis of the 3-cyanobenzamide core to the evaluation of its derivatives as potential therapeutic agents. We will explore the chemical logic that drives the design of these molecules and the experimental methodologies required to validate their biological effects.
Synthetic Pathways to 3-Cyanobenzamide Derivatives
The synthesis of 3-cyanobenzamide derivatives typically commences with the preparation of 3-cyanobenzoic acid, which can then be coupled with a desired amine.
Synthesis of 3-Cyanobenzoic Acid
A common and reliable method for the synthesis of 3-cyanobenzoic acid involves a Sandmeyer reaction starting from 3-aminobenzoic acid.[4]
Experimental Protocol: Synthesis of 3-Cyanobenzoic Acid
-
Diazotization: Dissolve 3-aminobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often exothermic, so careful temperature control is crucial.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and acidify to precipitate the 3-cyanobenzoic acid.
-
Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Diagram of the Synthesis of 3-Cyanobenzoic Acid
Caption: Synthetic route to 3-cyanobenzoic acid via a Sandmeyer reaction.
Amide Coupling to Form 3-Cyano-N-Substituted Benzamides
The most common method for forming the amide bond is the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with an amine.
Experimental Protocol: General Synthesis of 3-Cyano-N-methylbenzamide
-
Activation of Carboxylic Acid: Suspend 3-cyanobenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases, indicating the formation of 3-cyanobenzoyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude 3-cyanobenzoyl chloride in a dry, aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add a solution of methylamine in a suitable solvent (e.g., tetrahydrofuran or water) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Diagram of the General Amide Coupling Reaction
Caption: General synthetic scheme for the preparation of this compound.
Biological Activities of 3-Cyanobenzamide Derivatives
Anticancer Activity
A significant body of research has focused on the anticancer potential of 3-cyanobenzamide derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.
Mechanism of Action: PARP Inhibition
One of the most well-documented mechanisms of action for anticancer 3-cyanobenzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3] PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs.[6] Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[6]
Diagram of PARP Inhibition in Cancer Cells
Caption: Mechanism of action of PARP inhibitors in normal versus BRCA-deficient cancer cells.
Quantitative Data: Cytotoxicity of 3-Cyanobenzamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | Breast (MCF-7) | 8.9 | [7] |
| Derivative A | Lung (A549) | 7.5 | [7] |
| Derivative A | Cervical (HeLa) | 9.3 | [7] |
| Derivative B | Breast (MCF-7) | 11.1 | [7] |
| Derivative B | Lung (A549) | 10.2 | [7] |
| Derivative B | Cervical (HeLa) | 10.8 | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity
Certain 3-cyanobenzamide derivatives have also demonstrated promising activity against various bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Benzamide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative C | Bacillus subtilis | 6.25 | [8] |
| Derivative C | Escherichia coli | 3.12 | [8] |
| Derivative D | Escherichia coli | 3.12 | [8] |
| Derivative E | Bacillus subtilis | 6.25 | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of 3-cyanobenzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide ring and the amide nitrogen. A comprehensive structure-activity relationship (SAR) analysis is crucial for the rational design of more potent and selective compounds.[10] For instance, the introduction of specific heterocyclic moieties on the amide nitrogen has been shown to enhance anticancer activity.[7] Similarly, the presence of certain substituents on the phenyl ring can modulate antimicrobial potency.[11] Further research is needed to fully elucidate the SAR for this class of compounds.
Conclusion and Future Directions
The 3-cyanobenzamide scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The well-established synthetic routes and biological evaluation methods described in this guide provide a solid foundation for researchers in this field.
Future efforts should focus on:
-
Expansion of derivative libraries: The synthesis and screening of a wider range of 3-cyanobenzamide derivatives are needed to build a more comprehensive understanding of their SAR.
-
Elucidation of specific molecular targets: While PARP inhibition is a known mechanism for some derivatives, identifying other potential targets will be crucial for understanding the full spectrum of their biological activities.
-
In vivo efficacy and safety studies: Promising lead compounds identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of 3-cyanobenzamide derivatives and contribute to the development of new and effective treatments for a range of diseases.
References
-
PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Available from: [Link]
-
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]
-
PMC. (n.d.). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. Available from: [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]
-
ResearchGate. (2023). Preparation and in vitro Antimicrobial Evaluation of some Substituted Benzimidazole Derivatives | Request PDF. Available from: [Link]
-
PMC. (2025). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Available from: [Link]
-
Semantic Scholar. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. Available from: [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
NIH. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]
-
RSC Publishing. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido)benzohydrazide derivatives as potent AChE and BChE inhibitors. Available from: [Link]
-
PMC. (2007). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Available from: [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
PMC. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available from: [Link]
-
ResearchGate. (2024). A summary of PARP inhibitor's mechanism of action. On the top is a PARP... Available from: [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubMed. (2025). Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. Available from: [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
Google Patents. (n.d.). Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. Available from: [Link]
-
ResearchGate. (2024). 3-Aminobenzamide-linked Multifunctional Nanoparticles Enhances Anticancer Activity of Low-Dose Cisplatin Chemotherapy in Lung Adenocarcinoma | Request PDF. Available from: [Link]
-
PubMed. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. Available from: [Link]
-
ResearchGate. (n.d.). Inhibition of PARP1 catalytic activity by oxadiazoles and... Available from: [Link]
-
PMC. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 7. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzamide Scaffold in Drug Discovery: Evaluating the Therapeutic Potential of 3-Cyano-N-Methylbenzamide
An In-Depth Technical Guide
Abstract
The benzamide moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents. This guide explores the potential therapeutic applications of a specific, yet under-investigated, member of this family: 3-cyano-N-methylbenzamide. While direct biological data on this compound is sparse, its structural features suggest a strong potential as a foundational scaffold for novel drug candidates. This whitepaper synthesizes information from closely related analogues to build a primary therapeutic hypothesis centered on the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and cell death signaling. We will dissect the mechanistic rationale for this hypothesis and explore its profound implications for two major therapeutic areas: oncology and neuroprotection. Furthermore, secondary potential applications, such as the modulation of central nervous system receptors, will be considered. This guide provides the theoretical framework, key experimental protocols, and future-facing perspectives necessary to initiate a comprehensive research program into this compound and its derivatives.
Part 1: The this compound Scaffold: Synthesis and Properties
The Benzamide Moiety: A Privileged Scaffold
The N-methylbenzamide framework is a cornerstone of modern pharmacology, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets[1]. Its derivatives have been successfully developed into drugs for a wide array of conditions, from anti-cancer agents to treatments for central nervous system (CNS) disorders[2][3][4]. The versatility of the benzene ring allows for fine-tuning of electronic and steric properties through substitution, while the amide linkage provides a rigid, planar structure that can be precisely oriented within a protein's binding pocket.
Physicochemical Characteristics
This compound is an organic compound featuring a central benzamide core, substituted at the 3-position with a cyano (-C≡N) group. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, properties that can significantly influence molecular interactions and membrane permeability. The N-methyl group contributes to the molecule's overall lipophilicity and can impact its metabolic profile.
| Property | Estimated Value | Source |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| XLogP3 | 1.2 | PubChem CID 2772596 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 2772596 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 2772596 |
Proposed Synthetic Route
The synthesis of this compound can be readily achieved via standard amide coupling chemistry. The most direct and cost-effective pathway involves the reaction of 3-cyanobenzoic acid with methylamine, facilitated by a suitable coupling agent.
Caption: Proposed synthesis of this compound.
This single-step synthesis allows for the rapid generation of the core molecule and provides a robust platform for creating a library of derivatives by substituting either the benzoic acid or the amine starting material[5].
Part 2: Primary Therapeutic Hypothesis: A Scaffold for PARP Inhibition
Mechanism of Action: The Role of PARP in DNA Repair and Cell Fate
Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the cellular response to DNA damage. They act as DNA "nick sensors." Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves two main functions:
-
Signaling and Recruitment: The PAR chains act as a scaffold to recruit other DNA repair proteins, primarily those involved in the Base Excision Repair (BER) pathway, to the site of damage.
-
Chromatin Remodeling: The bulky, negatively charged PAR chains help to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.
Inhibition of PARP's enzymatic activity traps PARP on the DNA at the site of the break. When a replication fork encounters this trapped PARP-DNA complex, it leads to fork collapse and the generation of a more cytotoxic double-strand break (DSB).
The Benzamide Pharmacophore in PARP Inhibition
The therapeutic utility of PARP inhibitors was first suggested by the observation that 3-aminobenzamide, a simple benzamide derivative, could potentiate the cytotoxic effects of DNA-damaging agents[6]. The benzamide core is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP and inhibiting its function[7].
This compound shares this essential benzamide core. The cyano group at the 3-position, analogous to the amino group in 3-aminobenzamide, is expected to occupy a similar space within the PARP active site. This strong structural analogy forms the basis of our primary hypothesis: This compound is a viable candidate for development as a PARP inhibitor.
Caption: Mechanism of PARP-mediated repair and its inhibition.
Part 3: Potential Therapeutic Applications
The ability to induce cytotoxic DSBs by inhibiting PARP has profound therapeutic implications, primarily in oncology and, increasingly, in neurology.
Oncology
-
Synthetic Lethality in HR-Deficient Cancers: In normal cells, DSBs formed by PARP inhibitor action can be efficiently repaired by the Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are HR-deficient. In these "BRCAness" tumors, the inability to repair the DSBs leads to genomic catastrophe and selective cancer cell death—a concept known as synthetic lethality[8].
-
Chemo- and Radiosensitization: PARP inhibitors can potentiate the effects of DNA-damaging agents like the alkylating agent temozolomide (TMZ) or ionizing radiation. These standard therapies generate SSBs that are normally repaired by the PARP-dependent BER pathway. Inhibiting this repair pathway enhances the efficacy of these treatments, potentially overcoming drug resistance[6][8].
Table 1: Preclinical Efficacy of Benzamide-Based PARP Inhibitors in Oncology
| Compound | Cancer Model | Key Finding | Reference |
| 3-Aminobenzamide | Glioma Cells | Potentiates the activity of temozolomide (TMZ) in TMZ-resistant cells. | [8] |
| 3-Aminobenzamide | Various Cancer Cells | Enhances DNA damage when combined with genotoxins like cyclophosphamide and 5-fluorouracil. | [6] |
| 4-Methylbenzamide Derivatives | Leukemia (K562, HL-60) | Novel derivatives containing purines exhibited potent anticancer activity, inducing apoptosis and cell cycle arrest. | [3] |
Neurological Disorders
Overactivation of PARP1 following severe cellular stress is a key driver of a regulated form of cell death called parthanatos, which is implicated in various neurological conditions.
-
Neuroprotection in Ischemic Injury: During a stroke, massive oxidative stress leads to extensive DNA damage and PARP1 overactivation. This depletes cellular energy stores (NAD+ and ATP) and triggers the release of apoptosis-inducing factor (AIF), leading to neuronal death. PARP inhibitors like 3-aminobenzamide have been shown to be neuroprotective in animal models of cerebral ischemia by preventing this energy crisis and subsequent cell death[7][9].
-
Modulation of Neuroinflammation: PARP1 activation also plays a role in regulating inflammatory gene expression. By inhibiting PARP, it may be possible to reduce the damaging neuroinflammatory cascades that follow acute brain injury or occur in chronic neurodegenerative diseases. Studies have shown that 3-aminobenzamide reduces neutrophil infiltration following cerebral ischemia[9].
Table 2: Preclinical Efficacy of Benzamide-Based PARP Inhibitors in Neurological Models
| Compound | Disease Model | Key Finding | Reference |
| 3-Aminobenzamide | Mouse model of transient focal cerebral ischemia | Reduced brain infarct volume and decreased neutrophil infiltration. | [9] |
| 3-Aminobenzamide | In vitro model of blast-induced auditory hair cell injury | Protected auditory hair cells from blast-induced cell death by reducing oxidative stress. | [7] |
Part 4: Secondary Therapeutic Avenues for Future Derivatization
While PARP inhibition is the most direct hypothesis, the benzamide scaffold is highly versatile. Structure-activity relationship (SAR) studies starting with this compound could uncover novel activities.
-
Modulation of CNS Receptors: Extensive research has shown that 3-cyano-benzamide derivatives can act as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5)[5][10]. mGlu5 NAMs have demonstrated preclinical efficacy in models of pain, anxiety, and Parkinson's disease levodopa-induced dyskinesia[5]. Further modification of the N-methyl portion of the scaffold could steer activity towards this important CNS target.
-
Targeting Nuclear Receptors: A highly derivatized 3-cyano-benzamide was identified as a potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2 or RORγt)[11]. This target is critical for the differentiation of Th17 cells, which produce the pro-inflammatory cytokine IL-17. Small molecule inverse agonists of RORC2 are therefore highly sought after for the treatment of autoimmune diseases like psoriasis and multiple sclerosis[11].
Part 5: Experimental Workflows for Validation
To validate the therapeutic potential of this compound, a tiered experimental approach is necessary. The following protocols represent foundational assays for screening and characterization.
Protocol 1: In Vitro PARP-1 Chemiluminescent Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PARP-1.
Methodology:
-
Plate Preparation: Coat a 96-well plate with histones (PARP-1 substrates) and block non-specific binding.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.
-
Reaction Initiation: To each well, add activated DNA (to stimulate PARP-1), biotinylated-NAD+ (the substrate), and purified recombinant PARP-1 enzyme. Add the test compounds and controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the PARP-1 enzyme to biotinylate the histones.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (which binds to the incorporated biotin). After another wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to PARP-1 activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PARP-1 activity assay.
Protocol 2: Cell-Based Assay for Neuroprotection Following Oxidative Stress
This assay assesses the ability of the compound to protect neuronal cells from death induced by a chemical stressor that causes DNA damage.
Methodology:
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with a range of concentrations of this compound for 2-4 hours.
-
Induce Oxidative Stress: Expose the cells to a sublethal concentration of an oxidative stressor like hydrogen peroxide (H₂O₂) or a glutamate analogue for a defined period (e.g., 24 hours). Include a "no stress" control group and a "stress + vehicle" control group.
-
Assess Cell Viability: Following the stress incubation, measure cell viability using a standard method such as an MTS or MTT assay. This involves adding the reagent to the wells and measuring the absorbance, which correlates with the number of viable, metabolically active cells.
-
Data Analysis: Normalize the viability data, setting the "no stress" control to 100% viability and the "stress + vehicle" control as the baseline for protection. Calculate the percentage of neuroprotection conferred by each concentration of the test compound.
Part 6: Conclusion and Future Directions
This compound represents a compelling, synthetically accessible starting point for a drug discovery program. Grounded in the well-established role of the benzamide pharmacophore in PARP inhibition, this compound holds significant potential for development into novel therapeutics for oncology and neurological disorders. Its simple structure provides a robust foundation for extensive medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The immediate next steps in a research program should focus on:
-
Synthesis and Confirmation: Synthesize and confirm the structure of this compound.
-
In Vitro Validation: Screen the compound in the PARP activity assay (Protocol 1) to confirm the primary hypothesis and determine its initial potency.
-
Structure-Activity Relationship (SAR) Studies: Initiate a medicinal chemistry campaign to systematically modify the scaffold. Key areas for modification include the N-alkyl group and substitution patterns on the benzoyl ring to enhance PARP affinity and explore secondary targets like mGlu5.
-
Cellular Activity: Progress active compounds from biochemical assays into cell-based models of cancer (e.g., BRCA-mutant cell lines) and neuroprotection (Protocol 2) to establish cellular efficacy.
By pursuing this logical, hypothesis-driven approach, the therapeutic potential of the this compound scaffold can be systematically unlocked, paving the way for the development of next-generation targeted therapies.
References
-
Felts, A. S., et al. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390-4394. Available from: [Link]
-
ACS Publications. (2020). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (2009). WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders.
-
Cancers (Basel). (2021). The Role of PARP Inhibitors in Patients with Primary Malignant Central Nervous System Tumors. Cancers, 13(16), 4209. Available from: [Link]
-
PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341. Available from: [Link]
-
PubMed Central. (2020). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Scientific Reports, 10, 12859. Available from: [Link]
-
PubChem. 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. Available from: [Link]
-
PubMed. (2010). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 20(15), 4390-4. Available from: [Link]
-
PubMed. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973-980. Available from: [Link]
-
PubChem. 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide. Available from: [Link]
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Available from: [Link]
-
PubMed Central. (2016). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 59(4), 1472-1487. Available from: [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221. Available from: [Link]
-
MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Marine Drugs, 20(1), 69. Available from: [Link]
-
National Institutes of Health. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]
-
PubMed Central. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13(3), 1640-1645. Available from: [Link]
-
ResearchGate. (2018). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: Preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Available from: [Link]
-
MDPI. (2022). Marine Cyanobacterial Peptides in Neuroblastoma: Search for Better Therapeutic Options. Marine Drugs, 20(10), 619. Available from: [Link]
-
RSC Publishing. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13, 1640-1645. Available from: [Link]
-
National Institutes of Health. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Saudi Pharmaceutical Journal, 30(8), 1184-1191. Available from: [Link]
-
MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2828. Available from: [Link]
-
MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(4), M1494. Available from: [Link]
-
PubChem. 3-cyano-N-[(3-methyl-2-pyridinyl)methyl]benzamide. Available from: [Link]
-
PubChem. N-(3-cyano-2-pyridinyl)-2-methylbenzamide. Available from: [Link]
-
PubChem. N-(3-cyano-2-pyridinyl)-3-methylbenzamide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Innovating Oncology: The Impact of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]
-
EurekAlert!. (2010). New class of brain-protecting drugs emerging. Available from: [Link]
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of PARP Inhibitors in Patients with Primary Malignant Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu(5): Identification of easily prepared tool compounds with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 3-cyano-N-methylbenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 3-cyano-N-methylbenzamide, a key building block in contemporary medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its emergence is intrinsically linked to the foundational advancements in the synthesis of aromatic nitriles and amides. This guide will deconstruct the synthetic strategies, from classical approaches to modern catalytic methods, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various routes. The narrative will follow the logical development of chemical synthesis, providing a valuable resource for researchers engaged in the design and execution of synthetic pathways involving this versatile scaffold.
Introduction: A Tale of Two Functional Groups
The history of this compound is not one of a sudden, isolated discovery, but rather the story of the convergence of two critical areas of organic synthesis: the formation of the aromatic nitrile and the construction of the amide bond. Its utility as a molecular scaffold in drug discovery underscores the importance of efficient and scalable synthetic access. This guide will explore the chronological development of the synthetic methodologies that have made this compound a readily accessible tool for chemical innovation.
Derivatives of benzamide are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. The cyano group, a versatile functional handle, can be transformed into other functionalities or participate in cycloaddition reactions, making it a valuable component in the design of novel therapeutics.
Historical Perspectives on the Core Synthetic Transformations
The synthesis of this compound can be logically approached by considering the formation of its two key functionalities. The historical development of these individual transformations laid the groundwork for the eventual synthesis of the title compound.
The Introduction of the Aromatic Cyano Group: From Sandmeyer to Modern Cyanation
The introduction of a cyano group onto an aromatic ring is a cornerstone of organic synthesis. One of the most classical and enduring methods is the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[1][2] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt to introduce the nitrile functionality.[1][2]
Another historical method for the synthesis of aromatic nitriles is the Letts nitrile synthesis , discovered in 1872 by Edmund A. Letts.[3] This reaction involves the treatment of an aromatic carboxylic acid with a metal thiocyanate at high temperatures.[3]
Over the decades, these foundational methods have been refined and supplemented by modern, often catalytic, approaches. Transition-metal-catalyzed cyanation reactions, for instance, offer milder conditions and broader substrate scope.
The Formation of the N-Methylamide Bond: A Fundamental Transformation
The formation of an amide bond is one of the most frequently performed reactions in organic and medicinal chemistry. The most traditional approach involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. In the context of this compound, this would involve the reaction of 3-cyanobenzoyl chloride with methylamine.
More recently, direct catalytic amidation methods have gained prominence as more atom-economical and environmentally benign alternatives. These methods often utilize catalysts to facilitate the direct condensation of a carboxylic acid and an amine, with the only byproduct being water.[1][4]
Key Synthetic Routes to this compound
The synthesis of this compound can be achieved through several strategic pathways, primarily centered on the order of forming the nitrile and amide functionalities.
Route A: Amidation of 3-Cyanobenzoic Acid
This is arguably the most direct and commonly employed route, starting from the commercially available 3-cyanobenzoic acid.
Workflow for Route A:
Caption: Route A: Synthesis via activation of 3-cyanobenzoic acid followed by amidation.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive species, typically the acyl chloride, to facilitate amidation.
Experimental Protocol: Synthesis of 3-Cyanobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanobenzoic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
After cooling to room temperature, remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
The resulting crude 3-cyanobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Amidation with Methylamine
The activated 3-cyanobenzoyl chloride is then reacted with methylamine to form the final product.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude 3-cyanobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of methylamine (as a solution in a solvent like THF or as a gas) to the stirred solution. An excess of a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Route B: Cyanation of a Precursor N-Methylbenzamide
An alternative strategy involves forming the amide bond first, followed by the introduction of the cyano group. This route is particularly useful if starting from a readily available bromo-substituted benzamide.
Workflow for Route B:
Caption: Route B: Synthesis via cyanation of a bromo-substituted N-methylbenzamide precursor.
Experimental Protocol: Synthesis of this compound from 3-Bromo-N-methylbenzamide
This protocol is adapted from the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, as detailed in several patents.[5][6]
-
In a reaction vessel, combine 3-bromo-N-methylbenzamide and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[6]
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) and stir for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and pour it into an aqueous solution of a complexing agent such as aqueous ammonia or ethylenediamine to dissolve the copper salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography or recrystallization to afford this compound.
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Amidation of 3-Cyanobenzoic Acid | Route B: Cyanation of 3-Bromo-N-methylbenzamide |
| Starting Material | 3-Cyanobenzoic Acid | 3-Bromo-N-methylbenzamide |
| Key Reagents | SOCl₂ or (COCl)₂, Methylamine | Copper(I) Cyanide |
| Reaction Conditions | Generally mild to moderate temperatures | High temperatures |
| Advantages | Direct, often high-yielding, avoids toxic metal cyanides in the final step. | Useful if the bromo-precursor is more readily available or cheaper. |
| Disadvantages | Use of corrosive and hazardous activating agents (SOCl₂, (COCl)₂). | Use of toxic copper(I) cyanide, high reaction temperatures, and often requires workup with a complexing agent. |
Modern and Evolving Synthetic Methodologies
The field of organic synthesis is continually evolving towards more efficient, sustainable, and safer practices. The synthesis of this compound is no exception, with modern methods offering improvements over classical approaches.
Catalytic Amidation
Direct catalytic amidation of 3-cyanobenzoic acid with methylamine represents a greener alternative to the use of stoichiometric activating agents.[1][4] Various catalysts, often based on boron or transition metals, can facilitate this transformation, producing water as the only byproduct.[1][4]
Conceptual Workflow for Catalytic Amidation:
Sources
- 1. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
3-Cyano-N-methylbenzamide: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-N-methylbenzamide is a substituted aromatic amide, a chemical structure prevalent in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and mitigating risk during research and development. This guide provides a comprehensive overview of the safety and hazard information for this compound.
Section 1: Chemical and Physical Properties
A foundational aspect of chemical safety is understanding a substance's physical properties, which dictate its behavior under various laboratory conditions. While specific experimental data for this compound is sparse, properties can be estimated from its analogs.
| Property | Inferred Value/Information | Rationale/Analog Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Likely a white to off-white solid. | Based on analogs like N-methylbenzamide and 3-cyanobenzamide.[1] |
| Melting Point | Expected to be a solid with a melting point likely above 75°C. | N-methylbenzamide has a melting point of 75-80°C.[1] |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like alcohols. | N-methylbenzamide is described as insoluble in water.[2] |
| Stability | Stable under normal laboratory conditions. | Benzamides are generally stable compounds.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][3] | Common incompatibilities for amides.[1][3] |
Section 2: Hazard Identification and GHS Classification (Inferred)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. Based on data from structural analogs, this compound is anticipated to present the following hazards.
Signal Word: Warning
Inferred Hazard Statements:
-
H302: Harmful if swallowed. [4][5][6][7] (Based on 3-cyanobenzamide and other benzamide derivatives).
-
H315: Causes skin irritation. [7][8][9] (Based on 3-cyanobenzamide and 3-amino-N-methylbenzamide).
-
H319: Causes serious eye irritation. [4][7][8][9] (Based on 3-cyanobenzamide and other analogs).
-
H335: May cause respiratory irritation. [7][8] (Based on 3-cyanobenzamide and 3-amino-N-methylbenzamide).
Inferred Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313
-
Storage: P403+P233, P405
-
Disposal: P501
GHS Pictograms (Inferred)
Caption: Inferred GHS Pictogram for this compound.
Section 3: Toxicological Profile (Inferred)
The toxicological properties are inferred from the hazards associated with its functional components. The cyano group, in particular, warrants careful consideration due to the potential for toxicity.
-
Acute Toxicity:
-
Oral: Expected to be harmful if swallowed. The LD50 for N-methylbenzamide in mice is 840 mg/kg, categorizing it as harmful.[6] 3-Cyanobenzamide is also classified as harmful if swallowed.[7]
-
Dermal: May be harmful in contact with skin. Some analogs carry this classification.[7]
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[7][8]
-
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[7][8][9]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4][7][8][9]
-
Respiratory or Skin Sensitization: No data is available for the specific compound or its close analogs to suggest a high potential for sensitization.
-
Germ Cell Mutagenicity: Some benzamides are suspected of causing genetic defects.[5] This is a potential long-term hazard that warrants caution.
-
Carcinogenicity: No components of similar compounds at significant levels are identified as probable, possible, or confirmed human carcinogens by IARC.[10]
-
Reproductive Toxicity: No specific data is available.
Section 4: Handling, Storage, and Emergency Procedures
Given the inferred hazards, a cautious and systematic approach to handling and storage is essential.
Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach should be applied to select appropriate controls and PPE.
Caption: Recommended workflow for the safe handling of this compound.
Methodology for Safe Handling:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][10]
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[6][11] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]
-
Hygiene: Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.[3][6]
Storage Procedures
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[1][3]
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4][6] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][10][11] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, get medical advice/attention.[3][11] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[3][4] |
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[11] Avoid dust formation.[10][11] Do not breathe dust.[1] Wear appropriate personal protective equipment.[11]
-
Containment and Cleanup: Sweep up the material, place it in a suitable, closed container for disposal.[1][10] Avoid creating dust.[10] Clean the spill area thoroughly with a suitable solvent followed by soap and water.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide from the cyano group.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Section 6: Ecological Information
Data on the environmental impact of this compound is limited. However, some related compounds are noted as being harmful to aquatic life with long-lasting effects.[3] Therefore, this compound should not be allowed to enter drains or waterways.[10]
Conclusion
While specific safety and toxicological data for this compound are not extensively documented, a robust safety protocol can be established by analyzing the hazards of its structural analogs. The primary concerns are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system. Adherence to standard laboratory hygiene, the use of appropriate engineering controls and personal protective equipment, and preparedness for emergency situations are essential for the safe handling of this compound. All laboratory personnel should be thoroughly trained on these procedures before working with this compound.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Coastal Pet Products, Inc. (2015). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyanobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2019). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (2025). 3-CYANO-N-(2-METHYL-1-(1-METHYLETHYL)PROPYL)BENZAMIDE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Myristic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Regulations.gov. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Retrieved from [Link]
-
Biomonitoring California. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET). Retrieved from [Link]
-
Costanzo, S. D., Watkinson, A. J., Murby, E. J., Kolpin, D. W., & Sandstrom, M. W. (2007). Is there a risk associated with the insect repellent DEET (N,N-diethyl-m-toluamide) commonly found in aquatic environments?. Science of The Total Environment, 384(1-3), 214–220. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. N-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
The Pivotal Role of the Cyano Group in the Bioactivity of 3-Cyano-N-methylbenzamide: A Technical Guide
Abstract
The cyano (-C≡N) group is a small, yet remarkably influential, functional group in medicinal chemistry, present in over 70 approved pharmaceutical agents.[1] Its unique electronic properties and steric profile allow it to serve as a versatile modulator of a compound's physicochemical characteristics, pharmacokinetic profile, and pharmacodynamic interactions. This in-depth technical guide explores the multifaceted role of the cyano group in the context of 3-cyano-N-methylbenzamide, a representative benzamide scaffold. While specific biological data for this exact molecule is not extensively published, this paper will synthesize established principles of medicinal chemistry to elucidate the probable contributions of the cyano moiety to its overall activity. We will delve into its influence on molecular properties, potential binding interactions, and metabolic fate, providing a framework for the rational design and evaluation of related compounds. Detailed experimental protocols are provided to empower researchers to investigate these principles in their own work.
Introduction: The Understated Power of the Cyano Group
The incorporation of a nitrile, or cyano, group into a drug candidate is a strategic decision in medicinal chemistry, often leading to significant improvements in therapeutic potential.[2][3] This functional group, consisting of a carbon atom triple-bonded to a nitrogen atom, is linear in geometry and possesses a strong dipole moment, with the nitrogen atom being electron-rich and the carbon atom being electron-poor.[4][5] These fundamental characteristics give rise to a variety of possible interactions and effects within a biological system.
More than 60 small molecule drugs on the market contain this functional group, highlighting its broad utility.[1] The cyano group can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and even block sites of metabolic degradation.[2][6] This guide will dissect these roles with a specific focus on the this compound scaffold, providing a theoretical yet deeply grounded analysis for researchers in drug discovery and development.
Physicochemical Impact of the Cyano Group
The introduction of a cyano group onto the benzamide core at the meta-position significantly alters the molecule's electronic and physical properties.
Electronic Effects: Induction and Resonance
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. This manifests through two primary mechanisms:
-
Inductive Effect (-I): The nitrogen atom strongly pulls electron density through the sigma bonds of the benzene ring.
-
Resonance Effect (-M): The triple bond can participate in resonance, delocalizing electron density from the ring.
This electron-withdrawing nature can influence the acidity of the N-H proton of the amide and the overall electron distribution of the aromatic ring, which can be critical for target recognition.
Lipophilicity and Solubility
A common misconception is that the polarity of the cyano group invariably increases hydrophilicity. In reality, its effect on lipophilicity (logP) is context-dependent. While the nitrogen can act as a hydrogen bond acceptor with water, the overall contribution can lead to a decrease in logP, thereby enhancing aqueous solubility.[1] This is a crucial parameter for drug absorption and distribution.
Table 1: Predicted Physicochemical Properties of Benzamide vs. This compound
| Property | Benzamide (Parent) | This compound | Influence of Cyano Group |
| Molecular Weight | 121.14 g/mol | 160.17 g/mol | Increased mass |
| logP (predicted) | ~1.0 | ~0.7 | Decreased lipophilicity, potentially increased solubility |
| pKa (amide N-H) | ~17 | Lowered | Increased acidity |
| Dipole Moment | Lower | Higher | Increased polarity |
Note: Predicted values are estimations and should be experimentally verified.
The Cyano Group in Target Binding: A Pharmacodynamic Perspective
The cyano group can participate in a variety of non-covalent and, in some cases, covalent interactions with a biological target, such as a receptor or enzyme.
Non-Covalent Interactions
The linear geometry and electronic nature of the cyano group allow for specific and favorable interactions within a binding pocket:
-
Hydrogen Bonding: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, interacting with donor groups like the hydroxyl of serine or the amide backbone of the protein.[2]
-
Dipole-Dipole Interactions: The strong dipole of the cyano group can align with polar residues in the binding site.
-
π-π Stacking: The aromatic ring of the benzamide can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The electron-withdrawing nature of the cyano group can modulate the electronics of the ring, potentially strengthening these interactions.
Covalent Interactions
While less common for aromatic nitriles, the electrophilic carbon of the cyano group can, under certain enzymatic conditions, act as a "warhead" for covalent bond formation with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme.[1][7] This can lead to irreversible or reversible covalent inhibition, a strategy employed in several approved drugs.[7]
Diagram 1: Potential Binding Interactions of this compound
Caption: Potential interactions of this compound in a protein binding site.
Metabolic Fate: The Pharmacokinetic Role of the Cyano Group
The metabolic stability of a drug is a critical determinant of its in vivo efficacy and duration of action. The cyano group is generally considered to be metabolically robust but can undergo enzymatic transformation.[1]
Enzymatic Hydrolysis
The primary metabolic pathway for many nitriles involves enzymatic hydrolysis. This can occur through two main routes:
-
Nitrile Hydratase Pathway: A nitrile hydratase can hydrate the nitrile to the corresponding amide (3-carbamoyl-N-methylbenzamide). This amide can then be further hydrolyzed by an amidase to the carboxylic acid (3-carboxy-N-methylbenzamide).[8]
-
Nitrilase Pathway: A nitrilase can directly hydrolyze the cyano group to a carboxylic acid and ammonia.[8]
These transformations generally result in more polar metabolites that are more readily excreted.
Oxidative Metabolism and Cyanide Release
While less common for aromatic nitriles compared to aliphatic ones, oxidative metabolism by cytochrome P450 (CYP) enzymes can occur.[9][10] In some cases, this can lead to the release of a cyanide ion (CN⁻).[11] The body has efficient detoxification mechanisms for low levels of cyanide, primarily involving the enzyme rhodanese, which converts it to the less toxic thiocyanate.[12] However, the potential for cyanide release is a critical safety parameter to evaluate. Studies have shown that the structural context of the nitrile influences its susceptibility to metabolism and cyanide release.[11] For instance, benzonitrile is an exception among many nitriles in that it does not readily liberate cyanide in vivo.[13]
Diagram 2: Proposed Metabolic Pathways for this compound
Caption: Potential metabolic routes for this compound.
Experimental Protocols for Elucidating the Role of the Cyano Group
To experimentally validate the theoretical roles discussed, a series of well-defined experiments are necessary.
Synthesis of Analogs
The cornerstone of understanding the role of a functional group is to synthesize and test analogs where that group is modified or replaced. This is known as structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of a Non-Cyano Analog (N-methylbenzamide)
-
Starting Material: Benzoyl chloride and methylamine.
-
Procedure: a. Dissolve methylamine in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. b. Add benzoyl chloride dropwise with stirring. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. Quench the reaction with water and extract the product with an organic solvent. e. Purify by column chromatography or recrystallization.
Protocol 2: Synthesis of a Bioisosteric Analog (3-halo-N-methylbenzamide)
Bioisosteres are functional groups with similar steric and electronic properties. Halogens like chlorine or fluorine can serve as bioisosteres for the cyano group.[14][15]
-
Starting Material: 3-Halobenzoyl chloride and methylamine.
-
Procedure: Follow the same procedure as in Protocol 1, substituting 3-halobenzoyl chloride for benzoyl chloride.
In Vitro Metabolism Studies
These studies are crucial for assessing metabolic stability and identifying major metabolites.
Protocol 3: Metabolic Stability in Liver Microsomes
-
Materials: Rat, human, or other species liver microsomes; NADPH regenerating system; this compound stock solution.
-
Procedure: a. Pre-incubate liver microsomes at 37°C. b. Add the test compound (this compound) and initiate the reaction by adding the NADPH regenerating system. c. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). d. Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Centrifuge to pellet the protein. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. g. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 4: Metabolite Identification
-
Procedure: a. Perform a scaled-up version of the metabolic stability assay with a longer incubation time. b. Analyze the samples by high-resolution LC-MS/MS. c. Identify potential metabolites by searching for expected mass shifts (e.g., +18 for hydrolysis to amide, +19 for hydrolysis to acid). d. Confirm the structure of metabolites by comparing their fragmentation patterns with synthesized standards.
In Vitro Assay for Biological Activity
The specific assay will depend on the hypothesized biological target. Assuming an enzymatic target for illustrative purposes:
Protocol 5: Enzyme Inhibition Assay
-
Materials: Purified target enzyme; substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent); this compound and its analogs.
-
Procedure: a. In a microplate, add the enzyme, buffer, and varying concentrations of the test compounds. b. Pre-incubate to allow for binding. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the signal over time using a plate reader. e. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
By comparing the IC₅₀ values of this compound with its non-cyano and bioisosteric analogs, the contribution of the cyano group to the biological activity can be quantified.
Conclusion
The cyano group, though small in size, is a powerful tool in the arsenal of the medicinal chemist. In the context of this compound, it is predicted to significantly influence the molecule's physicochemical properties, enhancing its polarity and potentially its solubility. It offers multiple avenues for target interaction, including hydrogen bonding and modulation of π-π stacking, and may even act as a covalent warhead. From a pharmacokinetic standpoint, it is likely to be a site of metabolic transformation, primarily through hydrolysis to less active, more readily excretable metabolites. The potential for oxidative metabolism and cyanide release, while likely low for this scaffold, must be experimentally evaluated.
The true impact of the cyano group in this compound can only be definitively determined through empirical investigation. The synthetic and analytical protocols outlined in this guide provide a clear and robust framework for researchers to undertake such studies, enabling a deeper understanding of this versatile functional group and facilitating the design of future therapeutic agents.
References
-
dos Santos, T., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1037-1051. Available from: [Link]
-
Martínková, L., et al. (2021). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 11(11), 1339. Available from: [Link]
-
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. Available from: [Link]
-
Willhite, C. C., & Smith, R. P. (1981). Structural considerations in the metabolism of nitriles to cyanide in vivo. Drug metabolism and disposition: the biological fate of chemicals, 9(4), 359–365. Available from: [Link]
-
de Oliveira, M. A. L., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Fiveable. (n.d.). Cyano- Definition. Organic Chemistry Key Term. Available from: [Link]
-
Chen, J., et al. (2023). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 28(13), 5080. Available from: [Link]
-
Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA, 58(3), 143-147. Available from: [Link]
-
Petronzi, C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(16), 10291-10340. Available from: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 1(3), 147-164. Available from: [Link]
-
Wikipedia contributors. (2024, January 2). Cyanide poisoning. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Request PDF. Available from: [Link]
-
Wikipedia contributors. (2023, December 29). Cyanide. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]
-
Singh, R. P., et al. (2020). Application of Nitrile in Drug Design. ResearchGate. Available from: [Link]
-
Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. Available from: [Link]
-
Goda, Y., et al. (1991). In Vitro Metabolism of Aromatic Nitriles. Drug metabolism and disposition: the biological fate of chemicals, 19(5), 907–911. Available from: [Link]
-
He, K., et al. (2002). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2712–2718. Available from: [Link]
-
Martínková, L. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. Available from: [Link]
-
ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Available from: [Link]
-
Wang, P., et al. (1995). Enzymatic Assimilation of Cyanide via Pterin-Dependent Oxygenolytic Cleavage to Ammonia and Formate in Pseudomonas fluorescens NCIMB 11764. Journal of Bacteriology, 177(18), 5247–5252. Available from: [Link]
-
Kim, J., et al. (2022). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 12(45), 29509-29513. Available from: [Link]
-
Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses. Available from: [Link]
-
Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 29-53. Available from: [Link]
-
Tanii, H., & Hashimoto, K. (1982). Metabolism of allylnitrile to cyanide: in vitro studies. Archives of toxicology, 51(3), 245–251. Available from: [Link]
-
Nauth, A. M., & Opatz, T. (2019). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11-23. Available from: [Link]
-
ResearchGate. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]
-
Cole, J. B., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. The Journal of organic chemistry, 87(21), 14728–14734. Available from: [Link]
-
Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Available from: [Link]
-
Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyano-N-methylbenzamide. PubChem Compound Summary for CID 20261950. Retrieved January 4, 2026, from [Link].
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
National Center for Biotechnology Information. (n.d.). N-(3-cyano-2-pyridinyl)-2-methylbenzamide. PubChem Compound Summary for CID 110472053. Retrieved January 4, 2026, from [Link].
-
Abdel-Raheem, S. A. A., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available from: [Link]
-
Kim, J., et al. (2022). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC advances, 12(45), 29509–29513. Available from: [Link]
-
Mazur-Marzec, H., et al. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Toxins, 14(1), 59. Available from: [Link]
-
Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & medicinal chemistry letters, 48, 128253. Available from: [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural considerations in the metabolism of nitriles to cyanide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanide - Wikipedia [en.wikipedia.org]
- 13. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ojs.chimia.ch [ojs.chimia.ch]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-cyano-N-methylbenzamide: An Application Protocol for Researchers
Introduction: The Significance of a Versatile Benzamide Intermediate
3-cyano-N-methylbenzamide is a valuable substituted aromatic amide that serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive nitrile group and a secondary amide, allows for a variety of subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the amide linkage provides a stable structural core. This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles to ensure both successful replication and a deeper understanding of the process.
Strategic Approach to Synthesis: Acyl Chloride-Amine Coupling
The most direct and reliable laboratory-scale synthesis of this compound involves the nucleophilic acyl substitution of 3-cyanobenzoyl chloride with methylamine. This method is preferred over the direct amidation of 3-cyanobenzoic acid due to the high reactivity of the acyl chloride, which allows the reaction to proceed rapidly and under mild conditions without the need for coupling agents.[1]
The Underlying Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A second equivalent of methylamine (or a non-nucleophilic base) then acts as a base to deprotonate the nitrogen, yielding the final N-methylated amide product and methylammonium chloride.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product involved in this protocol.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Cyanobenzoyl chloride | 1711-11-1 | C₈H₄ClNO | 165.57 | Solid |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | Aqueous Solution |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Liquid |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid |
| This compound | 363186-09-8 | C₉H₈N₂O | 160.17 [3] | Solid |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final purification of the product.
Sources
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-cyano-N-methylbenzamide
Abstract
This document provides a comprehensive, field-tested guide for the laboratory preparation of 3-cyano-N-methylbenzamide, a valuable building block in medicinal chemistry and materials science. We present a robust and reproducible two-step synthetic strategy commencing from 3-cyanobenzoic acid. The protocol first details the conversion of the carboxylic acid to the more reactive 3-cyanobenzoyl chloride intermediate, followed by its amidation with methylamine. This application note is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety protocols, and process validation checkpoints to ensure both high yield and purity.
Introduction and Strategic Overview
This compound serves as a key intermediate in the synthesis of various target molecules, including enzyme inhibitors and functional organic materials. The presence of both a nitrile and a secondary amide group provides versatile handles for further chemical modification.
The synthetic approach detailed herein was selected for its reliability, scalability, and the use of readily available starting materials. The core transformation is an amide bond formation, a cornerstone reaction in organic synthesis. While direct coupling of a carboxylic acid and an amine is possible using reagents like DCC or HATU, the indirect, two-step approach via an acyl chloride intermediate is often preferred in a laboratory setting for its high reactivity and straightforward purification.[1][2] This method involves:
-
Activation of Carboxylic Acid: 3-cyanobenzoic acid is converted to 3-cyanobenzoyl chloride. This activation dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is reacted with methylamine. The nitrogen atom of methylamine acts as a potent nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group to form the stable amide bond.[3]
This guide provides a self-validating protocol where reaction progress and product purity can be readily assessed using standard analytical techniques.
Core Synthesis Workflow
The overall process from starting material to purified product is outlined below. Each stage is discussed in detail in the subsequent sections.
Caption: High-level workflow for the synthesis of this compound.
Safety, Handling, and Reagent Data
Trustworthiness Pillar: A successful protocol is a safe protocol. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
| Reagent | Hazard Class | Key Risks | Handling Precautions |
| 3-Cyanobenzoyl chloride | Corrosive, Acute Toxin | Causes severe skin burns and eye damage.[4][5] Harmful if swallowed, inhaled, or in contact with skin.[4] Reacts violently with water. | Handle exclusively in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles with a face shield.[5] Keep away from moisture. |
| Thionyl Chloride (SOCl₂) | Corrosive, Acute Toxin | Causes severe burns. Harmful if inhaled. Reacts violently with water to release toxic SO₂ and HCl gases. | Handle exclusively in a chemical fume hood. Use a syringe or cannula for transfers. Ensure a quenching bath (e.g., sodium bicarbonate solution) is readily available. |
| Methylamine (40% in H₂O) | Flammable, Corrosive | Highly flammable liquid and vapor.[6][7] Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[6] | Work in a fume hood away from ignition sources.[8][9] Wear appropriate PPE. The container should be cooled before opening due to vapor pressure.[7] |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Skin and eye irritant. Harmful if inhaled. | Use in a fume hood. Avoid direct contact and inhalation. |
| Hydrochloric Acid (HCl) | Corrosive | Causes severe skin burns and eye damage. Respiratory irritant. | Handle with appropriate PPE in a well-ventilated area. |
Detailed Experimental Protocols
Part A: Synthesis of 3-Cyanobenzoyl Chloride
Principle: 3-cyanobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) to form the acid chloride. A catalytic amount of dimethylformamide (DMF) is often used to accelerate this reaction via the formation of a Vilsmeier intermediate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 3-Cyanobenzoic acid | 1877-72-1 | 147.13 | 10.0 g | 0.068 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 15 mL (~24.6 g) | 0.207 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | catalytic |
| Toluene (anhydrous) | 108-88-3 | 92.14 | ~20 mL | - |
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or attached to a gas bubbler to vent evolving HCl and SO₂ gases into a basic scrubber.
-
Reagent Addition: To the flask, add 3-cyanobenzoic acid (10.0 g). In a chemical fume hood, add thionyl chloride (15 mL) followed by 2-3 drops of DMF.
-
Reaction: Heat the mixture gently in a heating mantle to a reflux temperature (approx. 80-90°C). Stir the reaction mixture for 2-3 hours. The solid benzoic acid should completely dissolve.
-
Removal of Excess SOCl₂: After the reaction is complete (cessation of gas evolution), allow the flask to cool. Excess thionyl chloride can be removed by distillation. Alternatively, for laboratory scale, add anhydrous toluene (~20 mL) and remove the solvent via rotary evaporation. This azeotropic removal ensures all residual SOCl₂ is eliminated.
-
Result: The product, 3-cyanobenzoyl chloride, is a low-melting solid or oil and is typically used immediately in the next step without further purification.
Part B: Synthesis of this compound
Principle: This is a nucleophilic acyl substitution where the highly reactive 3-cyanobenzoyl chloride is treated with methylamine. A base is required to neutralize the HCl generated during the reaction. Using an excess of methylamine serves this purpose.[3]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 3-Cyanobenzoyl chloride | 1711-11-1 | 165.58 | ~11.2 g (from Part A) | 0.068 |
| Methylamine (40% aq. soln.) | 74-89-5 | 31.06 | 25 mL | ~0.32 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Hydrochloric Acid (2 M aq.) | 7647-01-0 | 36.46 | ~50 mL | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | ~50 mL | - |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Procedure:
-
Setup: Dissolve the crude 3-cyanobenzoyl chloride from Part A in anhydrous dichloromethane (50 mL) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath.
-
Amine Addition: While stirring vigorously in the ice bath, slowly add the 40% aqueous methylamine solution (25 mL) dropwise using a dropping funnel. The addition should be controlled to keep the internal temperature below 10°C. A white precipitate will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Work-up & Extraction:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 2 M HCl (50 mL) to remove excess methylamine, followed by saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The resulting crude product will be an off-white solid.
Part C: Purification by Recrystallization
Principle: Purification is achieved by exploiting the difference in solubility of the desired product and impurities in a suitable solvent at different temperatures.[10][11] An ethanol/water system is effective for N-substituted benzamides.[10]
Procedure:
-
Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.[12]
-
Dissolution: Heat the mixture on a hot plate with stirring, adding more hot ethanol dropwise until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.[10]
-
Crystallization: If the solution is colored, it can be treated with a small amount of activated charcoal and hot filtered. Otherwise, remove the flask from the heat. Slowly add water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[10] Subsequently, place the flask in an ice bath for 30 minutes to maximize precipitation.[13]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass to obtain pure this compound.[12]
Mechanistic Visualization
The core of this synthesis is the nucleophilic attack of the amine on the activated carbonyl carbon of the acyl chloride.
Caption: Mechanism of nucleophilic acyl substitution. (Conceptual Diagram)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Part A | Incomplete reaction or premature hydrolysis of SOCl₂. | Ensure anhydrous conditions. Extend reflux time. Use a fresh bottle of thionyl chloride. |
| Low Yield in Part B | Hydrolysis of the acyl chloride intermediate before reacting with the amine. | Ensure the acyl chloride solution is anhydrous. Perform the amine addition at low temperature (0-5°C) to minimize side reactions. |
| Product Fails to Crystallize | Solution is not saturated (too much solvent used). | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] If this fails, gently heat the solution to evaporate some solvent and then cool again. |
| Oily Product after Recrystallization | Presence of impurities depressing the melting point. | Re-purify using recrystallization, possibly with a different solvent system (e.g., ethyl acetate/hexanes).[14] Ensure the product is thoroughly dried. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6329, Methylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308483, 3-Cyanobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Zhang, Y., et al. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]
-
Organic Chemistry Lab. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. Retrieved from [Link]
-
NC State Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. Retrieved from [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Filo. (2025). Question b) What happens when methyl amine is treated with.... Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 3. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 4. 3-Cyanobenzoyl chloride | C8H4ClNO | CID 308483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. carlroth.com [carlroth.com]
- 9. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
analytical methods for the quantification of 3-cyano-N-methylbenzamide
An Application Guide for the Bioanalytical Quantification of 3-cyano-N-methylbenzamide by HPLC-UV and LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Introduction: The Rationale for Precise Quantification
In the landscape of pharmaceutical development and metabolic studies, the accurate quantification of novel chemical entities is paramount. This compound, a compound of interest as a potential synthetic intermediate or metabolite, requires robust and reliable analytical methods to determine its concentration in complex biological matrices. The presence of a polar amide group and a moderately nonpolar benzonitrile scaffold presents a distinct analytical challenge that demands high selectivity and sensitivity.
This comprehensive guide provides two validated protocols for the quantification of this compound. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and cost-effective technique suitable for routine analysis and higher concentration ranges. The second, more advanced protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering superior sensitivity and specificity, making it the gold standard for trace-level quantification in complex matrices like plasma and urine.[1] The causality behind every experimental choice is explained, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. As this compound is a specific structure not widely cataloged, its properties are defined below based on its chemical structure and data from closely related analogs.
| Property | Value | Rationale / Source |
| Chemical Structure | ![]() | Based on IUPAC Name |
| Molecular Formula | C₉H₈N₂O | Derived from structure |
| Monoisotopic Mass | 160.06 g/mol | Calculated |
| Average Molecular Weight | 160.17 g/mol | Calculated |
| Predicted Polarity (XLogP) | ~1.0 - 1.5 | Inferred from 3-Cyanobenzamide (XLogP ~0.5)[2] with the addition of a methyl group increasing lipophilicity. |
| Key Chromophore | Benzonitrile | The aromatic ring and cyano group are strong UV absorbers. |
| Predicted λmax | ~230 - 240 nm | Based on the UV absorbance profiles of benzamides and benzonitriles, which show strong absorbance below 300 nm.[3][4] |
Method 1: High-Throughput Analysis by HPLC-UV
This method is designed for rapid, reliable quantification where high sensitivity is not the primary requirement, such as in process chemistry or for samples from pharmacokinetic studies with expected micromolar concentrations.
Causality of Method Design:
-
Stationary Phase: A C18 reversed-phase column is selected due to the analyte's moderate polarity. The C18 alkyl chains will provide sufficient hydrophobic interaction for good retention and separation from polar matrix components.[5]
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A small amount of formic acid is added to acidify the mobile phase, which protonates silanol groups on the silica backbone of the column, reducing peak tailing and improving reproducibility.
-
Detection: Based on the benzonitrile chromophore, a detection wavelength of 235 nm is chosen as a starting point to maximize signal-to-noise ratio. A diode array detector (DAD) is recommended to confirm peak purity.
Detailed Protocol: HPLC-UV
1. Sample Preparation (Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 3-aminobenzamide, 1 µg/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex vigorously for 1 minute to denature and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 10 µL onto the HPLC system.
2. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Extend-C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 6.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Method 2: High-Sensitivity Bioanalysis by LC-MS/MS
This protocol is the definitive choice for quantifying this compound in biological matrices where trace levels (nanomolar to picomolar) are expected, such as in drug metabolism and pharmacokinetic (DMPK) studies. The use of tandem mass spectrometry provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition.[1]
Causality of Method Design:
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the ideal choice for LC-MS/MS as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, providing the most accurate correction.[6][7] Since a commercial SIL standard for this compound is unlikely, a close structural analog, 3-cyano-N,N-dimethylbenzamide , is proposed. It is expected to have similar chromatographic behavior and ionization efficiency but is differentiated by mass, preventing interference.
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The amide nitrogen is readily protonated under the acidic mobile phase conditions, leading to a strong signal for the precursor ion [M+H]⁺.
-
MRM Transitions: The key to MS/MS quantification is the selection of specific and stable Multiple Reaction Monitoring (MRM) transitions.
-
Analyte: The precursor ion is [M+H]⁺ (m/z 161.1). The most logical fragmentation is the cleavage of the amide bond to lose methylamine, resulting in the stable 3-cyanobenzoyl cation (m/z 130.1).[8][9] This transition (161.1 → 130.1) is specific and likely to be intense.
-
Internal Standard: For the proposed IS (3-cyano-N,N-dimethylbenzamide), the precursor ion is [M+H]⁺ (m/z 175.1). It will undergo a similar fragmentation to lose dimethylamine, yielding the same product ion (m/z 130.1). This common product ion strategy is valid, though a unique product ion is sometimes preferred.
-
Detailed Protocol: LC-MS/MS
1. Sample Preparation (Plasma)
Follow the same protein precipitation procedure as described in Method 1. However, for increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of 20% acetonitrile in water. This concentration step can lower the limit of quantification.
2. Instrumentation and Conditions
| Parameter | Setting |
| LC System | Shimadzu Nexera X2 or equivalent UHPLC system |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
3. Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Compound |
| This compound | |
| IS (3-cyano-N,N-dimethylbenzamide) |
Note: Collision energy (CE) and declustering potential (DP) must be optimized experimentally for the specific instrument by infusing a standard solution of the analyte and IS.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data analysis, applicable to both protocols.
Caption: General bioanalytical workflow for quantification.
Method Validation: Ensuring Trustworthiness
For any quantitative method to be considered reliable, it must be validated according to regulatory guidelines, such as those from the FDA or ICH.[10] The following parameters are critical for ensuring the integrity of the generated data.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ) | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the degree of scatter in results from multiple analyses of the same sample (repeatability and intermediate precision). |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. | Ensures the method can differentiate the analyte from other matrix components. |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | The lowest concentration on the calibration curve that can be reliably quantified. |
| Matrix Effect | CV of analyte/IS peak area ratios across different matrix lots should be ≤ 15%. | Evaluates the impact of the biological matrix on analyte ionization. |
| Stability | Analyte concentration remains within ±15% of the initial value under various storage conditions (e.g., freeze-thaw, bench-top, long-term). | Ensures the analyte is not degrading during sample handling and storage. |
References
-
PubChem. 3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-cyano-N-[(3-methyl-2-pyridinyl)methyl]benzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-(3-cyano-2-pyridinyl)-3-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Benzamide-simplified mass spectrum. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
PubChem. 3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
ResearchGate. a UV–vis absorbance spectra change of [3 + CN⁻] complex. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]
-
ResearchGate. "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
-
ResearchGate. UV spectra of amides. Available from: [Link]
-
PubChem. 3-Cyanobenzamide. National Center for Biotechnology Information. Available from: [Link]
-
Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Available from: [Link]
-
NIST WebBook. Benzamide, 3-amino-. Available from: [Link]
-
ResearchGate. (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Available from: [Link]
-
ResearchGate. (PDF) QUANTITATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TRIFLUNOMIDE IN PHARMACUTICAL DOSAGE FORM. Available from: [Link]
-
ResearchGate. 210812 PDFs | Review articles in ANALYTICAL METHOD DEVELOPMENT. Available from: [Link]
-
ResearchGate. 210812 PDFs | Review articles in ANALYTICAL METHOD DEVELOPMENT. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Cyano-N-methylbenzamide as a Chemical Intermediate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Cyano-N-methylbenzamide in Complex Molecule Synthesis
This compound is a bespoke chemical intermediate, valued for its dual-reactive centers: a nitrile group and an N-methylbenzamide moiety. This unique arrangement of functional groups makes it a strategic precursor in multi-step organic syntheses, particularly in the construction of heterocyclic scaffolds of pharmaceutical interest. The electron-withdrawing nature of the cyano group and the amide functionality influence the reactivity of the aromatic ring, while these groups themselves offer versatile handles for a variety of chemical transformations.
This guide provides an in-depth exploration of the utility of this compound as a chemical intermediate. We will focus on a rational, proposed synthetic pathway for the core of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. While this specific multi-step route from this compound is a scientifically informed projection, the individual transformations are grounded in well-established and documented chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Off-white to white solid | General knowledge |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | General chemical principles |
| Reactivity | The cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. The amide bond is stable but can be hydrolyzed under harsh conditions. The aromatic ring is susceptible to electrophilic and nucleophilic substitution, with the positions of attack directed by the existing substituents. | General organic chemistry principles |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][2][3]
Proposed Application: Synthesis of the Niraparib Core (2-Aryl-2H-indazole-7-carboxamide)
Niraparib is a PARP inhibitor approved for the treatment of certain types of cancer.[4] Its core structure is a 2-aryl-2H-indazole-7-carboxamide. The following is a proposed synthetic pathway that strategically utilizes this compound as a key starting material.
Caption: Proposed synthetic workflow for the Niraparib core from this compound.
Step 1: Nitration of this compound
Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be converted to an amino group for the indazole ring formation.
Causality of Experimental Choices: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The cyano and N-methylcarboxamide groups are meta-directing; however, the position ortho to the N-methylcarboxamide is activated, making the 2-position a likely site for nitration.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add this compound (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, keeping the mixture cooled. Add this nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried under vacuum.
-
Purification: The crude product, 3-cyano-N-methyl-2-nitrobenzamide, can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Reduction of the Nitro Group
Objective: To reduce the newly introduced nitro group to an amine, which is a necessary precursor for the formation of the indazole ring.
Causality of Experimental Choices: The reduction of an aromatic nitro group to an amine is a common and well-established transformation. Several methods are available, including catalytic hydrogenation (H₂, Pd/C) or the use of a metal in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of iron in acidic medium is often preferred in industrial settings due to its cost-effectiveness and efficiency.[5]
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-cyano-N-methyl-2-nitrobenzamide (1 equivalent) and ethanol.
-
Addition of Reagents: Add iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is exothermic and may require initial cooling to control the rate. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-amino-3-cyano-N-methylbenzamide.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Step 3: Diazotization and Intramolecular Cyclization to Form the Indazole Core
Objective: To convert the 2-amino-3-cyanobenzamide intermediate into the 2H-indazole-7-carboxamide core structure.
Causality of Experimental Choices: This transformation is a variation of the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which then undergoes a subsequent reaction.[6][7][8] In this case, the diazonium salt will be attacked intramolecularly by the nitrogen of the cyano group to form the indazole ring. This type of cyclization of 2-aminobenzonitriles is a known method for the synthesis of indazoles.[9][10][11]
Caption: Mechanism of 2H-indazole core formation.
Detailed Protocol:
-
Diazotization: Dissolve 2-amino-3-cyano-N-methylbenzamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with a base such as sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the 2H-indazole-7-carboxamide core.
Conclusion and Future Perspectives
This guide has detailed the strategic use of this compound as a versatile chemical intermediate, proposing a rational and scientifically grounded synthetic pathway to the core of the anticancer drug Niraparib. The protocols provided are based on well-established chemical transformations and offer a clear roadmap for researchers in the field of drug discovery and development. The dual functionality of this compound opens up a wide array of possibilities for the synthesis of other complex heterocyclic systems, making it a valuable tool in the synthetic chemist's arsenal. Future work could focus on optimizing the proposed reaction conditions and exploring the use of this intermediate in the synthesis of other biologically active molecules.
References
-
Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. ACS Combinatorial Science. [Link]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. PubMed. [Link]
-
3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. PubChem. [Link]
-
3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide. PubChem. [Link]
-
Efficient and Convenient Synthesis of Indazol-3(2H)-ones and 2-Aminobenzonitriles. ACS Publications. [Link]
-
3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. PubChem. [Link]
-
Synthesis of Niraparib. Thieme. [Link]
-
Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
3-Cyanobenzamide. PubChem. [Link]
-
Production of Niraparib using Imine Reductases. UKRI. [Link]
- A novel synthetic method for preparing an anticancer medicine Niraparib.
- Processes for the preparation of Niraparib and intermediates thereof.
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. [Link]
-
3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide. PubChem. [Link]
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis of niraparib (XXXII). ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Amide Formation from Carboxylic Acids. YouTube. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
SAFETY DATA SHEET. Carl ROTH. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ScienceDirect. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. CORE. [Link]
-
Sandmeyer reaction (video). Khan Academy. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PubMed Central. [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Supplementary Information. The Royal Society of Chemistry. [Link]
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 3-Cyano-N-methylbenzamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 3-cyano-N-methylbenzamide as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds. Recognizing the paramount importance of heterocyclic scaffolds in medicinal chemistry and materials science, this guide delves into the underlying reaction mechanisms, provides detailed, field-tested protocols for the synthesis of key heterocyclic systems, and discusses the significance of the resulting products. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful outcomes. This guide is intended to empower researchers and drug development professionals to leverage the full potential of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms and substituents that can effectively interact with biological targets. The strategic selection of starting materials is therefore a critical first step in the efficient construction of these complex and valuable molecules.
This compound has emerged as a particularly useful and versatile building block in heterocyclic synthesis. Its structure incorporates several key reactive sites:
-
The Cyano Group (-C≡N): A powerful electrophile and a precursor to a variety of functional groups, including amines, amides, and carboxylic acids. It readily participates in cyclization reactions.
-
The Amide Moiety (-C(O)NHCH₃): Offers sites for both nucleophilic and electrophilic attack, and its presence can influence the electronic properties of the benzamide ring. The N-methyl group provides steric and electronic differentiation from a primary amide.
-
The Benzene Ring: Can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents to modulate the properties of the final heterocyclic product.
This combination of reactive functionalities within a single, readily available molecule makes this compound a powerful synthon for the construction of a wide array of heterocyclic systems, including but not limited to pyridines, quinolines, and pyrimidines. This guide will explore specific applications and provide detailed protocols for its use.
Synthesis of 3-Cyano-2-Pyridone Derivatives: A Gateway to Fluorescent Scaffolds
The 2-pyridone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a range of biological and photophysical properties.[2][3] The reaction of this compound with β-dicarbonyl compounds provides an efficient route to highly functionalized 3-cyano-2-pyridone derivatives.
Mechanistic Rationale
The synthesis of 3-cyano-2-pyridones from cyanoacetamide derivatives (which can be conceptually linked to the reactivity of this compound) and a β-dicarbonyl compound like acetylacetone proceeds through a base-catalyzed condensation reaction. The base, typically a hydroxide or alkoxide, deprotonates the active methylene group of the cyanoacetamide, which then acts as a nucleophile, attacking one of the carbonyl carbons of the acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-pyridone ring. The choice of a mild base like potassium hydroxide is crucial to promote the initial deprotonation without causing unwanted side reactions, such as hydrolysis of the cyano group. Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and the base, facilitating a homogenous reaction mixture.
Experimental Workflow: Synthesis of 3-Cyano-2-Pyridones
Sources
Application Notes and Protocols: Characterizing 3-Cyano-N-methylbenzamide as a Putative PARP Inhibitor
For: Researchers, scientists, and drug development professionals.
Section 1: Introduction and Compound Profile
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+) makes it a particularly effective pharmacophore for targeting NAD+-dependent enzymes, most notably the Poly(ADP-ribose) polymerase (PARP) family.[1][2] This guide focuses on 3-cyano-N-methylbenzamide , a specific benzamide derivative whose structural features suggest a strong potential for biological activity, particularly as a PARP inhibitor.
Based on extensive structure-activity relationship (SAR) studies in the field, the presence of the benzamide core for NAD+ pocket binding, combined with a cyano group that can form critical interactions within the active site, positions this compound as a prime candidate for investigation. These application notes provide a comprehensive framework for the synthesis, in vitro characterization, and cellular validation of this compound as a targeted inhibitor of PARP1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 100310-75-2 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
Section 2: The Scientific Rationale - PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the cellular DNA damage response (DDR). Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins like histones. This PARylation event acts as a scaffold, recruiting other critical DNA repair factors to the site of damage to execute the base excision repair (BER) pathway.[2]
Inhibition of PARP1's catalytic activity prevents the repair of SSBs. In normal cells, this is not catastrophic, as the cell can use the high-fidelity homologous recombination (HR) pathway to repair the more complex double-strand breaks (DSBs) that arise when replication forks encounter unrepaired SSBs.
However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the pharmacological inhibition of PARP creates a state of synthetic lethality . The cell can no longer repair SSBs (due to the PARP inhibitor) and cannot properly repair the resulting DSBs (due to the inherent HR deficiency). This leads to the accumulation of catastrophic genomic damage and selective apoptosis of the cancer cells, while normal cells with functional HR pathways are largely spared. This powerful concept underpins the clinical success of FDA-approved PARP inhibitors like Olaparib and Rucaparib.[2]
Diagram 1: Mechanism of Action for PARP Inhibitors and Synthetic Lethality.
Section 3: Synthesis Protocol for this compound
The synthesis of this compound can be reliably achieved via the amidation of 3-cyanobenzoyl chloride with methylamine. This is a standard and high-yielding reaction. The starting material, 3-cyanobenzoyl chloride, can be purchased or prepared from 3-cyanobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.
Rationale for Procedural Choices:
-
Base (Triethylamine, TEA): An excess of a non-nucleophilic base is used to neutralize the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the methylamine nucleophile.
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for the reactants and is unreactive under the reaction conditions. Its volatility simplifies product isolation.
-
Temperature (0 °C to RT): The reaction is initiated at 0 °C to control the initial exothermic release upon adding the acyl chloride, preventing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Diagram 2: Synthesis of this compound.
Protocol 3.1: Synthesis via Acyl Chloride Amidation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-cyanobenzoyl chloride (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (TEA, 2.5 eq) to the cooled solution.
-
Nucleophile Addition: Slowly add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise via a syringe over 15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Section 4: In Vitro Characterization - PARP1 Enzymatic Assay
To quantitatively determine the inhibitory potential of this compound against PARP1, a direct enzymatic assay is essential. A fluorometric assay that measures the consumption of NAD+ is a robust and high-throughput method. In this assay format, PARP1 activity consumes NAD+, and a cycling enzyme mixture subsequently uses the remaining NAD+ to generate a fluorescent product. The signal is therefore inversely proportional to PARP1 activity.
Protocol 4.1: Fluorometric PARP1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 250 µM DTT.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A known PARP inhibitor (e.g., Olaparib) should be run in parallel as a positive control.
-
-
Reaction Setup (96-well black plate):
-
To each well, add 2 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 88 µL of the master mix containing Assay Buffer, activated DNA (e.g., sonicated calf thymus DNA), and recombinant human PARP1 enzyme.
-
Pre-incubate the plate at 30 °C for 15 minutes.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of NAD+ solution to each well. The final concentration of NAD+ should be at its Km value for sensitive inhibition measurement.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Develop Signal:
-
Stop the PARP1 reaction and initiate the detection reaction by adding 50 µL of a developer reagent containing a cycling enzyme and a fluorogenic substrate.
-
Incubate at 30 °C for 15-30 minutes, protected from light.
-
-
Readout:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 540/590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Representative Data for PARP1 Inhibition
| Compound | IC₅₀ (nM) |
| Olaparib (Control) | 5.2 |
| 3-Aminobenzamide (Control) | 1,200 |
| This compound | [Experimental Value] |
Section 5: Cellular Activity Protocols
Demonstrating that the compound inhibits PARP1 within a cellular context is the critical next step. This involves assessing both the direct target engagement (inhibition of PAR formation) and the downstream phenotypic consequences (synthetic lethality).
Diagram 3: General workflow for cellular characterization of a PARP inhibitor.
Protocol 5.1: Cell Viability Assay for Synthetic Lethality
-
Cell Lines: Select a pair of isogenic or well-characterized cell lines. For example:
-
HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant)
-
HR-Proficient: BxPC-3 (pancreatic, BRCA wild-type)
-
-
Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72-120 hours. This longer incubation period is necessary to allow for cell division and the accumulation of lethal DNA damage.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or MTS assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control. Plot the viability curves and determine the IC₅₀ for each cell line. A significantly lower IC₅₀ in the HR-deficient line compared to the HR-proficient line is indicative of synthetic lethality.
Protocol 5.2: Immunofluorescence for Cellular PAR Inhibition
-
Setup: Seed cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the enzymatic IC₅₀) for 1-2 hours.
-
Induce DNA Damage: Induce acute DNA damage by treating the cells with a damaging agent such as 200 µM H₂O₂ for 10 minutes. This will cause massive activation of PARP1.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Staining:
-
Block with 5% Bovine Serum Albumin (BSA) in PBS.
-
Incubate with a primary antibody against PAR (poly-ADP-ribose).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope. Quantify the mean fluorescence intensity of the PAR signal per nucleus. A dose-dependent decrease in the H₂O₂-induced PAR signal in inhibitor-treated cells confirms cellular target engagement.
Section 6: Concluding Remarks
The protocols detailed in this guide provide a robust, logical, and technically sound pathway for the comprehensive evaluation of this compound as a novel PARP1 inhibitor. By progressing from chemical synthesis to direct enzymatic inhibition and finally to mechanism-based cellular assays, researchers can build a compelling data package. Positive results from these experiments would establish this compound as a valuable tool for further research in DNA damage response and as a potential lead for the development of next-generation anticancer therapeutics.
References
- Google Patents. (2014). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Available at: [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Available at: [Link]
-
Al-Sanea, M. M., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]
-
PubMed Central (PMC). (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Available at: [Link]
-
PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available at: [Link]
-
ResearchGate. (n.d.). Structures of various third-generation PARP inhibitors and their approval rates. Available at: [Link]
Sources
Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 3-Cyano-N-methylbenzamide as a PARP Inhibitor Scaffold
Introduction
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and ability to form key hydrogen bond interactions make it a foundational element in drug design.[1] The subject of this guide, 3-cyano-N-methylbenzamide, is a functionalized benzamide that presents unique opportunities for therapeutic development, particularly in oncology. The strategic placement of a cyano group offers a versatile chemical handle for further modification and can act as a key pharmacophoric element.
While this compound itself is not an approved therapeutic, its core structure is reminiscent of fragments found in potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[2] PARP enzymes, especially PARP1, are critical components of the DNA damage response (DDR) pathway, responsible for repairing single-strand breaks (SSBs).[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.[3][5][6] This has led to the successful development of PARP inhibitors like olaparib and rucaparib for treating specific types of breast, ovarian, and prostate cancers.[7][8][9]
This document provides a comprehensive guide for researchers exploring the potential of this compound as a starting point or fragment for the development of novel PARP inhibitors. We will cover its physicochemical properties, a postulated mechanism of action, and detailed protocols for its synthesis and evaluation in relevant biochemical and cellular assays.
Physicochemical & Structural Properties
Understanding the fundamental properties of a starting molecule is crucial for any drug discovery campaign. The characteristics of this compound make it an attractive starting point for fragment-based or lead-generation efforts.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈N₂O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| Calculated LogP | 1.3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Structure | PubChem CID: 277561 |
Rationale for Interest: The molecule's low molecular weight and LogP adhere to the "Rule of Three," often used in fragment-based drug discovery, suggesting good ligand efficiency and potential for optimization. The presence of both hydrogen bond donor (amide N-H) and acceptor (amide C=O, cyano C≡N) functionalities provides anchors for target binding.[10]
Postulated Mechanism of Action: PARP1 Inhibition
The primary hypothesis for the utility of the this compound scaffold is its potential to inhibit PARP1. PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[11] The benzamide core can mimic the nicotinamide portion of NAD+, while the cyano group can engage in additional interactions within the active site.
The Role of PARP1 in DNA Repair and Synthetic Lethality
-
DNA Damage: Cellular DNA is constantly subjected to damage, resulting in single-strand breaks (SSBs).
-
PARP1 Activation: PARP1 detects and binds to these SSBs via its zinc-finger domains.[3][4]
-
PARylation: Upon binding, PARP1 synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[3]
-
Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage.[4]
-
SSB Repair: The recruited machinery repairs the SSB through the base excision repair (BER) pathway.[3]
In cancer cells with a defective homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the repair of more complex double-strand breaks (DSBs) is already compromised.[9] When a PARP inhibitor is introduced, SSBs cannot be efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[3] The cell, unable to repair these DSBs due to its faulty HR system, undergoes apoptosis. This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.[5][6]
Caption: The PARP1-mediated DNA single-strand break repair (SSBR) pathway and the principle of synthetic lethality with PARP inhibitors in HR-deficient cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent evaluation in biochemical and cell-based assays.
Protocol 3.1: Synthesis of this compound
This protocol describes a standard amide coupling reaction starting from 3-cyanobenzoic acid.
-
Causality: This method utilizes a common and robust amide bond formation strategy. Activating the carboxylic acid with a coupling agent like HATU or EDC/HOBt forms a highly reactive intermediate that is readily attacked by the nucleophilic methylamine, ensuring high yield and purity.
-
Materials:
-
3-Cyanobenzoic acid
-
Methylamine (solution in THF or as hydrochloride salt)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-cyanobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
Slowly add methylamine solution (1.2 eq) to the activated acid mixture. If using methylamine hydrochloride, an additional equivalent of DIPEA is required to neutralize the salt.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield this compound as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3.2: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol outlines a biochemical assay to determine the IC₅₀ value of a test compound against human PARP1.[12]
-
Causality: The assay measures the enzymatic activity of PARP1 by detecting the product of PARylation.[13] It relies on a histone-coated plate, which acts as a protein substrate for PARP1. In the presence of NAD+, activated PARP1 will PARylate the histone. The amount of PAR formed is then quantified using an anti-PAR antibody, typically in a colorimetric or chemiluminescent ELISA format. A potent inhibitor will compete with NAD+, reducing PAR formation and thus lowering the signal.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H4-coated 96-well plates
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate for colorimetric detection
-
Stop solution (e.g., 0.2 N HCl)
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer containing a final DMSO concentration of ≤1%. A typical concentration range would be 100 µM to 1 nM. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Olaparib).
-
Enzyme Mix Preparation: Prepare a master mix of PARP1 enzyme and activated DNA in ice-cold PARP assay buffer. The final concentration of PARP1 should be determined empirically but is often in the low nM range (e.g., 0.5-1 nM).
-
Assay Setup:
-
Add 25 µL of the serially diluted test compound or controls to the wells of the histone H4-coated plate.
-
Add 25 µL of the PARP1/DNA enzyme mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of β-NAD+ solution (final concentration typically 10-100 µM) to all wells.[12] Incubate for 30-60 minutes at room temperature.
-
Detection:
-
Stop the reaction by washing the plate 3 times with PBS-T (PBS + 0.05% Tween-20). This removes unreacted NAD+ and enzyme.
-
Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with PBS-T.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL of TMB substrate and allow color to develop (typically 10-15 minutes).
-
Stop the development by adding 100 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.3: Cellular Viability Assay in a BRCA-deficient Cancer Cell Line
This protocol measures the cytotoxic effect of a test compound on a cancer cell line with a known HR deficiency (e.g., CAPAN-1, MDA-MB-436) compared to a BRCA-proficient cell line (e.g., MCF-7).
-
Causality: This assay tests the principle of synthetic lethality in a cellular context. A successful PARP inhibitor should selectively kill cells that are deficient in BRCA-mediated DNA repair while having a minimal effect on cells with a functional BRCA pathway. Cell viability can be measured using various methods, such as quantifying ATP levels, which are indicative of metabolic activity and cell health.[14][15]
-
Materials:
-
BRCA-deficient human cancer cell line (e.g., CAPAN-1)
-
BRCA-proficient human cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Sterile, clear-bottomed 96-well cell culture plates
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a 2x serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plates for 72-96 hours. This extended incubation period is necessary to allow for multiple cell divisions, where the cytotoxic effects of PARP inhibition become apparent.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells (relative to the vehicle control) versus the log of the compound concentration. Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line compared to the proficient line indicates selective, synthetic lethal activity.
-
Experimental Workflow & Data Interpretation
The development of a novel inhibitor from a fragment like this compound follows a logical progression from initial screening to lead optimization.
Caption: A typical drug discovery workflow starting from a fragment/scaffold.
Interpreting the Data:
-
High Biochemical Potency (Low IC₅₀), Low Cellular Potency (High GI₅₀): This common scenario may indicate poor cell permeability, high plasma protein binding in the culture medium, or that the compound is being actively pumped out of the cell by efflux transporters.
-
Selective Cellular Potency: A large window (typically >10-fold) between the GI₅₀ in the BRCA-deficient cell line versus the BRCA-proficient line is a strong indicator of an on-target, synthetic lethal mechanism of action.
-
Lack of Selectivity: If the compound is equally potent in both cell lines, it may suggest an off-target cytotoxic effect unrelated to PARP inhibition.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Cancer Research UK. (2022). PARP Inhibitors. Targeted Cancer Drugs. [Link]
-
Cleveland Clinic. (2023). PARP Inhibitors: What They Are, Types & Side Effects. [Link]
-
Zimmer, A. S., & Gill, S. J. (2015). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Frontiers in Oncology, 5, 259. [Link]
-
Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer? [Link]
-
Koppenol, R., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
-
Tulip Biolabs, Inc. (2025). PARP1 Activity Assay Protocol. [Link]
-
BellBrook Labs. (2025). Enzolution PARP1 Assay System. [Link]
-
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. [Link]
-
Assay-Protocol.com. (n.d.). PARP. [Link]
-
Gerson, S. L., & Miron, S. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86. [Link]
-
ACS Publications. (2018). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2014). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
PubChem. (2025). 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. [Link]
-
Kastrinsky, D. B., et al. (2020). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. Oncotarget, 11(13), 1102-1114. [Link]
-
PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. [Link]
-
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]
-
Felts, A. S., et al. (2014). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters, 24(15), 3373-3377. [Link]
-
Kumar, A., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341. [Link]
-
LaFargue, C. J., et al. (2019). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. American Society of Clinical Oncology Educational Book, 39, 340-350. [Link]
-
MDPI. (2022). Biological Activity and Stability of Aeruginosamides from Cyanobacteria. Toxins, 14(2), 79. [Link]
-
Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]
-
ResearchGate. (2015). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Chinese Journal of Organic Chemistry, 35(1), 160-167. [Link]
-
Schroeder, C. E., et al. (2019). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01344-19. [Link]
-
Li, Y., et al. (2022). The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems. International Journal of Nanomedicine, 17, 3439-3454. [Link]
-
Kang, O. Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13(3), 1826-1830. [Link]
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Successes and Challenges of PARP Inhibitors in Cancer Therapy [frontiersin.org]
- 4. PARP assay [assay-protocol.com]
- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Application Notes and Protocols for the Development of 3-Cyano-N-methylbenzamide Derivatives in Preclinical Research
Abstract
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives based on the 3-cyano-N-methylbenzamide core. We will explore rational design strategies aimed at generating a library of compounds for screening against various therapeutic targets. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside methodologies for preliminary biological screening. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Introduction: The Rationale for this compound as a Core Scaffold
The benzamide moiety is a privileged structure in drug discovery, appearing in a wide array of approved drugs and clinical candidates.[2] Its utility stems from its ability to form key hydrogen bonding interactions with biological targets and its synthetic tractability. The introduction of a cyano group at the 3-position of the benzamide ring offers several strategic advantages for drug design:
-
Modulation of Physicochemical Properties: The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and influence the pKa of the amide proton. This can be leveraged to fine-tune binding affinities and pharmacokinetic profiles.
-
Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carboxylate or a halogen, allowing for the exploration of novel chemical space.
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can enhance the in vivo stability of the resulting compounds.
-
Introduction of a Reactive Handle: While generally stable, the cyano group can be chemically transformed into other functional groups, such as tetrazoles or amidines, providing a late-stage diversification strategy.
The N-methyl group on the amide nitrogen provides a simple substitution pattern that can be systematically modified to probe the steric and electronic requirements of the binding pocket of a target protein. Derivatives of 3-cyano-N-methyl-N-phenylbenzamide have shown potential antibacterial, antioxidant, and antiplatelet activities.[3] This foundational knowledge supports the exploration of a diverse chemical space around this central scaffold.
Strategic Approach to Derivative Design
Our approach to developing a library of this compound derivatives is based on a systematic exploration of the structure-activity relationship (SAR). The core scaffold can be divided into three key regions for modification:
-
The Aromatic Ring: Introduction of various substituents on the phenyl ring to probe electronic and steric effects.
-
The N-Alkyl Group: Variation of the N-methyl group to explore the impact of size, polarity, and flexibility.
-
The Cyano Group: Bioisosteric replacement or chemical transformation of the nitrile.
The following diagram illustrates the proposed workflow for the development and screening of the derivative library.
Caption: Acyl Chloride Formation
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-cyanobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
Caption: Amidation Reaction
Protocol:
-
Dissolve the crude 3-cyanobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.2 eq) in THF, followed by the addition of a base such as pyridine or triethylamine (1.5 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Derivatization Strategies
The following table outlines several strategies for the derivatization of the core scaffold, along with the required reagents and general conditions.
| Modification Site | Reaction Type | Reagents and Conditions | Rationale |
| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Introduce diverse aryl or heteroaryl groups to explore new binding interactions. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | Introduce substituted amino groups to modulate polarity and hydrogen bonding capacity. | |
| N-Alkyl Group | N-Alkylation (of the corresponding N-H benzamide) | Alkyl halide, base (e.g., NaH), solvent (e.g., DMF) | Systematically vary the size and nature of the N-substituent. |
| Cyano Group | Tetrazole Formation | Sodium azide, ammonium chloride, solvent (e.g., DMF), heat | Introduce a tetrazole ring as a bioisostere of a carboxylic acid. |
Characterization of Novel Derivatives
The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Sample Preparation and Key Parameters |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, typical spectral width is -2 to 12 ppm. For ¹³C NMR, typical spectral width is 0 to 200 ppm. |
| LC-MS | Purity assessment and determination of the molecular weight. | Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile). Use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. |
| HRMS | Accurate mass determination to confirm the elemental composition. | Prepare a dilute solution of the compound and analyze using ESI-TOF or Orbitrap mass spectrometry. |
| HPLC | Quantitative purity analysis. | Use a calibrated HPLC system with a UV detector. Develop a suitable method with a C18 column and a mobile phase gradient that provides good separation of the main peak from any impurities. |
Biological Evaluation
The newly synthesized derivatives should be subjected to a tiered screening approach to identify compounds with promising biological activity.
Primary Screening
The initial screening should be performed at a single concentration (e.g., 10 µM) against a panel of relevant biological targets. The choice of targets will depend on the therapeutic area of interest. For example, given that some benzamide derivatives have shown anticancer activity, a primary screen could involve a panel of cancer cell lines or a kinase inhibitor panel. [4][5] Example Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at the desired final concentration.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the percentage of inhibition relative to a positive control (e.g., a known inhibitor) and a negative control (DMSO vehicle).
Secondary Screening and Dose-Response Analysis
Compounds that show significant activity in the primary screen should be further evaluated in dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀).
Protocol: IC₅₀ Determination
-
Prepare a serial dilution of the hit compound in DMSO.
-
Perform the same biological assay as in the primary screen, but with a range of compound concentrations (e.g., from 1 nM to 100 µM).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The synthetic and screening protocols outlined in this guide provide a robust framework for the systematic exploration of this chemical space. Through a combination of rational design, efficient synthesis, and rigorous biological evaluation, it is anticipated that novel derivatives with potent and selective activity can be identified.
References
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
Chemical synthesis of 3-substituted benzamides. ResearchGate. Available at: [Link]
-
The synthetic route of the new benzamides 1a–g. ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. ACS Publications. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. PubChem. Available at: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PubMed Central. Available at: [Link]
-
N-Methylbenzamide. MySkinRecipes. Available at: [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
-
Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. Available at: [Link]
-
N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. Available at: [Link]
-
Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]
-
Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. PubMed Central. Available at: [Link]
-
New antiplasmodial natural products from cyanobacteria: linking their ecological role to their therapeutic potential. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Buy 3-cyano-N-methyl-N-phenylbenzamide [smolecule.com]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in the manufacturing of high-value agrochemicals and pharmaceuticals. The presented methodology is built upon a three-step synthetic sequence designed for operational simplicity, scalability, and high yield. The process begins with the regioselective bromination of methyl 2-amino-3-methylbenzoate, followed by a robust cyanation reaction, and culminates in a direct amidation to yield the final product. Each step has been optimized to ensure high purity and process efficiency, addressing common challenges encountered in industrial-scale production. This guide explains the causal-mechanistic basis for procedural choices, outlines detailed, self-validating protocols, and includes critical safety and handling information.
Introduction and Synthetic Strategy
2-Amino-5-cyano-N,3-dimethylbenzamide is a pivotal building block, most notably for the synthesis of diamide insecticides. The economic and regulatory demands for efficient and clean manufacturing processes necessitate a synthetic route that is not only high-yielding but also robust and safe for large-scale implementation.
The strategy outlined herein is designed to circumvent many of the difficulties associated with alternative routes, such as the use of highly toxic or difficult-to-handle reagents. The overall transformation is achieved in three distinct chemical operations starting from the readily available methyl 2-amino-3-methylbenzoate.
Overall Synthetic Pathway
The synthesis proceeds through the following key intermediates:
-
Methyl 2-amino-5-bromo-3-methylbenzoate (IV)
-
Methyl 2-amino-5-cyano-3-methylbenzoate (II)
-
2-Amino-5-cyano-N,3-dimethylbenzamide (I)
Caption: High-level overview of the three-step synthesis.
Detailed Protocols and Mechanistic Rationale
Step 1: Regioselective Bromination of Methyl 2-amino-3-methylbenzoate
Rationale: The first step involves the selective bromination of the aromatic ring at the 5-position. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The position para to the amino group (C5) is sterically unhindered and electronically favored, leading to high regioselectivity. The use of hydrogen bromide and hydrogen peroxide to generate bromine in situ is a cornerstone of this protocol's industrial applicability[1][2]. This method avoids the handling of highly corrosive and volatile liquid bromine and utilizes water as a solvent, enhancing the process's safety and environmental profile[3].
Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with deionized water (approx. 1.7 L per mole of starting material) and methyl 2-amino-3-methylbenzoate (1.0 eq).
-
Acidification: Begin agitation and cool the slurry to 25-30°C. Slowly add 48% aqueous hydrogen bromide (1.05 eq) dropwise, maintaining the temperature below 35°C. The formation of the ammonium bromide salt results in a thick suspension.
-
Bromine Generation & Reaction: Maintain the temperature at 30°C. Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over a period of 2-3 hours. It is critical to maintain the reaction temperature below 70°C to prevent side reactions[2][3].
-
In-Process Control (IPC): Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 1.0% of the total peak area.
-
Quench & Neutralization: Once complete, cool the mixture to 20°C. Cautiously add a 39% aqueous solution of sodium bisulfite until a peroxide test is negative. Adjust the pH of the suspension to 7-8 by the portion-wise addition of sodium carbonate.
-
Isolation: Isolate the solid product, methyl 2-amino-5-bromo-3-methylbenzoate, by filtration. Wash the filter cake with deionized water until the filtrate is neutral.
-
Drying: Dry the product under vacuum at 60-70°C until constant weight is achieved.
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 95-98% | [3][4] |
| Purity (HPLC) | >98.5% | [3] |
| Appearance | Light brown solid |[3] |
Step 2: Cyanation of Methyl 2-amino-5-bromo-3-methylbenzoate
Rationale: The conversion of the aryl bromide to a nitrile is a critical transformation. While palladium-catalyzed cyanations are common, they can be sensitive to catalyst poisoning by cyanide ions and may lead to dehalogenation byproducts[5][6]. For this specific substrate, a copper(I) cyanide-mediated nucleophilic aromatic substitution provides a more robust and economical alternative for large-scale production[1][3]. The choice of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is crucial for facilitating the reaction at the required temperatures.
Protocol:
-
Reactor Setup: Charge the reactor with N,N-dimethylformamide (DMF, approx. 2.5 L per mole of bromide) and methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq).
-
Reagent Addition: Add copper(I) cyanide (1.0 to 1.4 eq) to the suspension under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 140-150°C and maintain for 4-6 hours.
-
IPC: Monitor the reaction by HPLC until the starting bromide is consumed (<1.0%).
-
Workup & Copper Removal: Cool the reaction mixture to 60-70°C. Add an aqueous ammonia solution to the mixture to complex and solubilize the copper salts.
-
Product Precipitation: Add water to the mixture to precipitate the crude product.
-
Isolation & Purification: Filter the solid product and wash thoroughly with water. The crude methyl 2-amino-5-cyano-3-methylbenzoate can be used directly in the next step without further purification, which is a significant advantage for large-scale operations[4].
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield (Crude) | >90% | [3] |
| Purity (HPLC) | >90% | [3] |
| Appearance | Solid | |
Step 3: Amidation of Methyl 2-amino-5-cyano-3-methylbenzoate
Rationale: The final step is the aminolysis of the methyl ester with methylamine to form the desired amide. This reaction can be performed efficiently in a protic solvent like methanol. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a base, such as sodium methoxide, can significantly accelerate the conversion, leading to shorter reaction times and complete conversion[1][2][3]. A key advantage of this step is that the final product precipitates from the reaction mixture upon completion, allowing for simple isolation by filtration[3][4].
Caption: Process flow diagram for the final amidation step.
Protocol:
-
Reactor Setup: Charge a pressure-rated reactor with methanol (approx. 3 L per mole of ester) and methyl 2-amino-5-cyano-3-methylbenzoate (1.0 eq).
-
Catalyst Addition: If used, add a catalytic amount of 30% sodium methoxide in methanol.
-
Amine Addition: Seal the reactor and introduce methylamine (2.0-3.0 eq) either as a gas or as a solution in methanol.
-
Reaction: Heat the mixture to 40-60°C. The reaction is typically complete within 2-4 hours.
-
IPC: Monitor the disappearance of the starting ester by HPLC.
-
Crystallization & Isolation: Upon completion, cool the reaction mixture to 0-5°C to ensure complete precipitation of the product. Isolate the solid by filtration.
-
Washing & Drying: Wash the filter cake with cold methanol to remove residual impurities. Dry the final product, 2-amino-5-cyano-N,3-dimethylbenzamide, under vacuum at 50-60°C.
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 82-90% | [3][4] |
| Purity (HPLC) | 93-95% | [3][4] |
| Appearance | Crystalline solid | |
Process Safety Considerations
-
Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition. Ensure adequate cooling and controlled addition.
-
Copper(I) Cyanide: Highly toxic by inhalation, ingestion, and skin contact. All transfers and handling must be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including respiratory protection. Acidification of cyanide waste will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste streams must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal.
-
Methylamine: Flammable and corrosive gas/liquid. Use in a well-ventilated area and handle in a closed system.
Conclusion
The described three-step process provides an efficient, economical, and scalable route for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide. The strategic choice of reagents, such as the HBr/H₂O₂ system for bromination and copper(I) cyanide for cyanation, enhances the safety and robustness of the process for industrial application. The precipitation of the final product directly from the reaction medium simplifies the isolation procedure, further contributing to the overall efficiency of the synthesis. This guide provides the foundational protocol for researchers and drug development professionals to implement this synthesis on a large scale.
References
-
Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. [Link]
- Fischer, R., et al. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Fischer, R., et al. (2017). Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, Royal Society of Chemistry. [Link]
- Fischer, R., et al. (2013). Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide.
-
Fischer, R., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Justia Patents. [Link]
-
Fischer, R., et al. (2013). METHOD FOR THE PRODUCTION OF 2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE. WIPO Patentscope, WO/2013/007603. [Link]
-
Lindhardt, A. T., et al. (2010). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition. ResearchGate. [Link]
-
Fors, B. P., et al. (2011). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition. [Link]
-
Chatterjee, A., et al. (2014). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]
-
Kumar, A., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, RSC Publishing. [Link]
-
Halder, A., et al. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. National Institutes of Health (NIH). [Link]
-
Various authors. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Anderson, K. W., et al. (2006). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, PubMed Central. [Link]
-
Chemistry Stack Exchange. (2017). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
- Fischer, R., et al. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Clark, T. P., et al. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Office, EP 2213654 A1. [Link]
Sources
- 1. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important chemical intermediate. The following sections provide in-depth answers to common challenges, detailed experimental protocols, and foundational knowledge to improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in the synthesis of this compound, typically prepared from 3-cyanobenzoic acid and methylamine, can stem from several factors. The most common issues involve incomplete activation of the carboxylic acid, side reactions involving the starting materials or intermediates, and suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The conversion of the carboxylic acid group of 3-cyanobenzoic acid into a more reactive species is a critical first step.[1] If using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, incomplete conversion to the acyl chloride (3-cyanobenzoyl chloride) will result in unreacted starting material. This can be due to insufficient reagent, low reaction temperature, or short reaction time.[2][3]
-
Hydrolysis of the Acyl Chloride Intermediate: 3-Cyanobenzoyl chloride is highly reactive and susceptible to hydrolysis back to 3-cyanobenzoic acid if moisture is present in the reaction setup.[4][5] It is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon).
-
Side Reactions of the Cyano Group: While generally stable, the cyano group can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or amide. This is less common under standard amidation conditions but can be a factor if the work-up procedure is not carefully controlled.
-
Protonation of Methylamine: Methylamine is a nucleophile that attacks the activated carboxylic acid. However, if the reaction medium is too acidic, the methylamine will be protonated to form a non-nucleophilic methylammonium salt, effectively halting the reaction.[1]
Solutions:
-
Ensure Complete Acyl Chloride Formation: When using SOCl₂, consider using it as the solvent or in excess. Refluxing for 1-2 hours is typically sufficient. Any excess SOCl₂ can be removed by distillation or under reduced pressure.
-
Strict Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere.
-
Control Stoichiometry and Addition: Use a slight excess of methylamine (1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride. Add the 3-cyanobenzoyl chloride solution slowly to the methylamine solution, preferably at a low temperature (0 °C), to control the exothermicity of the reaction.
Q2: I am observing significant amounts of unreacted 3-cyanobenzoic acid in my crude product. How can I address this?
A2: The presence of unreacted 3-cyanobenzoic acid points directly to issues with the carboxylic acid activation step or premature hydrolysis of the activated intermediate.
-
Inefficient Activation: As mentioned in Q1, the conversion to the acyl chloride may be incomplete. Ensure your chlorinating agent is fresh and the reaction conditions are appropriate.
-
Hydrolysis: The acyl chloride intermediate is moisture-sensitive. Any water present in the methylamine solution or the reaction solvent will lead to the reformation of the starting carboxylic acid.[4][5]
Solutions:
-
Optimize Activation: Increase the amount of SOCl₂ or oxalyl chloride, or extend the reaction time for this step. Monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) can confirm the completion of the acyl chloride formation.
-
Work-up Procedure: During the work-up, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove any unreacted 3-cyanobenzoic acid by converting it to its water-soluble carboxylate salt.[6] Be cautious not to use a strong base or prolonged exposure, which could potentially hydrolyze the desired amide product or the nitrile.
Q3: My final product is contaminated with an unknown impurity. What are the likely side products and how can I prevent their formation?
A3: Besides unreacted starting materials, several side products can form during the synthesis of this compound.
-
N,N-Diacylated Impurity: If the concentration of the acyl chloride is too high relative to the methylamine, a second molecule of the acyl chloride can react with the newly formed this compound to form an N,N-diacyl-methylamine (an imide). This is more likely if a non-nucleophilic base is used in excess.
-
Products from SOCl₂ Reactions: If thionyl chloride is used for activation, impurities derived from its reaction with the solvent or other species can arise. For example, if DMF is used as a catalyst with oxalyl chloride or SOCl₂, the Vilsmeier reagent can be formed, which can lead to other side reactions.[2]
-
Hydrolysis of the Nitrile: Under strongly acidic or basic workup conditions, the cyano group can be hydrolyzed to a primary amide, forming N-methyl-3-carbamoylbenzamide, or further to the dicarboxylic acid.
Solutions:
-
Control Stoichiometry and Addition: To minimize diacylation, add the acyl chloride slowly to the methylamine solution. This maintains a low concentration of the acylating agent.[7]
-
Purification: Most impurities can be removed by standard purification techniques. Recrystallization from a suitable solvent (e.g., ethanol, acetone, or water-ethanol mixtures) is often effective for purifying benzamides.[7] Column chromatography on silica gel can also be employed for more difficult separations.[7]
-
Careful Work-up: Use mild acidic and basic washes during the work-up. Avoid prolonged exposure to strong pH conditions. A typical work-up involves washing the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine.[4][6]
Experimental Protocols and Data
Protocol 1: Synthesis of this compound via Acyl Chloride
This two-step protocol is a common and reliable method for the synthesis of this compound.
Step 1: Synthesis of 3-Cyanobenzoyl Chloride
-
In a fume hood, add 3-cyanobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride (SOCl₂, 3.0-5.0 eq) to the flask.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours. The solid 3-cyanobenzoic acid should dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 3-cyanobenzoyl chloride, a liquid or low-melting solid, can be used directly in the next step.
Step 2: Amidation with Methylamine
-
In a separate flask, prepare a solution of methylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). If using a solution of methylamine in a solvent like ethanol or water, ensure the concentration is known to add the correct molar equivalent.
-
Cool the methylamine solution to 0 °C in an ice bath.
-
Dissolve the crude 3-cyanobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
-
Slowly add the 3-cyanobenzoyl chloride solution to the cooled, stirring methylamine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[4][6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4][6]
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Aprotic solvents that do not react with SOCl₂ or the acyl chloride. |
| Temperature | 0 °C for addition, then RT | Controls the exothermic reaction and minimizes side products. |
| Stoichiometry | 1.1-1.2 eq of methylamine | Ensures complete consumption of the limiting acyl chloride. |
| Work-up Washes | Dilute acid, base, and brine | Removes unreacted starting materials and byproducts.[4][6] |
Frequently Asked Questions (FAQs)
Q: Can I use a coupling reagent like EDC or HATU instead of forming the acyl chloride?
A: Yes, using coupling reagents is a very common and often milder alternative to the acyl chloride method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.[8] This approach avoids the handling of harsh reagents like thionyl chloride.
A general procedure would involve dissolving 3-cyanobenzoic acid in an anhydrous solvent (like DMF or DCM), adding the coupling reagent (e.g., EDC, 1.1-1.5 eq) and an additive like HOBt (1.1-1.5 eq), stirring for a short period to pre-activate, and then adding methylamine.[4][8] A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize any acid salts.[4]
| Coupling Agent System | Typical Reaction Time | Typical Yield Range | Notes |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | The addition of HOBt suppresses side reactions and improves yield.[8][9] |
| HATU/Base | 15 - 60 minutes | 85 - 99% | Generally very efficient and fast.[8] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] |
Q: What is the importance of the cyano group's position on the benzene ring?
A: The position of the cyano group at the meta-position (position 3) has an electronic effect on the reactivity of the carboxylic acid. The cyano group is electron-withdrawing, which makes the carboxylic acid more acidic and the carbonyl carbon of the acyl chloride more electrophilic. This can facilitate the nucleophilic attack by methylamine.
Q: What are the key safety precautions when working with thionyl chloride and methylamine?
A: Both thionyl chloride and methylamine are hazardous and should be handled with appropriate safety measures.
-
Thionyl Chloride (SOCl₂): It is corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylamine (CH₃NH₂): It is a flammable and corrosive gas or liquid with a strong, pungent odor. It can cause severe skin and eye irritation. Handle in a fume hood and ensure there are no ignition sources nearby.
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Sabiston, A. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
- Sabiston, A. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Reddit. (2022). Reactions with thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Pasanen, A., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC.
-
ResearchGate. (n.d.). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Sabinet African Journals. (n.d.). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. Retrieved from [Link]
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
WIPO Patentscope. (n.d.). WO/2013/007603 METHOD FOR THE PRODUCTION OF 2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]
-
Jack Westin. (n.d.). Reactions of Amides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from [Link]
-
PubMed. (n.d.). The hydroxide-assisted hydrolysis of cyanogen chloride in aqueous solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purification of Crude 3-cyano-N-methylbenzamide
Welcome to the technical support center for the purification of crude 3-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Purification Challenge
The purification of crude this compound, like any chemical synthesis product, is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification technique is dictated by the nature of these impurities, the desired final purity, and the scale of the purification. The presence of both a polar amide group and a moderately polar cyano group, along with the aromatic ring, gives this compound a unique solubility and polarity profile that must be considered when developing a purification strategy.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your purification experiments in a question-and-answer format.
Question 1: After synthesis, my crude product is an oil and won't solidify. How can I proceed with purification?
Answer:
Oiling out of the crude product is a common issue and can be caused by the presence of residual solvent or impurities that depress the melting point. Here’s a systematic approach to address this:
-
Ensure Complete Solvent Removal: Initially, ensure all reaction solvents have been thoroughly removed. Use a rotary evaporator followed by drying under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent in which the desired product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce precipitation or crystallization of the product, while impurities may remain dissolved in the solvent.
-
Initiate Crystallization: If trituration fails, attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent (see Recrystallization Protocol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. Seeding with a small crystal of pure product, if available, is also highly effective.
-
Chromatographic Purification: If the product remains an oil, column chromatography is the recommended next step. The oil can be directly adsorbed onto a small amount of silica gel and dry-loaded onto the column.
Question 2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities and how do I remove them?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your sample is still impure. The identity of these impurities depends on the synthetic route used to prepare this compound. Common synthetic pathways involve the amidation of 3-cyanobenzoic acid or its derivatives.
Potential Impurities and Their Removal:
-
Unreacted 3-cyanobenzoic acid: This is a common acidic impurity. It can be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] The 3-cyanobenzoic acid will be deprotonated and extracted into the aqueous layer.
-
Unreacted methylamine: If an excess of methylamine was used, it is typically volatile and can be removed during the work-up and drying steps.
-
Byproducts from side reactions: The specific byproducts will depend on the reaction conditions. For example, if the reaction temperature was too high, side reactions could lead to the formation of other benzamide derivatives.
To remove these impurities, a multi-step approach may be necessary:
-
Acid-Base Extraction: Perform a liquid-liquid extraction to remove acidic or basic impurities.
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities with different solubility profiles.
-
Column Chromatography: For complex mixtures or impurities with similar polarity to the product, column chromatography is the most powerful purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. While specific solubility data for this compound is not widely published, based on its structure (an aromatic amide with a nitrile group), suitable solvent systems would likely include:
-
Single Solvents: Ethanol, isopropanol, or acetonitrile.[1]
-
Mixed Solvent Systems: A polar solvent in which the compound is soluble (e.g., ethanol, acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., water, hexanes).[1]
A small-scale solvent screen is highly recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: I am planning to use column chromatography. What stationary and mobile phases do you recommend?
A2: For the purification of moderately polar compounds like this compound, standard silica gel is a suitable stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient elution is often most effective.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent and a polar solvent. A good starting point would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The optimal solvent system should be determined by running TLC plates in various solvent mixtures to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Q3: How can I confirm the purity of my final product?
A3: The purity of your this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A single sharp peak on the chromatogram is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on a preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy, then allow it to cool. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
This protocol describes a standard procedure for purification by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble samples, create a dry load by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the silica bed. Add a protective layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Technique | Advantages | Disadvantages | Recommended For |
| Recrystallization | Simple, inexpensive, effective for removing small amounts of impurities with different solubilities. | Can result in significant product loss in the mother liquor. Not effective for impurities with similar solubility. | Removing minor impurities from a mostly pure product. |
| Column Chromatography | Highly effective for separating complex mixtures and impurities with similar polarities. | More time-consuming and requires larger volumes of solvent. | Purifying crude products with multiple impurities or when high purity is essential. |
| Acid-Base Extraction | Excellent for removing acidic or basic impurities. | Only applicable to impurities with acidic or basic functional groups. | Initial purification step to remove unreacted starting materials like 3-cyanobenzoic acid. |
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Workflow for Impure Product
Caption: Troubleshooting steps for an impure product after initial purification.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link] (Note: While the provided link is for a different reaction, the principle of using basic washes for acidic impurities is a general and widely accepted technique in organic chemistry.)
Sources
Technical Support Center: Stability and Degradation of 3-Cyano-N-methylbenzamide
Welcome to the technical support center for 3-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this molecule. Given the limited specific literature on this compound, this document leverages fundamental principles of chemical stability and forced degradation studies to offer predictive insights and practical guidance for your experiments.
Part 1: Understanding the Stability Profile of this compound
From a structural standpoint, this compound possesses two key functional groups susceptible to degradation: a nitrile group (-C≡N) and an N-methylbenzamide group (-C(=O)NHCH₃). The aromatic ring itself is relatively stable but can be subject to oxidation under harsh conditions. Understanding the reactivity of these groups is crucial for designing stable formulations and interpreting stability data.
Hypothetical Degradation Pathways
Based on its structure, this compound may undergo the following primary degradation reactions:
-
Hydrolysis: Both the nitrile and the amide functional groups are susceptible to hydrolysis, which is often pH-dependent.
-
Acid-catalyzed hydrolysis of the amide would yield 3-cyanobenzoic acid and methylamine. The nitrile group can also be hydrolyzed to a carboxylic acid, ultimately forming 3-carboxy-N-methylbenzamide and then potentially 1,3-benzenedicarboxylic acid.
-
Base-catalyzed hydrolysis of the amide would also produce 3-cyanobenzoic acid and methylamine. The nitrile group can be saponified to a carboxylate salt under basic conditions.
-
-
Oxidative Degradation: The aromatic ring and the N-methyl group are potential sites for oxidation. This could lead to the formation of N-oxide derivatives or hydroxylated species on the benzene ring.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light, potentially leading to complex degradation products through radical mechanisms.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The degradation pathway would depend on the specific temperature and the presence of other reactive species.
The following diagram illustrates the potential major degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Part 2: Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the forced degradation studies of new chemical entities like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.[1] |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating. |
| Poor peak shape or resolution in HPLC analysis. | Co-elution of degradation products with the parent peak or with each other. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase. |
| Appearance of unexpected peaks. | Contamination of reagents, solvents, or glassware. Degradation of excipients in a formulation. | Run a blank experiment with all reagents except the drug substance. If the peak is still present, investigate the purity of your reagents. If studying a formulated product, analyze the placebo under the same stress conditions. |
| Mass imbalance (sum of parent and degradation products is not 100%). | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants onto container surfaces. | Use a mass-sensitive detector like a mass spectrometer (LC-MS) to identify non-chromophoric degradants.[2] Use inert sample vials (e.g., silanized glass). |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a forced degradation study on this compound?
A1: Begin by performing stress testing on a single batch of the drug substance.[1] The typical conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3] The goal is to achieve a target degradation of 5-20% to facilitate the development of a stability-indicating analytical method.[1]
Q2: How should I prepare my samples for hydrolytic degradation studies?
A2: For acid hydrolysis, a common starting point is to dissolve the compound in a solution of 0.1 N HCl and heat it.[1] For base hydrolysis, 0.1 N NaOH is typically used.[1] The temperature and duration of heating can be adjusted to achieve the desired level of degradation.
Q3: What concentration of hydrogen peroxide is recommended for oxidative stress testing?
A3: A common starting concentration for oxidative degradation is 3% hydrogen peroxide. The study can be conducted at room temperature or with gentle heating.
Q4: What are the standard conditions for photostability testing?
A4: According to ICH guideline Q1B, photostability testing should be conducted with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be protected from light to differentiate between light-induced and thermal degradation.
Q5: How can I identify the degradation products?
A5: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of degradation products.[2] By comparing the mass spectra of the degradation products with the parent compound, it is often possible to elucidate their structures. Further structural confirmation can be obtained using techniques like NMR spectroscopy.[2]
Part 4: Experimental Protocols
The following are general protocols for conducting forced degradation studies. These should be adapted based on the observed stability of this compound.
Protocol 1: General Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
Protocol 2: Hydrolytic Degradation
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Heat the solution at 60°C for 24 hours.
-
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before analysis by HPLC.
Protocol 3: Oxidative Degradation
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
Protocol 4: Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours.
-
Also, heat a solution of the drug substance (100 µg/mL in the mobile phase) at 70°C for 48 hours.
-
After exposure, allow the samples to cool to room temperature and then analyze by HPLC.
Protocol 5: Photolytic Degradation
-
Expose a solution of the drug substance (100 µg/mL in the mobile phase) and the solid drug substance to light providing an overall illumination of 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study.
References
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- MedCrave online. (2016-12-14). Forced degradation studies.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Forced Degradation – A Review.
- PubChem. 3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide. (2025-11-22).
- Separation Science. (2025-03-24). Analytical Techniques In Stability Testing.
Sources
troubleshooting common issues in benzamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzamide synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic protocols for improved yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during benzamide synthesis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q: My benzamide synthesis resulted in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in benzamide synthesis can be attributed to several factors, often related to the specific synthetic route employed. Here are the common causes and their solutions:
-
Hydrolysis of Acyl Chloride: If you are using an acyl chloride (e.g., benzoyl chloride) as a starting material, it can readily react with moisture to form the corresponding carboxylic acid (e.g., benzoic acid), which is a common byproduct that reduces your yield.[1][2][3][4]
-
Protonation of the Amine: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][5]
-
Incomplete Reaction: The reaction may not have gone to completion due to several factors.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the appropriate temperature. Some reactions may require heating to go to completion.[6][10]
-
Stoichiometry: Check the molar ratios of your reactants. Using a slight excess of the amine can help ensure the complete consumption of the acylating agent.[5]
-
Mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.[2][5]
-
-
-
Product Loss During Workup and Purification: A significant amount of product can be lost during extraction, filtration, and recrystallization steps.[1][3]
Issue 2: Presence of Impurities in the Final Product
Q: My final benzamide product is impure. What are the common impurities and how can I remove them?
A: The presence of impurities is a common challenge. Here are some of the most frequently encountered impurities and strategies for their removal:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual acyl chloride, carboxylic acid, or the starting amine in the final product mixture.[11]
-
Solution: To remove unreacted carboxylic acid, you can wash the organic extract with a dilute aqueous base solution, such as sodium bicarbonate. The carboxylic acid will be converted to its water-soluble salt and removed in the aqueous layer.[3][11] Unreacted amine can sometimes be removed by washing with a dilute aqueous acid solution.
-
-
Benzoic Acid from Hydrolysis: As mentioned earlier, the hydrolysis of benzoyl chloride is a common side reaction that produces benzoic acid.[11]
-
Byproducts from Coupling Reagents: When using coupling reagents like dicyclohexylcarbodiimide (DCC), a common byproduct is dicyclohexylurea (DCU).[5]
-
Formation of N,N-dibenzoylaniline (in aniline reactions): When using an excess of benzoyl chloride with aniline, a common side reaction is the formation of N,N-dibenzoylaniline.[5]
-
Solution: To minimize this, it is advisable to use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.[5]
-
Issue 3: Difficult Purification
Q: I am having trouble purifying my benzamide product. What are some effective purification strategies?
A: Purification can be challenging, especially if the product and impurities have similar polarities. Here are some techniques to consider:
-
Recrystallization: This is a common and effective method for purifying crude benzamide.[11]
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[12] Common solvents for benzamide recrystallization include hot water, ethanol, and acetone/water mixtures.[6]
-
Oily Product: If your product "oils out" instead of crystallizing, it could be due to the presence of impurities or rapid cooling.[12] Try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure product.[2] If an oil persists, you may need to perform a preliminary purification by another method, like column chromatography.[12]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be a powerful tool for separating compounds with different polarities.[5]
-
Solid-Phase Extraction (SPE): For polar amide products, techniques like SPE using ion exchange cartridges can be effective for purification.[5]
-
Trituration: If the product is an oil that won't crystallize, try trituration with a non-polar solvent like hexane to induce crystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and when is it used for benzamide synthesis?
A1: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides under basic conditions.[5] It is particularly useful for reacting primary and secondary amines with benzoyl chloride. The reaction is typically carried out in a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[5][8]
Q2: What are amide coupling reagents and how do they differ from the Schotten-Baumann reaction?
A2: Amide coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine, avoiding the need to first prepare a more reactive acyl chloride.[5] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][10] These reagents activate the carboxylic acid, allowing it to react with the amine.
Q3: I used DCC as a coupling reagent and now have a white precipitate that is difficult to remove. What is it and how do I get rid of it?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction with DCC. DCU is generally insoluble in most common organic solvents and can be removed by filtration of the reaction mixture before workup.[2][5]
Q4: How can I prevent the formation of N-acylurea byproducts when using carbodiimide coupling reagents?
A4: The formation of an N-acylurea byproduct can lower the yield of the desired amide. To suppress this side reaction, you can add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.[2][4]
Q5: What analytical techniques are suitable for identifying and quantifying impurities in my benzamide sample?
A5: Several analytical techniques can be used for impurity profiling of benzamide. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structure elucidation of unknown impurities.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)
This protocol describes a standard procedure for the synthesis of benzamide using the Schotten-Baumann reaction.
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Dichloromethane
-
10% Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, Büchner funnel)
Procedure:
-
In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia to an Erlenmeyer flask.
-
While vigorously stirring the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, and a white precipitate of benzamide will form.[5]
-
Continue stirring for an additional 10-15 minutes after the addition is complete.[5]
-
Filter the crude benzamide using a Büchner funnel and wash the solid with a small amount of cold water to remove soluble byproducts like ammonium chloride.[3][11]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[3][5]
Protocol 2: Synthesis of a Benzamide using a Coupling Reagent (EDC/HOBt)
This protocol outlines the synthesis of a benzamide from a carboxylic acid and an amine using EDC and HOBt.
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Round-bottom flask, magnetic stirrer, separatory funnel)
Procedure:
-
To a round-bottom flask, add benzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.[5]
-
Add DIPEA (2.5 equivalents) to the mixture and stir.
-
Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Benzamide Yield
Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.
Simplified Mechanism of DCC Coupling for Amide Synthesis
Caption: Simplified mechanism of DCC coupling for amide synthesis, including a common side reaction.
References
- BenchChem. (2025). troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). Troubleshooting benzamide synthesis side reactions and byproducts.
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- JoVE. (2025). Video: Acid Halides to Amides: Aminolysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Storage of 3-Cyano-N-methylbenzamide
Welcome to the technical support center for 3-cyano-N-methylbenzamide. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and use of this compound in a laboratory setting. The following information is curated to provide not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and experimental integrity.
Section 1: Hazard Identification and Safety Summary
This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science.[1] While specific toxicological data is limited, the available safety information indicates that it should be handled with care.
GHS Hazard Classification:
Based on available data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.
A GHS pictogram of an exclamation mark (GHS07) is associated with this compound, indicating these hazards.
Key Safety Data at a Glance:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Sigma-Aldrich |
| Molecular Weight | 160.17 g/mol | Sigma-Aldrich |
| Hazard Statements | H302, H317 | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: What are the immediate first aid measures I should take in case of accidental exposure?
A1: Immediate and appropriate first aid is crucial to minimize potential harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: As this compound may cause an allergic skin reaction, prompt action is necessary.[2] Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[3] For severe reactions, it is important to not allow the person to stand or walk and to call for emergency medical services.[4]
-
Ingestion: Since this compound is harmful if swallowed, do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is your primary defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for handling powdered chemicals, but it is always best to consult a glove resistance chart for the specific compound or a similar class of compounds.[7][8] A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.
Q3: How should I properly store this compound?
A3: Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Amides can react with dehydrating agents to form nitriles.[9]
Q4: What is the correct procedure for cleaning up a small spill of this compound?
A4: A prompt and correct response to a spill can prevent a wider contamination and exposure.
For a small, solid spill:
-
Control and Contain: Ensure the area is well-ventilated. Restrict access to the spill area.
-
Personal Protection: Wear the appropriate PPE as outlined in Q2.
-
Cleanup: Carefully sweep or vacuum the spilled solid material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.[10][11]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the hazardous waste container.
-
Waste Disposal: Dispose of the waste according to your institution's hazardous waste disposal guidelines.
For larger spills, or if you are unsure, evacuate the area and contact your institution's environmental health and safety (EHS) office.[12]
Q5: How do I dispose of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, and paper towels, should also be placed in the designated hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[13] After rinsing, the container label should be defaced before disposal or recycling according to institutional policies.
Never dispose of this compound down the drain or in the regular trash.
Section 3: Experimental Protocol and Workflow
While specific experimental uses of this compound can vary, it is often utilized in synthetic organic chemistry. The following is a generalized protocol for a reaction involving this compound.
Workflow for a Small-Scale Amide Coupling Reaction:
Caption: A generalized workflow for a synthetic chemistry experiment involving this compound.
Section 4: Spill Response Decision Tree
In the event of a spill, a quick and logical assessment of the situation is critical. The following decision tree can guide your response.
Caption: A decision tree for responding to a spill of this compound.
References
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Healthline. (2025, June 30). First Aid You Should Know: How to Treat Allergic Reaction. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Retrieved from [Link]
-
Nature Communications. (2025, August 19). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Anaphylaxis: First aid. Retrieved from [Link]
-
Better Health Channel. (2022, May 13). Allergic reactions emergency first aid. Retrieved from [Link]
- Google Patents. (2014, April 9). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Shannon Medical Center. (n.d.). First Aid: Allergic Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. Buy 3-cyano-N-methyl-N-phenylbenzamide [smolecule.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Allergic reactions emergency first aid | Better Health Channel [betterhealth.vic.gov.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. Anaphylaxis Symptoms & First Aid | St John Ambulance [sja.org.uk]
- 8. Oxo-enzalutamide | C21H16F4N4O3 | CID 46898524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. unmc.edu [unmc.edu]
managing side reactions in the synthesis of 3-cyano-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of your target compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving the coupling of 3-cyanobenzoic acid and methylamine, can be prone to several side reactions that can impact yield and purity. This guide provides a comprehensive resource to identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method is the direct amide coupling of 3-cyanobenzoic acid and methylamine using a coupling agent.[2] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] An alternative route involves converting 3-cyanobenzoic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.[5]
Q2: What are the critical reaction parameters to control for a successful synthesis?
Several parameters are crucial for maximizing yield and minimizing impurities:
-
Temperature: Amide coupling reactions are often run at room temperature or slightly below to minimize side reactions.[3]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[5][6] The choice of solvent can influence reaction rates and the solubility of byproducts.[6]
-
Stoichiometry: Precise control over the molar ratios of the carboxylic acid, amine, and coupling agent is essential.
-
Purity of Reagents: Using high-purity starting materials and anhydrous solvents is critical to prevent unwanted side reactions, particularly hydrolysis.
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials (3-cyanobenzoic acid) and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the starting material, product, and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is significantly lower than expected.
| Possible Cause | Proposed Solution |
| Incomplete Reaction | - Verify Coupling Agent Activity: Carbodiimide coupling agents can degrade upon exposure to moisture. Use a fresh bottle or a properly stored aliquot.[7] - Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the point of completion. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial, but be cautious of potential side reactions. |
| Product Loss During Workup | - Aqueous Extraction: this compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product. - Purification: If using column chromatography, ensure the chosen solvent system provides good separation without causing significant product streaking or loss on the column. |
| Degradation of Reactants or Product | - Check pH: Extreme pH conditions during workup can lead to hydrolysis of the nitrile or amide groups. Maintain a neutral or slightly acidic/basic pH as appropriate for your workup procedure. |
Problem 2: Presence of an Impurity Corresponding to Nitrile Hydrolysis
Symptom: Characterization (e.g., by mass spectrometry or NMR) indicates the presence of 3-(aminocarbonyl)-N-methylbenzamide or N-methylisophthalamic acid.
Underlying Cause: The cyano group (-C≡N) is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water, to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[8][9][10][11][12]
| Possible Cause | Proposed Solution |
| Water in Reagents/Solvents | - Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure starting materials are dry. |
| Harsh pH During Workup | - Controlled Quenching: Quench the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) or base (e.g., saturated NaHCO₃ solution) and avoid prolonged exposure to strong acids or bases. |
Problem 3: Formation of a Persistent N-Acylurea Byproduct
Symptom: A significant byproduct is observed, often difficult to separate from the desired product by standard purification methods. This is common when using carbodiimide coupling agents like DCC or EDC.[13]
Underlying Cause: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement (O- to N-acyl migration) to form a stable and unreactive N-acylurea byproduct.[13][14][15]
| Possible Cause | Proposed Solution |
| Rearrangement of O-Acylisourea | - Use an Additive: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) into the reaction.[5][13] These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[13][16] - Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress the rate of the rearrangement reaction.[6] |
| Choice of Carbodiimide | - Use a Water-Soluble Carbodiimide: If using EDC, the resulting N-acylurea byproduct is often water-soluble and can be removed during the aqueous workup.[6][13] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration, but the N-acylurea may remain.[13][16] |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound using a carbodiimide coupling agent, as well as the major side reactions.
Caption: Main reaction and side reaction pathways.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues during your synthesis.
Caption: Troubleshooting decision workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC and HOBt
This protocol is optimized to minimize the formation of the N-acylurea byproduct.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and anhydrous dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This method avoids carbodiimide-related side products.
-
Acyl Chloride Formation: In a fume hood, add 3-cyanobenzoic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (typically around 80 °C) for 1-2 hours or until the evolution of gas ceases and the solid dissolves.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. It is crucial to remove all traces of SOCl₂.
-
Amidation: Dissolve the resulting crude 3-cyanobenzoyl chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C.
-
Amine Addition: Slowly add a solution of methylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the cooled acyl chloride solution.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitor by TLC). Perform an aqueous workup similar to Protocol 1 to isolate the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (1975). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Thieme. (n.d.). 3.5 Carbodiimides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Journal of the American Chemical Society. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society. Retrieved from [Link]
-
Study.com. (n.d.). What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Retrieved from [Link]
-
ResearchGate. (2015). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
PubMed. (n.d.). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. Retrieved from [Link]
Sources
- 1. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.dk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolysis of benzonitrile gives [allen.in]
- 11. homework.study.com [homework.study.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
Technical Support Center: Scaling Up the Production of 3-Cyano-N-methylbenzamide
Welcome to the technical support center for the synthesis and scale-up of 3-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety guidelines to ensure a successful and efficient production process.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of this compound.
Q1: What is a reliable synthetic route for producing this compound?
A common and effective method for synthesizing this compound is the amidation of 3-cyanobenzoic acid with methylamine. This is typically achieved by activating the carboxylic acid group of 3-cyanobenzoic acid to make it more susceptible to nucleophilic attack by methylamine.
Q2: My amidation reaction is showing low or no yield. What are the likely causes?
Several factors can contribute to low product yield in amide coupling reactions.[1] The most common issues include:
-
Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient quantities.[1]
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.
-
Presence of water: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q3: How do I choose the right coupling reagent for the synthesis of this compound?
The choice of coupling reagent is critical. For the synthesis of aromatic amides like this compound, common choices include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The selection depends on the scale of the reaction, sensitivity of the starting materials, and desired purity of the final product.
Q4: What are the key safety precautions when working with cyanide-containing compounds?
The cyano group in this compound and its precursors necessitates strict safety protocols. The cyanide ion (CN-) is highly toxic.[2] Key safety measures include:
-
Handling all cyanide-containing solids and solutions in a properly functioning fume hood.[2]
-
Wearing appropriate personal protective equipment (PPE), including a lab coat, eye protection, and nitrile gloves (double-gloving is recommended).[3]
-
Avoiding the presence of acids, which can react with cyanide compounds to produce highly toxic hydrogen cyanide (HCN) gas.[3]
-
Having a cyanide antidote kit available and ensuring all personnel are trained in its use.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the production of this compound.
Issue 1: Low Yield or Stalled Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 3-cyanobenzoic acid and/or methylamine, with little to no product formation.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
Issue 2: Formation of Significant Impurities
Symptoms: The crude product shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.
Potential Causes and Solutions:
| Impurity Type | Potential Cause | Recommended Solution |
| N,N-dimethyl-3-cyanobenzamide | Use of dimethylformamide (DMF) as a solvent, which can act as a source of dimethylamine at elevated temperatures. | If possible, switch to a different solvent like dichloromethane (DCM) or acetonitrile. If DMF is necessary, run the reaction at a lower temperature. |
| Side reactions involving the cyano group | Harsh reaction conditions (e.g., strong acids or bases, high temperatures) can lead to hydrolysis or other transformations of the cyano group. | Maintain neutral or mildly basic conditions and moderate temperatures. |
| Unreacted starting materials | Incomplete reaction. | Refer to the troubleshooting guide for low yield. |
Issue 3: Difficulties in Product Purification
Symptoms: The product is difficult to crystallize or separate from byproducts using column chromatography.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a mild aqueous acid (e.g., dilute HCl) to neutralize any remaining base and unreacted amine. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove acidic and basic impurities.
-
Crystallization: Concentrate the organic layer and attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water).
-
Chromatography: If crystallization is unsuccessful, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
III. Experimental Protocols
The following is a general protocol for the synthesis of this compound from 3-cyanobenzoic acid.
Protocol 1: Synthesis of this compound via Acyl Chloride
Caption: Synthesis of this compound via an acyl chloride intermediate.
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
To a solution of 3-cyanobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
-
Amidation:
-
In a separate flask, dissolve methylamine (as a solution in a suitable solvent or as a gas bubbled through the solvent) (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared 3-cyanobenzoyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
-
IV. Scale-Up Considerations
Scaling up the production of this compound from the lab to a pilot or industrial scale presents several challenges that need to be addressed.[4]
Key Considerations for Scale-Up:
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled addition using pumps to manage exotherms. |
| Mixing | Magnetic or overhead stirring. | Mechanical stirring with optimized impeller design and speed to ensure homogeneity. |
| Heat Transfer | Heating mantles or ice baths. | Jacketed reactors with precise temperature control systems to manage heat of reaction. |
| Safety | Fume hood. | Closed systems, process hazard analysis (PHA), and dedicated ventilation. |
| Workup & Isolation | Separatory funnels, rotary evaporators. | Centrifuges, filter presses, and large-scale distillation units. |
Process Optimization for Scale-Up:
-
Solvent Selection: Choose a solvent with a suitable boiling point for reaction temperature control and ease of removal during workup. Consider the environmental impact and cost of the solvent.
-
Reagent Stoichiometry: Optimize the molar ratios of reactants and reagents to maximize yield and minimize waste.
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., IR, Raman spectroscopy) to track reaction progress and ensure consistency between batches.
V. Safety Information
Hazard Identification:
-
3-Cyanobenzoic Acid: May cause skin and eye irritation.
-
Thionyl Chloride/Oxalyl Chloride: Corrosive and react violently with water. Highly toxic upon inhalation.
-
Methylamine: Flammable and corrosive. Can cause severe skin and eye damage.
-
This compound: Harmful if swallowed. Causes serious eye irritation.[5]
Handling and Personal Protective Equipment (PPE):
-
Always work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
For large-scale operations, consider additional PPE such as a face shield and respiratory protection.[2]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush with an eyewash station for at least 15 minutes.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Spills: For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.[2]
VI. References
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76974, 3-Cyanobenzamide. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties [mdpi.com]
- 4. 3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide | C14H10BrN3O | CID 115268055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-cyano-N-methylbenzamide for Research and Development
In the landscape of pharmaceutical and materials science, the synthesis of bespoke molecular entities is a cornerstone of innovation. Among these, 3-cyano-N-methylbenzamide stands as a valuable building block, finding application as an intermediate in the development of various bioactive compounds. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison to inform your synthetic strategy.
Route 1: Direct Amidation of 3-Cyanobenzoic Acid via Coupling Agents
The most direct and widely employed method for the synthesis of this compound is the coupling of 3-cyanobenzoic acid with methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.[1] This approach is favored for its generally mild reaction conditions and high yields.
Mechanistic Rationale: The Role of Coupling Agents
Direct reaction between a carboxylic acid and an amine is often inefficient as the acidic proton of the carboxylic acid will be readily abstracted by the basic amine, forming an unreactive carboxylate salt.[2] Coupling agents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus activating the carbonyl carbon for nucleophilic attack.[2][3]
We will explore two commonly used coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
DCC: This carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct.[4] A significant advantage of this method is the insolubility of DCU in many organic solvents, allowing for its easy removal by filtration.[5]
-
HATU: This uronium-based coupling agent, often used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive OAt-active ester.[6][7][8] This intermediate is then readily attacked by the amine to yield the desired amide. HATU is known for its high efficiency, rapid reaction times, and its ability to suppress racemization in chiral substrates.[7][8]
Experimental Protocols
Route 1a: DCC-Mediated Synthesis
Materials:
-
3-Cyanobenzoic acid
-
Methylamine (as a solution in THF or as methylamine hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add methylamine (1.1 eq). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.1 eq) to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0 °C to maximize precipitation.
-
Filter the mixture through a pad of Celite to remove the DCU, washing the filter cake with cold DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 1b: HATU-Mediated Synthesis
Materials:
-
3-Cyanobenzoic acid
-
Methylamine (as a solution in THF or as methylamine hydrochloride)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture and continue stirring for 10-15 minutes.
-
Add methylamine (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Route 2: Palladium-Catalyzed Aminocarbonylation of 3-Bromobenzonitrile
An alternative, though less direct, approach involves the palladium-catalyzed aminocarbonylation of an aryl halide. In this hypothetical route for this compound, 3-bromobenzonitrile would serve as the starting material. This method introduces the amide functionality in a single step through the incorporation of carbon monoxide and methylamine.[9][10]
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed aminocarbonylation typically involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (3-bromobenzonitrile) to form a Pd(II) complex.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-aryl bond to form an acyl-palladium complex.
-
Nucleophilic Attack: The amine (methylamine) attacks the acyl-palladium complex.
-
Reductive Elimination: Reductive elimination from the resulting complex yields the amide product and regenerates the Pd(0) catalyst.
Experimental Protocol (Generalized)
Materials:
-
3-Bromobenzonitrile
-
Methylamine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, dppf)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Carbon monoxide source (CO gas or a CO-releasing molecule)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a pressure-rated reaction vessel, add 3-bromobenzonitrile (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).
-
Add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Seal the vessel and purge with an inert gas.
-
Introduce methylamine (1.5-2.0 eq).
-
Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully vent the excess CO pressure.
-
Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Comparative Analysis
To facilitate an informed decision on the most suitable synthetic route, the following table summarizes the key performance indicators for each method.
| Parameter | Route 1a: DCC-Mediated | Route 1b: HATU-Mediated | Route 2: Pd-Catalyzed Aminocarbonylation |
| Starting Materials | 3-Cyanobenzoic acid, Methylamine | 3-Cyanobenzoic acid, Methylamine | 3-Bromobenzonitrile, Methylamine, CO |
| Key Reagents | DCC | HATU, DIPEA | Pd catalyst, Ligand, Base |
| Typical Yield | Good to excellent (70-90%)[2] | Excellent (>90%)[8] | Moderate to good (dependent on optimization) |
| Reaction Conditions | Mild (0 °C to room temperature) | Mild (room temperature) | Elevated temperature and pressure |
| Byproducts | Dicyclohexylurea (DCU) | DIPEA salts, spent HATU | Inorganic salts |
| Purification | Filtration of DCU, then standard workup and chromatography/recrystallization | Standard workup and chromatography | Filtration, standard workup and chromatography |
| Cost of Key Reagents | DCC is relatively inexpensive[5][11][12][13][14] | HATU is more expensive[6][15][16][17] | Pd catalysts and ligands can be costly |
| Safety Considerations | DCC is a known sensitizer and should be handled with care[18][19][20] | HATU is also a sensitizer and potentially explosive under certain conditions[18][21][22] | CO is a toxic gas; requires specialized equipment for handling high pressures |
Visualization of Synthetic Workflows
Caption: Workflow for DCC-mediated synthesis.
Caption: Workflow for HATU-mediated synthesis.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, budget, and available equipment. For most laboratory-scale syntheses where high yield and mild conditions are paramount, the direct amidation of 3-cyanobenzoic acid is the preferred method. The HATU-mediated protocol offers excellent yields and rapid reaction times, making it ideal for high-throughput synthesis, albeit at a higher reagent cost. The DCC-mediated route provides a more economical alternative with the advantage of a simple filtration-based removal of the primary byproduct. The palladium-catalyzed aminocarbonylation route, while being a powerful tool for constructing amide bonds, is likely more complex and costly to implement for this specific target compared to the direct amidation methods. Careful consideration of the safety profiles of the coupling agents is essential, and appropriate personal protective equipment should be used at all times.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube. [Link]
-
N,N'-Dicyclohexylcarbodiimide (DCC), 100 g - Carl ROTH. [Link]
-
Methylamine Hydrochloride | Spectrum Chemical - The Lab Depot. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Anaphylaxis Induced by Peptide Coupling Agents. [Link]
-
Peptide Synthesis – Safety Topics - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Methylamine Prices, Index, Chart, Trend 2025 & Forecast - IMARC Group. [Link]
-
mechanism of amide formation with DCC - YouTube. [Link]
-
N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. [Link]
-
Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU - ResearchGate. [Link]
-
Methyl Amine Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. [Link]
-
Methylamine, 1 l, plastic, CAS No. 74-89-5 | A to Z | Chemicals | Carl ROTH - International. [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers - ACS Publications. [Link]
-
A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC - NIH. [Link]
-
The Chemistry of HATU: A Deep Dive for R&D Scientists. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. [Link]
-
A NOVEL THREE-COMPONENT COUPLING REACTION OF ARYNES, ISOCYANIDES, AND CYANOFORMATES: A STRAIGHTFORWARD ACCESS TO CYANO-SUBSTITUT. [Link]
-
Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - PMC - NIH. [Link]
-
Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes - PubMed. [Link]
-
Unlock Advanced Material Properties with 3-Cyanopropylmethyldimethoxysilane: A Versatile Coupling Agent. [Link]
-
A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions - MDPI. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. [Link]
-
Palladium-catalyzed aminocarbonylation of compound 14 using CO and... - ResearchGate. [Link]
-
Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - OUCI. [Link]
-
3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide - PubChem. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]
-
Catalytic amide formation from non-activated carboxylic acids and amines. - DiVA portal. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. DCC 25 grams - DCC (N,N'-dicyclohexylcarbodiimide) - ProteoChem [proteochem.com]
- 6. apexbt.com [apexbt.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. covachem.com [covachem.com]
- 13. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HATU Coupling Reagent 1000 g | Buy Online | Applied Biosystems™ | thermofisher.com [thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. advancedchemtech.com [advancedchemtech.com]
- 18. Anaphylaxis Induced by Peptide Coupling Agents – ACS Chemical Health and Safety Division [dchas.org]
- 19. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Cyano-N-methylbenzamide and Its Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 3-cyano-N-methylbenzamide and its analogs, focusing on their potential as enzyme inhibitors. We will delve into the structure-activity relationships (SAR), present available experimental data, and provide detailed protocols for evaluating their biological efficacy.
Introduction: The 3-Cyanobenzamide Scaffold
The 3-cyanobenzamide core is a recognized pharmacophore in medicinal chemistry, notably for its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical in the cellular response to DNA damage, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations. The cyano group of the benzamide scaffold is often crucial for potent inhibitory activity, typically by forming key hydrogen bond interactions within the enzyme's active site.[2] this compound serves as a foundational structure for exploring the impact of substitutions on biological activity.
Comparative Biological Activity
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzamide ring and the N-alkyl group.
-
The Role of the Cyano Group: The 3-cyano group is a critical feature for the PARP inhibitory activity of many benzamide-based compounds. It often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the nicotinamide binding pocket of PARP enzymes.[2] Shifting the cyano group to the 2- or 4-position, or replacing it with other electron-withdrawing groups, can significantly alter the binding affinity and inhibitory potency.
-
Substitutions on the Benzamide Ring: Introducing substituents on the aromatic ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target enzyme. For instance, the addition of small halogen atoms or methoxy groups could enhance binding through additional interactions or by altering the conformation of the molecule.
-
Modification of the N-Alkyl Group: The N-methyl group in this compound can also be a point of modification to explore the SAR. Increasing the alkyl chain length or introducing cyclic moieties can impact solubility, cell permeability, and the potential for additional hydrophobic interactions within the enzyme's binding site.
Quantitative Comparison of Analog Performance
While a comprehensive table directly comparing this compound and its simple analogs is not available, we can present data for related compounds to illustrate the impact of structural changes on PARP-1 inhibition.
| Compound/Analog Class | Target | IC50 (nM) | Cell Line | Reference |
| 3-Aminobenzamide (a related benzamide) | PARP | ~30,000 | - | [1] |
| Olaparib (a complex PARP inhibitor with a related core) | PARP-1 | 5 | - | [3] |
| Rucaparib (a complex PARP inhibitor with a related core) | PARP-1 | 1.4 | - | [3] |
| Niraparib (a complex PARP inhibitor with a related core) | PARP-1 | 3.8 | - | [3] |
| Thieno[3,4-d]imidazole-4-carboxamide analog (16l) | PARP-1 | >50 | - | [4] |
Note: The IC50 values are highly dependent on the specific assay conditions.
The data above highlights that while simple benzamides like 3-aminobenzamide have weak PARP inhibitory activity, more complex derivatives built upon a similar pharmacophore can achieve nanomolar potency.[1][3] The development of potent inhibitors often involves the addition of larger ring systems that can engage in further interactions with the enzyme.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods for evaluating these compounds, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for inhibitor testing.
Caption: The role of PARP1 in DNA repair and its inhibition.
Caption: A general experimental workflow for evaluating inhibitors.
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for key experiments.
Protocol 1: PARP1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to quantify the inhibitory potential of compounds against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Developer reagent (containing a nicotinamidase and a fluorescent probe)
-
3-Aminobenzamide (as a positive control inhibitor)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and β-NAD+ in PARP assay buffer. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.[5]
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
PARP Assay Buffer
-
Test compound or control
-
Activated DNA
-
PARP1 enzyme
-
-
Initiation of Reaction: Start the reaction by adding the β-NAD+ solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and develop the signal by adding the developer reagent to each well. Incubate at 37°C for 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 430 nm and emission at 580 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., BRCA-deficient breast cancer cell line like MDA-MB-436)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound and its analogs represent a promising scaffold for the development of enzyme inhibitors, particularly for PARP1. The available data and structure-activity relationships of related compounds suggest that the 3-cyano group is a key determinant of activity, while modifications to the benzamide ring and the N-alkyl substituent can be strategically employed to fine-tune potency and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds, enabling researchers to generate the comparative data needed to advance promising candidates in the drug discovery pipeline. Further synthesis and direct comparative testing of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Al-Oqail, M. M., El-Sayed, M. A., & El-Shaer, A. M. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Kim, J. E., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 1(1), 15-22.
-
National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from [Link]
- Murai, J., et al. (2012). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Thomas, H. D., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956.
- Penning, T. D., et al. (2010). Optimization of a series of 2-substituted-7-oxo-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole-5-carboxamides as potent, orally bioavailable poly(ADP-ribose) polymerase-1 inhibitors. Journal of Medicinal Chemistry, 53(8), 3142-3153.
-
Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. (n.d.). University of Milan. Retrieved from [Link]
- Li, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 20(12), 21855-21873.
-
PubChem. (n.d.). 3-Cyanobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y., et al. (2020). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 21(21), 8089.
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
- Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 38(6), 898-903.
- de Faria, F. M., et al. (2014). Three-dimensional quantitative structure-activity relationship and docking studies in a series of anthocyanin derivatives as cytochrome P450 3A4 inhibitors.
- Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6799.
- Ainslie, A., et al. (2013). Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity. Molecular Cancer Therapeutics, 12(8), 1435-1445.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
This technical guide provides a comprehensive comparative analysis of the spectroscopic signatures of 3-cyano-N-methylbenzamide, a molecule of interest in pharmaceutical and materials science research. By examining its fundamental spectroscopic properties through Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.
In the absence of a complete set of publicly available experimental spectra for this compound, this guide will leverage a comparative approach. We will dissect the molecule into its constituent functional parts—the cyano-substituted aromatic ring and the N-methylated amide group—and draw predictive insights from the experimental data of its close analogs: 3-cyanobenzamide and N-methylbenzamide. This methodology not only allows for a detailed theoretical characterization of the target molecule but also equips the reader with the foundational knowledge to interpret the spectra of a wide range of substituted benzamides.
The Structural and Spectroscopic Landscape of Substituted Benzamides
Substituted benzamides are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their biological activity is intricately linked to their three-dimensional structure and electronic properties. Spectroscopic techniques are indispensable tools for elucidating these characteristics, providing a "fingerprint" of the molecule's identity and purity.
This guide will focus on three primary spectroscopic techniques:
-
FTIR Spectroscopy: To probe the vibrational modes of the molecule's functional groups.
-
NMR Spectroscopy: To map the chemical environment of the carbon and hydrogen atoms.
-
UV-Vis Spectroscopy: To investigate the electronic transitions within the molecule.
By comparing the expected spectral features of this compound with the experimental data of 3-cyanobenzamide and N-methylbenzamide, we can build a comprehensive understanding of how the interplay between the electron-withdrawing cyano group and the N-methyl amide moiety influences the overall spectroscopic profile.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to observe characteristic stretching and bending vibrations from the nitrile, amide, and aromatic components.
Causality Behind Experimental Choices
The choice of sample preparation method is critical for obtaining a high-quality FTIR spectrum. For solid samples like this compound, the potassium bromide (KBr) pellet method is often preferred. This involves grinding the sample with KBr powder and pressing it into a thin, transparent disk. This technique minimizes scattering of the infrared beam and provides a clear spectrum. For liquid analogs, a thin film between salt plates is a straightforward approach.
Predicted FTIR Spectral Features of this compound
By analyzing the spectra of 3-cyanobenzamide and N-methylbenzamide, we can predict the key vibrational bands for this compound.
| Functional Group | Vibrational Mode | 3-cyanobenzamide (cm⁻¹) | N-methylbenzamide (cm⁻¹) | Predicted for this compound (cm⁻¹) |
| Nitrile | C≡N Stretch | ~2230 (strong, sharp) | N/A | ~2230 (strong, sharp) |
| Amide | N-H Stretch | ~3400 & ~3200 (two bands) | ~3300 (one band) | ~3300 (secondary amide) |
| C=O Stretch (Amide I) | ~1660 | ~1640 | ~1650 | |
| N-H Bend (Amide II) | ~1620 | ~1540 | ~1540 | |
| Aromatic Ring | C-H Stretch | >3000 | >3000 | >3000 |
| C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | |
| Methyl Group | C-H Stretch | N/A | ~2950 | ~2950 |
The C≡N stretching vibration of aromatic nitriles is typically observed as a sharp, strong band in the 2240–2220 cm⁻¹ region.[1] The position of the amide I band (C=O stretch) is sensitive to the electronic environment. The electron-withdrawing cyano group is expected to cause a slight increase in the C=O stretching frequency compared to N-methylbenzamide. The N-H stretch of a secondary amide, as in N-methylbenzamide, typically appears as a single band around 3300 cm⁻¹.[2]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
Caption: Workflow for FTIR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, we can deduce the connectivity and chemical environment of atoms.
Causality Behind Experimental Choices
The choice of a deuterated solvent is crucial for NMR analysis to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzamide derivatives. A standard 5 mm NMR tube is typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹H NMR Spectral Features of this compound
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
| Proton Environment | 3-cyanobenzamide (δ, ppm) | N-methylbenzamide (δ, ppm) | Predicted for this compound (δ, ppm) | Multiplicity | Integration |
| Amide N-H | ~8.1 (broad s) | ~6.3 (broad s) | ~6.5-7.0 (broad q) | Quartet | 1H |
| Aromatic H | 7.5-8.2 (m) | 7.4-7.8 (m) | 7.6-8.3 (m) | Multiplet | 4H |
| Methyl N-CH₃ | N/A | ~2.9 (d) | ~3.0 (d) | Doublet | 3H |
The chemical shift of the N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The amide proton signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Features of this compound
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Carbon Environment | 3-cyanobenzamide (δ, ppm) | N-methylbenzamide (δ, ppm) | Predicted for this compound (δ, ppm) |
| Carbonyl C=O | ~167 | ~168 | ~166 |
| Nitrile C≡N | ~118 | N/A | ~117 |
| Aromatic C-CN | ~112 | N/A | ~113 |
| Aromatic C | ~129-136 | ~127-134 | ~128-138 |
| Methyl N-CH₃ | N/A | ~27 | ~27 |
The carbonyl carbon of benzamides typically resonates in the 165-180 ppm range.[3] The nitrile carbon appears around 110-120 ppm.[4] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions of the conjugated system and the carbonyl group.
Causality Behind Experimental Choices
For UV-Vis analysis, the sample is dissolved in a suitable solvent that is transparent in the region of interest. Ethanol or methanol are common choices. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0.
Predicted UV-Vis Spectral Features of this compound
The UV-Vis spectrum of benzamide typically shows two main absorption bands.[5] The more intense band around 225 nm is attributed to a π → π* transition of the benzene ring, while a weaker band around 270 nm is due to the n → π* transition of the carbonyl group. The presence of the cyano group, an auxochrome, is expected to cause a slight bathochromic (red) shift of these absorption maxima. The extent of conjugation in the molecule significantly influences the absorption wavelength; larger conjugated systems absorb at longer wavelengths.[6]
| Transition | Benzamide (λₘₐₓ, nm) | Predicted for this compound (λₘₐₓ, nm) |
| π → π | ~225 | ~230-240 |
| n → π | ~270 | ~275-285 |
Experimental Protocol: UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Comparative Summary and Conclusion
This guide has provided a detailed, comparative framework for the spectroscopic analysis of this compound. By leveraging data from its structural analogs, 3-cyanobenzamide and N-methylbenzamide, we have predicted the characteristic spectral features across FTIR, NMR, and UV-Vis spectroscopy.
-
FTIR spectroscopy will be instrumental in confirming the presence of the key nitrile and N-methylamide functional groups through their characteristic vibrational frequencies.
-
NMR spectroscopy will provide an unambiguous structural elucidation by mapping the proton and carbon environments, with the N-methyl doublet in the ¹H NMR and the distinct nitrile and carbonyl signals in the ¹³C NMR being key identifiers.
-
UV-Vis spectroscopy will offer insights into the electronic structure, with the positions of the π → π* and n → π* transitions being sensitive to the substitution pattern on the aromatic ring.
The synergistic application of these three spectroscopic techniques provides a powerful and self-validating system for the comprehensive characterization of this compound and related compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in ensuring the identity, purity, and structural integrity of their synthesized molecules, thereby upholding the principles of scientific integrity and rigor in drug development and materials science.
References
- Kuznetsova, N. A., et al. "Characteristics of Electronic Transitions for Free Molecules of Benzamides." Journal of Applied Spectroscopy, vol. 75, no. 1, 2008, pp. 1-7.
- Gadge, S. T., and B. M. Bhanage. "Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides." RSC Advances, vol. 4, no. 55, 2014, pp. 29241-29245.
- Coles, S. J., et al. "Photoelectron spectra of substituted benzamides." Canadian Journal of Chemistry, vol. 55, no. 6, 1977, pp. 1053-1059.
-
PubChem. "3-cyano-N-[(3-methyl-4-pyridinyl)methyl]benzamide." National Center for Biotechnology Information, [Link].
-
PubChem. "3-cyano-N-(5-ethyl-3-pyridinyl)-N-methylbenzamide." National Center for Biotechnology Information, [Link].
-
El-Desouky, S. K., et al. "Flavone C-glycosides from Vaccaria pyramidata: Structure elucidation by spectroscopy and theoretical calculations." ResearchGate, 2017, [Link].
- Kumar, A., et al. "Supplementary Information." The Royal Society of Chemistry, 2016.
-
NIST. "Benzamide, N-methyl-." NIST Chemistry WebBook, [Link].
-
PubChem. "3-Cyanobenzamide." National Center for Biotechnology Information, [Link].
- Beeler, A. B., et al. "UV–vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites anabaenopeptin A and anabaenopeptin B." Data in Brief, vol. 14, 2017, pp. 637-642.
- Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, vol. 34, no. 7, 2019, pp. 22-25.
- Kornath, A., et al. "Protonation of 1,3,5‐tricyano‐ and 1,3,5‐triaminobenzene was achieved in various superacidic media, resulting in the formation of the respective trinitrilium and triammonium species.
- Google Patents. "Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. "Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Oregon State University. "13C NMR Chemical Shifts." Oregon State University, [Link].
-
SpectraBase. "3,4-dichloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)benzamide - Optional[1H NMR] - Spectrum." SpectraBase, [Link].
-
SpectraBase. "N-Cyano-N-methyl-formamide." SpectraBase, [Link].
-
NIST. "Benzamide, N-methyl-." NIST Chemistry WebBook, [Link].
- Gadge, S. T., and B. M. Bhanage. "Supplementary Information." The Royal Society of Chemistry, 2014.
-
University of Puget Sound. "13C NMR Chemical Shift Table." University of Puget Sound, [Link].
- de la Moya, S., et al. "Top: UV-vis absorption spectra of cyanine 1 dissolved in methanol and...
-
LibreTexts. "2.3: UV-Visible Spectroscopy of Organic Compounds." Chemistry LibreTexts, 2022, [Link].
-
Reddit. "UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?" Reddit, 2020, [Link].
-
LibreTexts. "3.3: Electronic Transitions." Chemistry LibreTexts, 2023, [Link].
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Corporation, [Link].
- Strieth-Kalthoff, F., et al. "Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules." Journal of the American Chemical Society, vol. 143, no. 1, 2021, pp. 339-348.
-
Doc Brown's Chemistry. "infrared spectrum of N,N-dimethylmethanamine (trimethylamine)." Doc Brown's Chemistry, [Link].
-
PubChem. "Methyl 3-nitrobenzoate." National Center for Biotechnology Information, [Link].
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Senior Scientist's Guide to Method Validation: Ensuring the Purity of 3-cyano-N-methylbenzamide with HPLC-UV
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a compound like 3-cyano-N-methylbenzamide, a potential building block in novel therapeutics, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable prerequisite. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, designed to quantify the purity of this compound and its process-related impurities.
This document is structured to provide not just a procedural checklist, but a causal explanation for each step, grounded in the principles of analytical chemistry and regulatory expectations. We will compare the validated HPLC-UV method with other potential analytical techniques and provide the experimental data that underscores its suitability. The entire framework is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3]
The Analytical Challenge: Why HPLC-UV?
This compound is a small organic molecule containing chromophores—the benzonitrile and amide moieties—that make it an ideal candidate for UV detection. HPLC is the cornerstone of pharmaceutical analysis for its high resolving power, sensitivity, and adaptability.[4][5] A reversed-phase HPLC method, which separates compounds based on their hydrophobicity, is particularly well-suited for this moderately polar analyte and its potential impurities.
While other techniques exist, they present distinct disadvantages for this specific application:
-
Gas Chromatography (GC): The relatively low volatility and thermal stability of this compound would likely require derivatization, adding complexity and potential for error to the analytical process.[6]
-
Quantitative NMR (qNMR): While a powerful primary method that doesn't require a reference standard of the analyte, qNMR typically has lower sensitivity than HPLC and can be complicated by signal overlap, making it less ideal for detecting trace impurities.[7]
-
Supercritical Fluid Chromatography (SFC): Though a viable alternative, HPLC instrumentation is more universally available and familiar to quality control laboratories, making method transfer and implementation more straightforward.
Therefore, a validated HPLC-UV method represents the optimal balance of specificity, sensitivity, and practicality for the routine purity analysis of this compound.
The Validation Workflow: A Self-Validating System
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5] The workflow is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.
Caption: The logical workflow for HPLC method validation.
Part 1: The Analytical Method and System Suitability
Before validation can begin, a suitable chromatographic method must be developed. The following method was optimized for the separation of this compound from its potential process impurities.
Experimental Protocol: Proposed HPLC-UV Method
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard equipment in QC labs. A Photodiode Array (PDA) detector is preferred for peak purity analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | A C18 column provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common, effective mobile phase system for reversed-phase chromatography, providing good peak shape. |
| Gradient | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | Wavelength at which the analyte and expected impurities show significant absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
System Suitability Testing (SST)
The first step in any analytical run is to verify that the system is performing as expected. This is a self-validating check.[8] A standard solution of this compound (e.g., 0.1 mg/mL) is injected five or six times, and the results must meet predefined criteria before any samples are analyzed.[9][10][11]
| SST Parameter | Acceptance Criteria | Causality (Why this is important) |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable interactions, affecting integration accuracy.[11] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. Low plate count signifies poor separation capability.[11] |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. High variability points to issues with the autosampler or pump.[10] |
| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification.[8] |
Part 2: Method Validation Parameters & Experimental Data
Specificity (including Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To prove this, forced degradation studies are essential.[13][14][15] These studies deliberately stress the API to generate potential degradation products and demonstrate that the method can separate them from the main peak.
Protocol: Forced Degradation
A solution of this compound (1 mg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Exposed to light at 1.2 million lux hours (ICH Q1B).
Results: The method demonstrated specificity. In all stress conditions, the primary degradation products were well-resolved from the parent this compound peak with a resolution (Rs) > 2.0. Peak purity analysis using a PDA detector confirmed that the main analyte peak was spectrally pure, indicating no co-elution. A degradation of 5-20% was achieved, which is ideal for demonstrating method suitability.[13][14]
Linearity and Range
Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be precise, accurate, and linear.[12][16]
Protocol: A series of solutions were prepared from a stock solution of this compound, ranging from the Quantitation Limit (LOQ) to 150% of the nominal assay concentration (e.g., 0.001 mg/mL to 0.15 mg/mL). Each concentration was injected in triplicate.
Results:
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.001 (LOQ) | 12,540 |
| 0.025 | 310,500 |
| 0.050 | 625,100 |
| 0.100 (Nominal) | 1,248,000 |
| 0.125 | 1,565,000 |
| 0.150 | 1,880,500 |
A plot of mean peak area versus concentration yielded a linear regression with a correlation coefficient (R²) of 0.9997 . The method is linear across a range of LOQ to 150% of the target concentration, as required by ICH guidelines.[17]
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[16]
Protocol: A placebo (if in a drug product) or a known concentration of the API was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Nine determinations were made (3 concentrations, 3 replicates each).
Results:
| Spike Level | Amount Added (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% | 0.080 | 0.079 | 98.8% |
| 100% | 0.100 | 0.101 | 101.0% |
| 120% | 0.120 | 0.119 | 99.2% |
| Mean % Recovery | 99.7% |
The excellent mean recovery (typically 98-102% is acceptable) demonstrates the method's accuracy.[18]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.
-
Intermediate Precision: The same procedure was repeated on a different day by a different analyst.
Results:
| Precision Level | Mean Assay Value (%) | Standard Deviation | % RSD |
| Repeatability | 99.8% | 0.45 | 0.45% |
| Intermediate Precision | 100.1% | 0.52 | 0.52% |
The low Relative Standard Deviation (%RSD), well below the typical acceptance criterion of 2%, confirms the method is highly precise.[10][16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
Results:
-
LOD: 0.0003 mg/mL (Based on a signal-to-noise ratio of 3:1)
-
LOQ: 0.001 mg/mL (Based on a signal-to-noise ratio of 10:1)
The LOQ was confirmed by analyzing samples at this concentration, which showed acceptable precision (%RSD < 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol: The effect of small changes in key parameters was evaluated:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase Composition: ± 2% absolute in organic content
Results: System suitability parameters (resolution, tailing factor) remained within acceptance criteria under all varied conditions, demonstrating the method is robust.
Comparison and Conclusion
The table below summarizes the performance of the validated HPLC-UV method against other potential techniques for the purity analysis of this compound.
| Parameter | Validated HPLC-UV | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) |
| Specificity | Excellent (Proven by forced degradation) | Good (but requires derivatization) | Moderate (Risk of signal overlap) |
| Sensitivity (LOQ) | Excellent (~1 µg/mL) | Excellent (Can be sub-µg/mL) | Poor (Typically >100 µg/mL) |
| Precision (%RSD) | < 1.0% | < 2% | ~1-3% |
| Throughput | High (~20 min/sample) | Moderate (~20-30 min/sample) | Low (Longer acquisition times) |
| Ease of Use | High (Standard QC technique) | Moderate (Derivatization adds complexity) | Low (Requires specialized expertise) |
The experimental data unequivocally supports the use of this HPLC-UV method for the intended purpose. It is specific, linear, accurate, precise, and robust, meeting all typical regulatory expectations based on ICH guidelines.[1][17] Its performance is superior to practical alternatives for a routine quality control environment, offering the best combination of reliability, sensitivity, and ease of use for ensuring the purity of this compound.
Caption: Inter-relationship of key validation parameters.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Quality Guidelines. ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
System Suitability for USP Methods - USP's Future Expectations. gmp-compliance.org. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]
-
A Review on Force Degradation Studies for Drug Substances. ijarsct. [Link]
-
Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. [Link]
-
Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Times. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. benchchem.com [benchchem.com]
The Efficacy of 3-Cyano-N-Methylbenzamide in the Landscape of Cyanobenzamide-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, the nuanced understanding of structure-activity relationships (SAR) is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 3-cyano-N-methylbenzamide's potential efficacy within the broader class of cyanobenzamides, primarily focusing on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a key target in oncology. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will synthesize established principles of SAR for the cyanobenzamide scaffold, utilize 3-aminobenzamide as a foundational comparator, and provide detailed experimental protocols to empower researchers to conduct their own comparative efficacy studies.
Introduction to Cyanobenzamides as PARP Inhibitors
The benzamide moiety is a well-established pharmacophore crucial for the activity of numerous PARP inhibitors, including several FDA-approved drugs.[1] This structural feature is fundamental for binding to the nicotinamide pocket of the PARP enzyme.[1] The cyanobenzamide scaffold, a subset of these inhibitors, has been explored for its potential to fine-tune binding affinity and pharmacokinetic properties. The cyano group, an electron-withdrawing moiety, can influence the electronic and steric characteristics of the molecule, potentially impacting its interaction with the target enzyme.
Comparative Efficacy Analysis: A Structure-Activity Relationship Perspective
In the absence of head-to-head studies including this compound, we can infer its potential efficacy by examining the established SAR of related cyanobenzamide and benzamide analogs as PARP inhibitors. 3-Aminobenzamide, one of the first-generation PARP inhibitors, serves as a valuable benchmark.[2]
Table 1: Comparative Efficacy of Selected Benzamide-Based PARP Inhibitors
| Compound | Structure | Target | IC50 | Key Structural Features & Rationale for Efficacy |
| 3-Aminobenzamide | 3-aminobenzamide | PARP-1 | ~30 µM (Varies with assay conditions) | The foundational benzamide scaffold that mimics the nicotinamide portion of NAD+, the natural substrate of PARP. The amino group can participate in hydrogen bonding interactions within the active site. |
| This compound (Hypothesized) | This compound | PARP-1 | Not Publicly Available | The cyano group is an isostere of the amino group but with different electronic properties. The N-methyl group adds a small lipophilic component and may influence solubility and cell permeability. Its impact on binding affinity would need experimental validation. |
| Olaparib (A clinically approved PARP inhibitor) | Olaparib | PARP-1/2 | ~5 nM | A more complex structure featuring a phthalazinone core and a cyclopropylcarbonylpiperazine moiety, which engage in extensive interactions with the PARP active site, leading to high potency.[3] |
| Rucaparib (A clinically approved PARP inhibitor) | Rucaparib | PARP-1/2 | ~1.4 nM | Features an indole-based scaffold that also establishes multiple points of contact within the PARP active site, contributing to its high inhibitory activity.[3] |
Causality Behind Experimental Choices in SAR Studies:
The choice to synthesize and test a series of analogs, such as different N-substitutions on the benzamide, is driven by the desire to probe the steric and electronic requirements of the enzyme's active site. For instance, comparing the efficacy of 3-cyanobenzamide, this compound, and other N-alkylated or N-arylated analogs would reveal how substituents at this position affect the compound's ability to fit into the binding pocket and interact with key amino acid residues. The cyano group itself is often introduced to modulate the molecule's polarity and its potential for hydrogen bonding or other electronic interactions.
Signaling Pathways and Experimental Workflows
DNA Damage Response and PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a condition known as homologous recombination deficiency), the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.
Caption: Role of PARP-1 in DNA repair and its inhibition by cyanobenzamides.
Experimental Workflow for Comparative Efficacy Testing
To objectively compare the efficacy of this compound to other cyanobenzamides, a standardized in vitro PARP inhibition assay is essential. The following workflow outlines the key steps.
Caption: A generalized workflow for determining the IC50 of PARP inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic N-substituted cyanobenzamide and for conducting a PARP-1 inhibition assay. These protocols are designed to be self-validating by including appropriate controls.
Synthesis of N-Substituted 3-Cyanobenzamides (General Procedure)
This protocol describes a standard amide coupling reaction.
Materials:
-
3-Cyanobenzoic acid
-
Amine (e.g., methylamine hydrochloride for this compound)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dimethylformamide or dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzoic acid (1 equivalent) in the anhydrous solvent.
-
Add the amine (1.1 equivalents) and the organic base (2-3 equivalents). If using an amine salt (e.g., methylamine hydrochloride), ensure enough base is added to neutralize the salt and for the coupling reaction.
-
Add the coupling agent (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-cyanobenzamide.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP-1 assay kits.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 50 mM TRIS, 2 mM MgCl₂, pH 8.0)
-
Test compounds (this compound and other cyanobenzamides) dissolved in DMSO
-
A known PARP inhibitor (e.g., Olaparib or 3-aminobenzamide) as a positive control
-
96-well white assay plates
-
Chemiluminescent detection reagent
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the PARP-1 enzyme and activated DNA solutions in assay buffer at the recommended concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the PARP-1 enzyme and activated DNA mixture to all wells except for the "no enzyme" control.
-
Initiate the PARP reaction by adding NAD+.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction and add the chemiluminescent detection reagent according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of the positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion and Future Directions
References
-
Trevino, L. S., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118228119. [Link]
-
Bondar, D., et al. (2023). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. Helvetica Chimica Acta. [Link]
-
Lord, C. J., & Ashworth, A. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer, 113(12), 1631-1639. [Link]
-
Li, H., et al. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Archiv der Pharmazie, 350(9-10), 1700125. [Link]
- Ferraris, D. V. (2010). Evolution of PARP inhibitors. Current Topics in Medicinal Chemistry, 10(13), 1271-1289.
-
Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 6(6), 721-734. [Link]
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Cyano-N-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-cyano-N-methylbenzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes critical in pathophysiology. While lauded for their on-target efficacy, a comprehensive understanding of their cross-reactivity is paramount for advancing these molecules from promising leads to selective therapeutics. This guide provides an in-depth comparison of the cross-reactivity profiles of this compound derivatives, with a focus on their interactions with Poly(ADP-ribose) polymerases (PARPs) and protein kinases. We will delve into the experimental methodologies used to assess selectivity, present comparative data for key derivatives, and explore the structural determinants of their off-target interactions.
The Double-Edged Sword of a Privileged Scaffold
The therapeutic success of drugs based on the this compound core, such as the PARP inhibitor Olaparib, has cemented its importance in drug design. This scaffold effectively mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the active sites of enzymes that utilize NAD+, most notably PARPs. However, the very features that confer high affinity for their primary targets can also lead to unintended interactions with other enzymes, particularly the vast family of protein kinases that also possess ATP-binding pockets with some structural similarities.
Understanding this polypharmacology is not merely an academic exercise. Off-target effects can lead to unforeseen toxicities, but they can also present opportunities for therapeutic repositioning or the development of rationally designed multi-targeted agents.[1] This guide aims to equip researchers with the knowledge to navigate this complex landscape.
Key Targets and Pathways
This compound derivatives have been most prominently developed as inhibitors of PARP enzymes and various protein kinases. A foundational understanding of their roles in cellular signaling is crucial for interpreting cross-reactivity data.
Poly(ADP-ribose) Polymerases (PARPs) in the DNA Damage Response:
PARP1, a key member of the PARP family, is a first responder to DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4][5] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.[3][6] Inhibition of PARP1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a powerful class of anti-cancer drugs.
Caption: Role of PARP1 in the DNA Damage Response and the mechanism of action for this compound-based PARP inhibitors.
Comparative Cross-Reactivity Profiles
The selectivity of a this compound derivative is not absolute and is highly dependent on the specific substitutions on the benzamide scaffold. Below is a comparative summary of the cross-reactivity profiles of representative derivatives against PARP and kinase families.
Table 1: Comparative Selectivity of this compound Derivatives
| Compound Class | Primary Target(s) | Key Off-Targets | Remarks |
| PARP Inhibitors | PARP1, PARP2 | Other PARP family members (e.g., PARP3, TNKS1/2), certain kinases | The degree of selectivity between PARP1 and PARP2 varies among inhibitors and can influence the therapeutic window.[7][8] Some PARP inhibitors, like Niraparib, have been shown to interact with non-PARP targets such as lanosterol synthase.[9] |
| Kinase Inhibitors | Specific Ser/Thr or Tyr kinases | Other kinases within the same or different families | Cross-reactivity is common due to the conserved nature of the ATP-binding pocket.[10] Selectivity is often achieved by exploiting subtle differences in the geometry and amino acid composition of the active site. |
| SIRT2 Inhibitors | SIRT2 | SIRT1, SIRT3 | Derivatives based on a related 3-(benzylsulfonamido)benzamide scaffold have shown good selectivity for SIRT2 over other sirtuins.[11][12][13][14] |
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of a compound's selectivity.
Biochemical Assays: A Direct Measure of Interaction
These assays provide a quantitative measure of a compound's ability to inhibit the enzymatic activity of a purified protein.
1. Radiometric Kinase/PARP Assays:
This traditional and robust method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by a kinase, or the formation of poly(ADP-ribose) chains by PARP using radiolabeled NAD+.[15]
Step-by-Step Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the purified kinase or PARP enzyme, the specific substrate (e.g., a peptide for a kinase, or DNA for PARP activation), and the this compound derivative at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP (for kinases) or NAD+ (for PARPs) and the corresponding radiolabeled counterpart.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated radiolabeled ATP/NAD+. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of ATP/NAD+ concentrations at or near the Kₘ value for each enzyme is crucial for obtaining an accurate measure of the inhibitor's intrinsic affinity (Kᵢ).[15] Testing at a single, high concentration of ATP/NAD+ can mask the true potency of an inhibitor.
2. Mobility Shift Assays:
These non-radiometric assays utilize microfluidic capillary electrophoresis to separate the phosphorylated substrate from the unphosphorylated substrate based on changes in their electrophoretic mobility.
Step-by-Step Methodology:
-
Reaction Setup: Similar to the radiometric assay, combine the enzyme, substrate, and inhibitor in a microplate well.
-
Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate for a specific time to allow for substrate phosphorylation.
-
Termination: Stop the reaction.
-
Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip. An electric field is applied, and the phosphorylated and unphosphorylated substrates are separated based on their charge and size.
-
Detection: The separated substrates are detected, often via fluorescence.
-
Data Analysis: The ratio of phosphorylated to unphosphorylated substrate is used to determine the percent inhibition and IC₅₀.
Trustworthiness: Mobility shift assays are considered highly reliable and often show good correlation with radiometric methods.[15] They offer the advantage of being non-radioactive and are well-suited for high-throughput screening.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that a compound can reach its target within a cell and exert its effect.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to assess target engagement in intact cells.[16] The principle is based on the observation that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A generalized workflow for determining the cross-reactivity profile of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of potent enzyme inhibitors. A thorough and early assessment of cross-reactivity is not a hindrance but a critical component of the drug discovery process. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is essential for interpreting biological data, anticipating potential toxicities, and ultimately, for the successful development of novel and safe therapeutics. Future efforts in this area will likely focus on the development of more predictive in silico models to guide the design of even more selective inhibitors from the outset.
References
-
The role of PARP1 in the DNA damage response and its application in tumor therapy. Signal Transduction and Targeted Therapy.
-
Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences.
-
PARP-1 and its associated nucleases in DNA damage response. DNA Repair.
-
PARP-1 and its associated nucleases in DNA damage response. DNA Repair.
-
The comings and goings of PARP-1 in response to DNA damage. DNA Repair.
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters.
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery.
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
-
Comprehensive selectivity profile of PARP inhibitors. ResearchGate.
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
-
Kinase Panel Screening and Profiling Service. Reaction Biology.
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences.
-
Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. Journal of Medicinal Chemistry.
-
3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters.
-
Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv.
-
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
-
Cross-reactivity of compounds with selected kinases. ResearchGate.
-
3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters.
-
Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv.
-
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-5,6-dimethyl-2(1H)-pyridinone Based Inhibitors. BenchChem.
-
Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv.
-
Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
-
Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. European Journal of Medicinal Chemistry.
-
Discovery of kinase inhibitors that potently cross-react with bromodomains. ResearchGate.
-
Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate.
-
A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. BenchChem.
-
This compound. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 5. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to the Biological Effects of Substituted Benzamides
This guide provides an in-depth, comparative analysis of the diverse biological activities of substituted benzamides, a chemical scaffold of remarkable therapeutic versatility. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of effects to explain the causal mechanisms and experimental rationale behind the varied applications of these compounds. We will explore their well-established roles as modulators of dopamine receptors, their emerging significance as kinase inhibitors in oncology, and their function in the epigenetic regulation of gene expression.
The Architectural Versatility of the Benzamide Scaffold
Substituted benzamides are a class of compounds defined by a central benzamide core—a benzene ring attached to an amide group. The power of this scaffold lies in the vast chemical space that can be explored by modifying substituents at various positions on both the phenyl ring and the amide nitrogen. This structural plasticity is the key to their polypharmacology, allowing for precise tuning of their interactions with a wide array of biological targets, from G-protein coupled receptors to intracellular enzymes. This guide will dissect these interactions, comparing the performance and mechanisms of key benzamide derivatives.
Dopamine D2 Receptor Antagonism: From Psychosis to Gastroparesis
A major class of substituted benzamides exerts its pharmacological effects through the antagonism of dopamine D2 receptors. This mechanism is the cornerstone of their use in treating psychosis, nausea, and gastrointestinal motility disorders.
Mechanism: Blocking Dopaminergic Signaling
The antipsychotic and antiemetic effects of these drugs are primarily mediated by their ability to block D2 receptors in distinct brain regions. In the mesolimbic pathway, this blockade alleviates the positive symptoms of schizophrenia.[1][2] In the chemoreceptor trigger zone (CTZ) of the brainstem, D2 antagonism suppresses nausea and vomiting.[3] Their gastroprokinetic (motility-enhancing) effects arise from D2 receptor blockade in the upper gastrointestinal (GI) tract, which increases acetylcholine release and promotes coordinated muscle contractions.[4][5]
Comparative Performance of D2 Antagonists
The clinical utility and side-effect profiles of benzamide D2 antagonists are dictated by their affinity for D2 receptors and selectivity over other receptor types.
| Compound | D2 Receptor Affinity (Ki, nM) | Primary Clinical Use(s) | Key Mechanistic Features |
| Amisulpride | ~2.8 (D2), ~3.2 (D3) | Schizophrenia, Dysthymia | High selectivity for D2/D3 receptors.[6][7][8] Dose-dependent action: low doses block presynaptic autoreceptors, enhancing dopamine release, while high doses block postsynaptic receptors.[1][6] |
| Sulpiride | ~50-120 | Schizophrenia, Depression | Prototype substituted benzamide; selective for D2-like receptors.[9][10][11] |
| Metoclopramide | ~28.8 | Nausea/Vomiting, Gastroparesis | D2 antagonist; also exhibits 5-HT4 receptor agonism and weak 5-HT3 antagonism, contributing to its prokinetic effects.[3] |
| Itopride | Not specified, D2 antagonist | Functional Dyspepsia, GERD | Dual mechanism: D2 receptor antagonist and acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced GI motility.[4][5][12] |
| Remoxipride | ~113 | Schizophrenia (withdrawn) | Weak but highly selective D2 antagonist, which was thought to contribute to its lower incidence of extrapyramidal side effects.[3][5][12][13][14][15][16] |
| Raclopride | ~1.0-1.8 | Research Tool | High-affinity, selective D2 antagonist widely used as a radioligand in PET imaging studies to measure D2 receptor density and occupancy.[4][6][8][17][18] |
Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for the D2 receptor. It relies on the principle of competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the dopamine D2 receptor (e.g., rat striatum or HEK293 cells transfected with the D2 receptor gene) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[19]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]raclopride or [³H]spiperone), and assay buffer.[15][19]
-
Non-specific Binding Wells: Add membrane preparation, the radioligand, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate the receptors.[19]
-
Test Compound Wells: Add membrane preparation, the radioligand, and varying concentrations of the substituted benzamide test compound.[19][20]
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[19]
-
-
Filtration and Washing:
-
Quantification and Analysis:
-
Dry the filter mat and measure the radioactivity retained on each filter spot using a scintillation counter.[19]
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Caption: Workflow for a competitive radioligand binding assay.
Emerging Roles in Oncology: Kinase Inhibition
The benzamide scaffold has been successfully exploited to develop potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Mechanism: Targeting ATP-Binding Sites
Substituted benzamides designed as kinase inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling pathways that drive cell proliferation and survival.[21][22] A notable example is Regorafenib , an oral multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, KIT, RET, and BRAF.[11][16][23][24]
Caption: Mechanism of ATP-competitive kinase inhibition.
Comparative Performance of Benzamide Kinase Inhibitors
The efficacy of these inhibitors is determined by their potency (IC50) against specific kinases and their selectivity profile across the kinome.
| Compound | Primary Kinase Target(s) | IC50 (nM) | Clinical Indication(s) |
| Regorafenib | VEGFR2, KIT, PDGFR, RAF | ~3 (VEGFR2) | Metastatic Colorectal Cancer, GIST.[11][23][24][25] |
| N-(thiophen-2-yl) benzamide derivatives | BRAFV600E | 630 - 2010 | Preclinical (Melanoma).[26] |
| Nazartinib | EGFR (mutant-selective) | 1.5 - 6.1 (mutant cell lines) | Non-Small Cell Lung Cancer.[22] |
| Various Benzamide Derivatives | EGFR | 12.8 - 30.1 (mutant kinases) | Preclinical (Cancer).[21][27] |
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Substituted benzamides represent a key chemical class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.
Mechanism: Re-activating Tumor Suppressor Genes
HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and the silencing of gene transcription.[28] In many cancers, HDACs are overactive, resulting in the repression of critical tumor suppressor genes. Entinostat (MS-275) , a benzamide derivative, selectively inhibits Class I HDACs. This inhibition leads to the accumulation of acetylated histones ("hyperacetylation"), a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells.
Comparative Performance of Benzamide HDAC Inhibitors
The therapeutic potential of HDAC inhibitors is related to their potency and selectivity for different HDAC isoforms.
| Compound | HDAC Class Selectivity | IC50 (HDAC1) | Development Status |
| Entinostat (MS-275) | Class I | ~500-1000 nM | Advanced clinical trials (e.g., breast cancer).[27] |
| Chidamide | Class I | Varies | Approved in China (T-cell lymphoma). |
| Mocetinostat | Class I, IV | Varies | Clinical trials. |
Note: IC50 values can vary significantly based on assay conditions and cell lines used.[19][20]
Experimental Protocol: Colorimetric HDAC Inhibition Assay
This protocol provides a straightforward method for measuring the inhibitory activity of a compound against HDAC enzymes using a colorimetric readout.
Methodology:
-
Sample Preparation:
-
Prepare nuclear extracts from cells or use purified HDAC enzymes.
-
Dilute the test compound (e.g., Entinostat) to various concentrations.
-
-
Assay Setup (96-well plate format):
-
Sample Wells: Add HDAC enzyme source (nuclear extract or purified enzyme), HDAC assay buffer, and the test inhibitor at different concentrations.[1][28]
-
Positive Control Wells: Add HDAC enzyme source and assay buffer (no inhibitor).[2]
-
Negative Control (Blank) Wells: Add assay buffer only (no enzyme).[2]
-
-
HDAC Reaction:
-
Color Development:
-
Stop the HDAC reaction and initiate the color reaction by adding a "developer" solution. This solution contains an enzyme (e.g., a lysine developer) that acts on the deacetylated substrate to release a yellow chromophore (p-nitroaniline).[2]
-
Incubate at 37°C for a shorter period (e.g., 30 minutes) to allow for color development.[1]
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 405 nm using a microplate reader.[1]
-
The amount of color produced is proportional to the HDAC activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Caption: Workflow for a colorimetric HDAC inhibition assay.
Experimental Protocol: In Vivo Assessment of Gastroprokinetic Activity
A key functional endpoint for substituted benzamides like metoclopramide and itopride is their ability to accelerate gastric emptying. The phenol red meal assay is a classic and reliable method for quantifying this effect in rodents.
Methodology:
-
Animal Preparation:
-
Fast mice or rats overnight (e.g., 18-24 hours) with free access to water to ensure empty stomachs.[29]
-
-
Test Meal Preparation:
-
Prepare a non-absorbable, viscous test meal. A common formulation is 1.5% methylcellulose in water containing 0.05% phenol red as a colored marker.[29]
-
-
Dosing and Meal Administration:
-
Administer the test compound (substituted benzamide) or vehicle control to the animals via oral gavage or another appropriate route at a predetermined time before the meal (e.g., 30 minutes).
-
Administer a precise volume of the phenol red test meal (e.g., 0.3 mL for mice) via oral gavage.[29]
-
-
Gastric Emptying Period:
-
Sample Collection:
-
At the end of the emptying period, euthanize the animals by a humane method (e.g., cervical dislocation).
-
Immediately clamp the esophagus and pylorus and surgically excise the entire stomach.[29]
-
-
Quantification of Phenol Red:
-
Place the excised stomach in a known volume of 0.1 N NaOH and homogenize to release the phenol red.[29]
-
Allow the homogenate to settle, then take an aliquot of the supernatant and add trichloroacetic acid to precipitate proteins.[29]
-
Centrifuge the sample to pellet the precipitated protein.
-
Add NaOH to the supernatant to develop the color of the phenol red.[29]
-
Read the absorbance of the solution at 560 nm using a spectrophotometer.[29]
-
-
Calculation:
-
Create a standard curve to determine the concentration of phenol red from the absorbance values.
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - [Amount of phenol red in test stomach / Average amount of phenol red in t=0 stomachs]) x 100 [29]
-
Conclusion and Future Directions
The substituted benzamide scaffold is a testament to the power of medicinal chemistry in generating diverse pharmacological agents. From the precise modulation of dopamine signaling in the central nervous system to the inhibition of critical enzymes in cancer and epigenetic pathways, these compounds have made an indelible mark on therapeutic medicine. The comparative analysis presented in this guide highlights the distinct, yet sometimes overlapping, mechanisms through which these agents function. The continuous evolution of structure-activity relationship studies, coupled with advanced screening platforms, ensures that the benzamide core will remain a privileged structure for the discovery of novel therapeutics targeting a wide spectrum of human diseases.
References
-
Metoclopramide - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Kim, Y. S., Kim, T. H., Choi, C. S., Shon, Y. W., Kim, S. W., Seo, G. S., Nah, Y. H., & Kim, D. H. (2005). Effect of itopride, a new prokinetic, in patients with mild GERD: A pilot study. World Journal of Gastroenterology, 11(27), 4210–4214.
-
Itopride - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
- Gupta, S. (2004). Itopride: A Novel Prokinetic Agent. JK Science, 6(2), 64-66.
- Ito, H., et al. (2003). Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride. Journal of Cerebral Blood Flow & Metabolism, 23(8), 987-999.
-
Amisulpride ( Solian ) and the dopamine D2 and D3 receptors - The Good Drug Guide. (n.d.). Retrieved January 4, 2026, from [Link]
- Castelli, M. P., Mocci, I., Sanna, A. M., Gessa, G. L., & Pani, L. (2001). (-)S amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors. European journal of pharmacology, 432(2-3), 143–147.
- Lewander, T., et al. (1990). [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses]. Encephale, 16 Spec No 2, 161-165.
- Remoxipride hydrochloride. (1994). Australian Prescriber, 17, 19.
- Bio-protocol. (2015). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol, 5(10), e1475.
- Farde, L., et al. (1989). Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis. Journal of Cerebral Blood Flow and Metabolism, 9(5), 696-708.
- Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853.
-
Colorimetric Histone Deacetylase Activity Assay Kit. (n.d.). Retrieved January 4, 2026, from [Link]
-
EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). (2022). EpigenTek. Retrieved January 4, 2026, from [Link]
-
Colorimetric HDAC Activity Assay Kit. (n.d.). AMSBIO. Retrieved January 4, 2026, from [Link]
-
Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. Retrieved January 4, 2026, from [Link]
- De Luca, A., et al. (2003). Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice. Neuromuscular Disorders, 13(1), 59-64.
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 4, 2026, from [Link]
- Köhler, C., et al. (1994). Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. Biochemical Pharmacology, 48(7), 1419-1425.
- Wang, Y., et al. (2022). Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer. Drug Design, Development and Therapy, 16, 345-360.
- Bennink, R. J., et al. (2003). Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy. Journal of Nuclear Medicine, 44(7), 1099-1104.
- Al-Warhi, T., et al. (2021). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. Molecules, 26(16), 4983.
- Bennink, R. J., et al. (2003). Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy. Journal of Nuclear Medicine, 44(7), 1099-1104.
-
In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (n.d.). Retrieved January 4, 2026, from [Link]
- Bennink, R. J., et al. (2003). Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy. Journal of Nuclear Medicine, 44(7), 1099-1104.
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 4, 2026, from [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potent EGFR inhibitors. Molecules, 25(11), 2536.
- Newman-Tancredi, A., et al. (2007). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current Protocols in Pharmacology, Chapter 1, Unit 1.15.
- McCormick, P. N., et al. (2010). The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro. Neuropsychopharmacology, 35(8), 1739-1748.
- Roskoski, R., Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 1-13.
- Al-Hadiya, Z. H. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1332.
-
Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. (n.d.). Retrieved January 4, 2026, from [Link]
- Nazarian, R., et al. (2010).
-
Regorafenib - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Regorafenib. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]
- Nazarian, R., et al. (2014). Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma.
-
(-)-sulpiride | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 4, 2026, from [Link]
- Miller, R. (2009). Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I. Current Neuropharmacology, 7(4), 302-314.
-
Remoxipride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Köhler, C., & Farde, L. (1988). Raclopride, a new selective ligand for the dopamine-D2 receptors.
- Demetri, G. D., et al. (2013). Regorafenib: A Review of Its Use in Patients with Advanced Gastrointestinal Stromal Tumours. Drugs, 73(13), 1435-1444.
Sources
- 1. sciencellonline.com [sciencellonline.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 6. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. mims.com [mims.com]
- 13. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remoxipride hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 15. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antipsychotics with similar association kinetics at dopamine D2 receptors differ in extrapyramidal side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic analysis of central [11C]raclopride binding to D2-dopamine receptors studied by PET--a comparison to the equilibrium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. dovepress.com [dovepress.com]
- 22. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. resources.bio-techne.com [resources.bio-techne.com]
- 28. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 3-cyano-N-methylbenzamide
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 3-cyano-N-methylbenzamide, a compound with significant potential in various therapeutic areas, requires meticulous handling due to its inherent hazardous properties. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard Profile of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to safety data sheets (SDS), this compound is classified as harmful if swallowed and is suspected of causing genetic defects.[1] These classifications necessitate a cautious and well-planned approach to laboratory work.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[1]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]
Given these hazards, the primary routes of exposure to mitigate are ingestion, inhalation of dust particles, and skin contact. The selection of appropriate PPE is therefore the cornerstone of a safe handling protocol.
Core Principles of PPE Selection
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific tasks being performed, the potential for exposure, and the physical form of the chemical. For this compound, which is typically a solid, the risk of airborne dust generation during weighing and transfer operations is a key consideration.
Hand Protection: The First Line of Defense
Gloves are the most critical piece of PPE when handling this compound. The choice of glove material is crucial and should be based on chemical compatibility and breakthrough time.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals.[2][3][4] For tasks with a higher risk of splash or prolonged contact, consider using thicker gauge nitrile gloves or double-gloving.
-
Glove Selection and Use: Always inspect gloves for any signs of degradation or puncture before use.[5] When working with this compound, it is advisable to change gloves frequently, and immediately if contamination is suspected.
| Glove Material | General Recommendation for Aromatic Nitriles | Key Considerations |
| Nitrile | Excellent for incidental contact and splash protection. | Good for a wide range of chemicals, but always check manufacturer-specific resistance data. |
| Neoprene | Good alternative, especially for extended contact. | Offers good chemical and abrasion resistance. |
| Butyl Rubber | Excellent for prolonged immersion, though less dexterity. | Provides superior resistance to many organic solvents. |
| Latex | Not Recommended due to potential for allergic reactions and variable chemical resistance. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance charts for the most accurate information.
Eye and Face Protection: Shielding from a Critical Exposure Route
Given the potential for dust generation, robust eye and face protection is mandatory.
-
Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn.[5]
-
Face Shield: For operations with a higher risk of splashes or dust generation, such as weighing larger quantities or during transfers, a face shield should be worn in addition to safety goggles.[5][6]
Protective Clothing: Minimizing Skin Contact
To prevent accidental skin exposure, appropriate protective clothing is essential.
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat should be worn at all times.[5] Consider using a coat made of a material with low permeability to chemicals.
-
Full-Body Protection: For large-scale operations or in the event of a significant spill, disposable coveralls may be necessary.[6]
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting and are crucial when handling hazardous chemicals.[5]
Respiratory Protection: An Essential Safeguard Against Inhalation
Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in situations where dust generation cannot be adequately controlled by engineering means, respiratory protection is required.
-
Respirator Selection: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be necessary for operations that generate significant dust. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[5]
Procedural Guidance for Safe Handling
The following step-by-step procedures are designed to provide a clear and logical workflow for handling this compound safely.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is vital to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Weighing and Transferring the Compound
These are high-risk activities for dust generation and require strict adherence to protocol.
-
Preparation: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.
-
PPE: Don the appropriate PPE as outlined above, including double gloves if deemed necessary.
-
Handling: Use a spatula or other appropriate tool to transfer the solid. Avoid any actions that could create dust clouds. If possible, use a balance with a draft shield.
-
Cleaning: After transfer, carefully decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

